molecular formula C10H12O2 B1329374 2'-Hydroxy-5'-methylpropiophenone CAS No. 938-45-4

2'-Hydroxy-5'-methylpropiophenone

Cat. No.: B1329374
CAS No.: 938-45-4
M. Wt: 164.2 g/mol
InChI Key: CXZJBPYDVCLMFX-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-methylpropiophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJBPYDVCLMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870809
Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-45-4
Record name 1-(2-Hydroxy-5-methylphenyl)-1-propanone
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Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 1-Propanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 2'-hydroxy-5'-methylpropiophenone
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Foundational & Exploratory

2'-Hydroxy-5'-methylpropiophenone CAS 938-45-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 938-45-4, is a substituted aromatic ketone that serves as a pivotal intermediate in various fields of chemical synthesis.[1][2] Structurally, it is a derivative of propiophenone featuring a hydroxyl group at the ortho position and a methyl group at the para position relative to the propanoyl substituent. This unique arrangement of functional groups—a chelating hydroxyl group, a reactive ketone, and an aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. Its significance is particularly pronounced in the development of pharmaceuticals, specialty polymers, and as a key component in cosmetic formulations.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthetic routes, analytical characterization, key applications, and safety protocols.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a chemical intermediate are fundamental to its successful application in research and development. This compound is typically a colorless to pale yellow liquid at room temperature.[1]

Table 1: Chemical Identifiers and Properties

Property Value
CAS Number 938-45-4[3][4]
IUPAC Name 1-(2-hydroxy-5-methylphenyl)propan-1-one[2][4]
Synonyms 2-Propionyl-p-cresol[4][5]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Density 1.070 g/mL at 25 °C[3]
Refractive Index n20/D 1.545[3]
Boiling Point 80 - 110 °C[1]
InChI Key CXZJBPYDVCLMFX-UHFFFAOYSA-N[3][4]

| SMILES | CCC(=O)c1cc(C)ccc1O[3] |

Solubility Profile While specific quantitative solubility data is not widely published, the molecular structure provides strong indicators of its solubility. The phenolic hydroxyl group allows for hydrogen bonding, while the overall molecule possesses significant nonpolar character due to the aromatic ring and alkyl substituents. It is expected to be practically insoluble in water but soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[6][7] This solubility profile is critical for its use in organic synthesis, allowing for a wide range of reaction conditions.

Section 2: Synthesis and Mechanism

The most prominent and industrially relevant synthetic route to hydroxyaryl ketones like this compound is the Fries Rearrangement .[8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[8] The reaction is selective, with lower temperatures generally favoring the para-isomer and higher temperatures favoring the ortho-isomer.[9]

Proposed Synthetic Pathway A logical and efficient synthesis of this compound involves a two-step process starting from commercially available p-cresol.

  • Esterification: p-Cresol is first reacted with propionyl chloride or propionic anhydride to form the corresponding ester, p-cresyl propionate. This is a standard acylation reaction.

  • Fries Rearrangement: The resulting p-cresyl propionate is then subjected to the Fries Rearrangement using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target molecule.[8][9] The intramolecular rearrangement places the propionyl group primarily at the ortho position to the hydroxyl group due to the directing effect of the existing methyl group and chelation with the catalyst.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement p_cresol p-Cresol ester p-Cresyl Propionate p_cresol->ester Pyridine or other base propionyl_chloride Propionyl Chloride propionyl_chloride->ester ester_intermediate p-Cresyl Propionate lewis_acid AlCl₃ (Lewis Acid) product This compound lewis_acid->product Heat (>160°C for ortho) ester_intermediate->product

Caption: Proposed two-step synthesis of this compound.

Causality in Synthesis The choice of the Fries Rearrangement is dictated by its efficiency in forming C-C bonds on an aromatic ring starting from a more easily accessible C-O bond in the phenolic ester. The Lewis acid catalyst (AlCl₃) is crucial as it coordinates with the carbonyl oxygen of the ester, making the acyl group a more potent electrophile and facilitating its migration to the electron-rich aromatic ring. Temperature control is a key parameter; higher temperatures are typically required to overcome the activation energy for the formation of the thermodynamically more stable, chelated ortho-isomer.[9]

Section 3: Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical intermediate. A combination of spectroscopic and chromatographic methods is employed for the comprehensive analysis of this compound.

Workflow for Analytical Characterization A standard workflow begins with chromatography to assess purity, followed by a suite of spectroscopic techniques for definitive structural elucidation.

G cluster_purity Purity Assessment start Synthesized Product gc Gas Chromatography (GC) start->gc Inject sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms final Confirmed Structure & Purity >98% gc->final Single peak indicates high purity nmr->final ir->final ms->final

Caption: Standard workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data Based on its molecular structure, the following spectral characteristics are predicted:

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR ~12.0 ppm (s, 1H): Phenolic -OH, deshielded due to intramolecular H-bonding with the ketone. ~7.5-6.8 ppm (m, 3H): Aromatic protons. ~2.9 ppm (q, 2H): -CH₂- of the ethyl group. ~2.3 ppm (s, 3H): Ar-CH₃ protons. ~1.1 ppm (t, 3H): -CH₃ of the ethyl group.
¹³C NMR ~205 ppm: Ketone C=O. ~160-115 ppm: 6 aromatic carbon signals. ~35 ppm: -CH₂- of the ethyl group. ~20 ppm: Ar-CH₃. ~8 ppm: -CH₃ of the ethyl group.
IR (Infrared) ~3400-3100 cm⁻¹ (broad): O-H stretch (intramolecular H-bonded). ~3050 cm⁻¹: Aromatic C-H stretch. ~2970 cm⁻¹: Aliphatic C-H stretch. ~1650 cm⁻¹ (strong): C=O stretch (conjugated and H-bonded). ~1600, 1480 cm⁻¹: Aromatic C=C stretches.

| MS (Mass Spec.) | m/z 164: Molecular ion peak [M]⁺. m/z 135: Loss of the ethyl group (-C₂H₅), a common fragmentation. m/z 121: Subsequent loss of CO, forming a methyl-substituted phenol fragment. |

Section 4: Key Applications in Research and Development

The utility of this compound stems from its capacity to act as a versatile scaffold for building molecular complexity.

G cluster_pharma cluster_cosmetics cluster_polymers center_node This compound (Central Building Block) pharma Pharmaceuticals center_node->pharma Derivatization of -OH and C=O groups cosmetics Cosmetics & Personal Care center_node->cosmetics Phenolic structure for UV absorption polymers Specialty Polymers center_node->polymers Incorporation into polymer backbones analgesics Analgesics pharma->analgesics anti_inflam Anti-inflammatory Agents pharma->anti_inflam uv_absorbers UV Absorbers cosmetics->uv_absorbers antioxidants Antioxidants cosmetics->antioxidants coatings Coatings & Adhesives polymers->coatings

Caption: Role as a central intermediate for diverse chemical applications.
  • Pharmaceutical Synthesis : This compound is a valuable precursor in the development of analgesics and anti-inflammatory medications.[1][2] The phenolic hydroxyl and ketone functionalities are ideal handles for further chemical transformations, such as etherification, esterification, or condensation reactions, to build the core structures of pharmacologically active agents. For example, the hydroxyl group can be modified to improve bioavailability, while the ketone can be a site for forming heterocyclic rings common in drug molecules.

  • Cosmetic and Personal Care Formulations : In the cosmetics industry, derivatives of hydroxyaryl ketones are used as effective UV filters in sunscreen formulations.[1] The phenolic structure is inherently capable of absorbing UV radiation and dissipating the energy harmlessly. Furthermore, the phenolic hydroxyl group imparts antioxidant properties, making its derivatives useful for protecting skin and stabilizing formulations against oxidative degradation.[1][2]

  • Other Industrial Applications : The compound also serves as an intermediate in the synthesis of agrochemicals and specialty polymers, where its structure can be incorporated to create materials with enhanced thermal stability, UV resistance, or specific adhesive properties.[2]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Profile The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It may cause skin and eye irritation upon direct contact.[10]

Protocol for Safe Handling and Storage

  • Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[11] Emergency eye wash stations and safety showers should be readily accessible.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[3][11]

    • Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).[3][11]

    • Body Protection : Wear a standard laboratory coat.[11]

  • Hygiene : Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[10]

  • First Aid :

    • Ingestion : If swallowed, rinse mouth and call a poison center or doctor immediately.[10][11] Do not induce vomiting.[11]

    • Skin Contact : Wash off with plenty of soap and water.[10][11]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Conclusion

This compound (CAS 938-45-4) is a functionally rich aromatic ketone with significant value as a synthetic intermediate. Its well-defined physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile reactivity make it a strategic resource for researchers in drug discovery, materials science, and cosmetic development. A thorough understanding of its analytical profile and adherence to rigorous safety protocols are essential for leveraging its full potential in creating novel and valuable chemical entities.

References

  • This compound, min 97%, 1 gram. G-Biosciences. [Link]

  • Safety Data Sheet - 2-Hydroxy-2-methylpropiophenone. Watson International. [Link]

  • This compound 98.0+%, TCI. Fisher Scientific. [Link]

  • 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. PubChem. [Link]

  • 2''''- Hydroxy-5''''-methyl Propiophenone938-45-4. IndiaMART. [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. ResearchGate. [Link]

  • Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]

  • Preparation of hydroxyacetophenones via the Fries rearrangement. A: General scheme of the Fries rearrangement of aromatic esters. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2'-Hydroxy-5'-methylpropiophenone (CAS No. 938-45-4), a key aromatic ketone intermediate. While this compound is recognized for its utility in organic synthesis, a consolidated resource detailing its fundamental physical characteristics is essential for its effective application in research and development. This document collates available data on its key physical parameters and outlines standardized experimental protocols for their determination. The guide is intended to serve as a practical resource for scientists and professionals engaged in chemical synthesis, materials science, and drug discovery, enabling a deeper understanding of the compound's behavior and facilitating its use in various applications.

Introduction

This compound, also known as 2-propionyl-p-cresol, is an aromatic organic compound with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a propiophenone core with hydroxyl and methyl substituents on the phenyl ring, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. A thorough understanding of its physical properties is paramount for its handling, reaction optimization, and the characterization of its derivatives. This guide provides a detailed examination of these properties, grounded in available data and established analytical techniques.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various physical and chemical processes.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂Sigma-Aldrich
Molecular Weight 164.20 g/mol Sigma-Aldrich
Appearance Light yellow to yellow to orange clear liquidTCI Chemicals
Melting Point 2 °CCAS Common Chemistry, TCI Chemicals
Boiling Point 124 °CCAS Common Chemistry
Density 1.070 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.545Sigma-Aldrich
Flash Point > 110 °CSigma-Aldrich

Solubility Profile

Expected Solubility:

  • High Solubility: Expected in common organic solvents such as acetone, ethanol, methanol, diethyl ether, and ethyl acetate, owing to the "like dissolves like" principle where the nonpolar regions of the molecule can interact favorably with these solvents.

  • Limited Solubility: Expected in highly polar solvents like water. The nonpolar aromatic ring and alkyl chain are likely to dominate its interaction with water, leading to low miscibility.

  • Solubility in Nonpolar Solvents: Expected to be soluble in nonpolar solvents like hexane and toluene, due to the significant nonpolar surface area of the molecule.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a liquid organic compound like this compound is crucial for its application in synthesis and formulation.

Objective: To determine the qualitative solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound

  • Test tubes and rack

  • Graduated pipettes

  • Vortex mixer

  • Solvents: Water, Ethanol, Methanol, Acetone, Diethyl Ether, Toluene, Hexane

Procedure:

  • Sample Preparation: Add 0.1 mL of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the test solvent to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30 seconds.

  • Observation: Observe the mixture for the formation of a single, clear phase (soluble), two distinct phases (insoluble), or partial dissolution (partially soluble).

  • Incremental Addition: If the compound appears to be dissolving, continue adding the solvent in 1 mL increments up to a total of 5 mL, observing for complete dissolution at each step.

  • Record Keeping: Meticulously record the observations for each solvent.

G cluster_prep Sample Preparation cluster_mixing Mixing & Observation cluster_analysis Solubility Assessment start Start add_compound Add 0.1 mL of Compound to Test Tube start->add_compound add_solvent Add 1 mL of Test Solvent add_compound->add_solvent vortex Vortex for 30s add_solvent->vortex observe Observe for Phase Separation vortex->observe decision Single Clear Phase? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble/ Partially Soluble decision->insoluble No

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of this compound. While experimental spectra for this specific compound are not widely available, the following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the substituted phenyl ring. The splitting patterns will be indicative of their ortho, meta, and para relationships.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on concentration and temperature, corresponding to the phenolic -OH group.

  • Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 2.5-3.0 ppm and δ 1.0-1.5 ppm regions, respectively.

  • Methyl Proton: A singlet in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the methyl group on the aromatic ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbon: A signal in the downfield region (typically δ 190-210 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

  • Ethyl Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ groups.

  • Methyl Carbon: A signal in the aliphatic region for the C-CH₃ group.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Set the appropriate acquisition parameters (e.g., spectral width, pulse angle, relaxation delay) and acquire the ¹H NMR spectrum.

  • Acquisition of ¹³C Spectrum: Following the ¹H acquisition, set the parameters for a proton-decoupled ¹³C NMR experiment and acquire the spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of Compound in 0.6-0.7 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phase, and Baseline Correction acquire_c13->process reference Reference Spectra process->reference

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

  • C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ characteristic of an aromatic ketone.

  • C=C Stretches (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid this compound.

Materials:

  • This compound

  • FTIR spectrometer with a salt plate (e.g., NaCl or KBr) sample holder or an Attenuated Total Reflectance (ATR) accessory.

  • Dropper or pipette

Procedure:

  • Background Spectrum: Record a background spectrum of the empty salt plate or the clean ATR crystal.

  • Sample Application:

    • Salt Plate Method: Place a small drop of the liquid sample onto one salt plate and carefully place the second salt plate on top, creating a thin film.

    • ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and dry them completely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

  • Major Fragmentation Peaks: Expect fragmentation patterns characteristic of aromatic ketones, such as cleavage at the acyl group, leading to fragments corresponding to the benzoyl cation and its derivatives, as well as loss of the ethyl group.

Objective: To determine the molecular weight and fragmentation pattern of this compound and to assess its purity.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Instrument Setup: Set the GC-MS parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, mass range).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation and Detection: The compound will be vaporized, separated on the GC column, and then ionized and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to assess purity and the mass spectrum of the peak corresponding to this compound to determine its molecular weight and fragmentation pattern.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound was not available in the searched resources, information from structurally similar compounds suggests the following precautions:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided standardized protocols for the experimental determination of these and other key characteristics. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, the information and methodologies presented herein offer a robust framework for its safe and effective use in a research and development setting. The provided protocols are designed to be self-validating and adhere to established principles of scientific integrity, ensuring that researchers can confidently characterize this important chemical intermediate.

References

  • CAS Common Chemistry. (n.d.). 1-(2-Hydroxy-5-methylphenyl)-1-propanone. Retrieved from [Link]

2'-Hydroxy-5'-methylpropiophenone chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. As a member of the hydroxyaryl ketone family, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical agents. This guide provides a detailed examination of its chemical structure, physicochemical properties, and a comprehensive overview of its synthesis, with a primary focus on the mechanistic principles of the Fries rearrangement. Furthermore, it outlines a systematic approach to its analytical characterization and discusses its established and potential applications for researchers in chemistry and drug development.

Introduction and Chemical Identity

This compound, also known by its synonym 2-Propionyl-p-cresol, is an organic compound characterized by a propiophenone backbone substituted with a hydroxyl group at the ortho-position (2') and a methyl group at the para-position (5') relative to the propionyl group.[1][2] This specific arrangement of functional groups—a phenolic hydroxyl, a ketone, and an alkyl-substituted aromatic ring—makes it a valuable building block in organic synthesis. The intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen is a key structural feature that influences its physical and chemical properties.

Its unique structure makes it an important precursor for pharmaceuticals and other specialty chemicals. The hydroxyaryl ketone motif is a common scaffold in a variety of biologically active molecules. Understanding the synthesis and reactivity of this compound is therefore crucial for chemists aiming to develop novel compounds.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
CAS Number 938-45-4[1][2][3]
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Appearance Light yellow to yellow to orange clear liquid[1]
Density 1.070 g/mL at 25 °C
Refractive Index n20/D 1.545
Purity Typically available at ≥95-98%[1][2]
SMILES String CCC(=O)c1cc(C)ccc1O
InChI Key CXZJBPYDVCLMFX-UHFFFAOYSA-N
Hazard Classification Acute Toxicity 4 (Oral), GHS07 (Warning)
Hazard Statement H302: Harmful if swallowed

Synthesis: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is most effectively achieved through the Fries rearrangement .[4] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[5] The direct Friedel-Crafts acylation of phenols is often unsuccessful as it tends to yield the ester product rather than the desired ketone.[4] Therefore, a two-step process involving ester formation followed by a Fries rearrangement is the preferred industrial and laboratory method.[6]

Mechanistic Principles

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to both the carbonyl oxygen and the phenolic oxygen of the starting ester (p-cresyl propionate).[5] This complex then dissociates to form a highly reactive acylium ion intermediate.[5] The acylium ion subsequently acts as an electrophile, attacking the activated aromatic ring. The final product is liberated upon aqueous workup and hydrolysis.[5]

Fries_Mechanism cluster_0 Step 1: Lewis Acid Complexation cluster_1 Step 2: Acylium Ion Generation cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Product Formation Start p-Cresyl Propionate + AlCl₃ Complex Bidentate Complex Formation Start->Complex Coordination Acylium Acylium Ion Intermediate [CH₃CH₂CO]⁺ Complex->Acylium Dissociation Attack Intramolecular Electrophilic Attack Acylium->Attack Product This compound Attack->Product Rearomatization & Hydrolysis

Caption: Mechanism of the Fries Rearrangement for synthesizing this compound.

Regioselectivity

The Fries rearrangement can yield both ortho- and para-acylated products. The reaction conditions, particularly temperature, play a critical role in determining the product ratio.[4][7]

  • Low Temperatures (e.g., <60 °C): Favor the formation of the para-isomer. This is considered the kinetically controlled product.[7]

  • High Temperatures (e.g., >160 °C): Favor the formation of the ortho-isomer. The ortho-product can form a stable bidentate chelate with the aluminum catalyst, making it the thermodynamically more stable product.[4][7]

For the synthesis of this compound (the ortho-acylated product), higher reaction temperatures are required.

Representative Experimental Protocol

This protocol describes a two-step synthesis starting from p-cresol.

Step 1: Synthesis of p-Cresyl Propionate (Esterification)

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.0 eq), triethylamine (1.2 eq) as a base, and a suitable aprotic solvent like dichloromethane.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Add propionyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of p-cresol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude p-cresyl propionate can often be used in the next step without further purification. If necessary, purify by vacuum distillation.

Step 2: Fries Rearrangement to this compound

  • Catalyst Setup: In a reaction vessel inerted with nitrogen, place anhydrous aluminum chloride (AlCl₃, approx. 1.5-2.0 eq).

  • Reactant Addition: Add the p-cresyl propionate (1.0 eq) dropwise to the AlCl₃ at room temperature. An exothermic reaction will occur, forming a thick paste.

  • Heating: Heat the reaction mixture to approximately 160-170 °C. This high temperature is crucial to favor the formation of the desired ortho-isomer.[7] Maintain this temperature for 1-2 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex and liberates the phenolic product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic extracts.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation IR FT-IR Spectroscopy Start->IR Structural Elucidation MS Mass Spectrometry Start->MS Structural Elucidation GC Gas Chromatography (GC) Start->GC Purity Check TLC Thin-Layer Chromatography (TLC) Start->TLC Purity Check Final Structure Confirmed & Purity >98% NMR->Final IR->Final MS->Final GC->Final

Caption: Standard analytical workflow for the characterization of this compound.

Expected Spectroscopic Signatures:
  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons, the phenolic -OH (a broad singlet, typically downfield), the methyl group on the ring, and the ethyl group of the propionyl chain (a quartet and a triplet). The intramolecular hydrogen bonding will shift the phenolic proton significantly downfield.

  • ¹³C NMR: The spectrum will display 10 unique carbon signals, including a characteristic downfield signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (some quaternary, some protonated), and signals for the aliphatic methyl and ethyl carbons.

  • FT-IR Spectroscopy: Key vibrational bands will include a broad O-H stretch for the phenol (around 3000-3400 cm⁻¹), a sharp C=O stretch for the ketone (around 1650 cm⁻¹, lowered from the usual ~1715 cm⁻¹ due to conjugation and hydrogen bonding), and C-H stretches for aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic cleavages around the carbonyl group.

Applications in Research and Development

While primarily cataloged as an organic building block for research purposes, the true value of this compound for drug development professionals lies in its potential as a versatile precursor.[2] The hydroxyaryl ketone scaffold is central to many classes of pharmacologically active compounds.

  • Synthesis of Flavonoids and Chalcones: Hydroxyaryl ketones are key starting materials for the Claisen-Schmidt condensation reaction to produce chalcones, which are precursors to a wide array of flavonoids. Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

  • Precursor for Heterocyclic Chemistry: The ketone and adjacent hydroxyl group can participate in cyclization reactions with various reagents to form heterocyclic systems like chromones, coumarins, and benzofurans, which are privileged structures in medicinal chemistry.

  • Intermediate for API Synthesis: It can serve as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) where a substituted phenolic ketone moiety is required.

Conclusion

This compound is a valuable chemical intermediate whose synthesis is a classic illustration of the powerful Fries rearrangement. A thorough understanding of its synthesis, including the mechanistic factors that control regioselectivity, is essential for its efficient production. Its characterization relies on a standard suite of analytical techniques that confirm its unique structural features. For researchers in medicinal chemistry and drug discovery, this compound represents not just a simple ketone, but a gateway to complex and potentially bioactive molecules, making it a subject of continued relevance in synthetic chemistry.

References

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  • Santa Cruz Biotechnology. (n.d.). 2′-Hydroxy-5′-methylpropiophenone, CAS 938-45-4. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/2-hydroxy-5-methylpropiophenone-cas-938-45-4]
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solubility of 2'-Hydroxy-5'-methylpropiophenone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2'-Hydroxy-5'-methylpropiophenone in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into the theoretical framework, provide a robust experimental protocol for empirical determination, and offer a predicted solubility profile based on molecular structure analysis.

Introduction: The Importance of Solubility Profiling

This compound (CAS No. 938-45-4) is an organic compound featuring a propiophenone core structure substituted with hydroxyl and methyl groups on the phenyl ring. Understanding its solubility in various organic solvents is paramount for a wide range of applications, including organic synthesis, purification via crystallization, formulation development, and analytical method design. A precise solubility profile enables scientists to select appropriate solvent systems, optimize reaction conditions, ensure homogeneity in formulations, and achieve desired purity levels. This guide serves as a practical resource for predicting and experimentally verifying the solubility of this compound.

Physicochemical Profile and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The molecular structure of this compound dictates its polarity, hydrogen bonding capacity, and potential for van der Waals interactions, which are the primary forces governing its behavior in different solvents.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 938-45-4[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Physical State Liquid (at 20°C)
Appearance Light yellow to Yellow to Orange clear liquid
Density 1.070 g/mL (at 25 °C)[1]
Refractive Index n20/D 1.545 - 1.55[1]
Melting Point 2 °C

Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic feature that favors interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

  • Hydroxyl Group (-OH): As a polar, protic group, the phenolic hydroxyl is capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar protic solvents like alcohols.

  • Ketone Group (C=O): The carbonyl group is polar and aprotic. It can act as a hydrogen bond acceptor, contributing to solubility in both protic and aprotic polar solvents through dipole-dipole interactions.

  • Alkyl Groups (-CH₃, -CH₂CH₃): The methyl and ethyl groups are nonpolar and increase the molecule's overall lipophilicity, enhancing its affinity for nonpolar solvents.

The presence of both polar (hydroxyl, ketone) and nonpolar (aromatic ring, alkyl chains) moieties makes this compound an amphiphilic molecule. Its solubility will therefore be a balance of these competing characteristics, governed by the widely applied principle of "like dissolves like."[2][3]

Theoretical Principles and Predicted Solubility Profile

The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] Based on this, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Predicted Solubility in Common Organic Solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's ability to hydrogen bond with both the hydroxyl and ketone groups of the solute leads to strong solute-solvent interactions.
Polar Aprotic Acetone, DMSO, THFHigh to ModerateStrong dipole-dipole interactions between the solvent and the solute's ketone group are the primary driving force. The solvent can also accept a hydrogen bond from the solute's hydroxyl group.
Nonpolar Hexane, TolueneLow to ModerateWhile the aromatic ring and alkyl groups have an affinity for nonpolar solvents, the highly polar hydroxyl and ketone groups limit overall solubility. Toluene may show slightly better solvency than hexane due to potential π-π interactions.
Chlorinated Dichloromethane (DCM)ModerateDCM has an intermediate polarity and can effectively solvate the less polar parts of the molecule, but it does not engage in hydrogen bonding, which limits its interaction with the hydroxyl group.

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical testing is essential for quantitative assessment. The following is a standardized, self-validating protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes or glass syringes

  • HPLC or UV-Vis spectrophotometer

  • Centrifuge

  • Glass vials with screw caps

Equilibrium Shake-Flask Method (Quantitative)

This method is considered a gold standard for determining equilibrium solubility.[4]

  • Preparation: Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

  • Sample Extraction: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. Be cautious not to disturb the undissolved solute.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24h at constant temp. equil1->equil2 sep1 Let stand or centrifuge to settle excess solid equil2->sep1 quant1 Withdraw clear supernatant sep1->quant1 quant2 Dilute sample for analysis quant1->quant2 quant3 Analyze via HPLC or UV-Vis quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.

Safety and Handling

When handling this compound and organic solvents, adherence to standard laboratory safety protocols is crucial.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: All experimental work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed hazard information and handling procedures.[5] Incompatible materials may include strong oxidizing agents, bases, and acid chlorides.[5]

Conclusion

The solubility of this compound is a critical parameter dictated by its amphiphilic molecular structure. While it is predicted to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, its solubility in nonpolar media is expected to be limited. This guide provides both the theoretical foundation for these predictions and a robust, step-by-step experimental protocol for their empirical validation. By applying these principles and methods, researchers can confidently select and optimize solvent systems for their specific applications, ensuring efficiency and success in their scientific endeavors.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • This compound 95. Sigma-Aldrich.
  • Experiment: Solubility of Organic & Inorganic Compounds. University Chemistry Document.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Educational Chemistry Document.
  • Solubility experimental methods. Slideshare.
  • SAFETY DATA SHEET for 2'-Hydroxy-5'-methylacetophenone. Thermo Fisher Scientific.
  • Solubility of organic compounds. Khan Academy.
  • This compound. TCI Chemicals.

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A Technical Guide to the Spectral Analysis of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2'-Hydroxy-5'-methylpropiophenone, a key aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven insights. The methodologies and interpretations presented herein are designed to serve as a robust reference for the characterization and analysis of this compound.

Molecular Structure and Overview

This compound possesses a chemical structure characterized by a propiophenone backbone with a hydroxyl and a methyl group substituted on the phenyl ring. This substitution pattern gives rise to a unique spectral fingerprint, which is crucial for its unambiguous identification and characterization in various matrices.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from structurally analogous compounds.

1.1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~11-12Singlet (broad)1H
Ar-H (position 6')~7.5Singlet1H
Ar-H (position 4')~7.1Doublet1H
Ar-H (position 3')~6.8Doublet1H
-CH₂- (propionyl)~3.0Quartet2H
-CH₃ (phenyl)~2.3Singlet3H
-CH₃ (propionyl)~1.2Triplet3H

Interpretation and Rationale:

  • The phenolic hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding with the adjacent carbonyl group, resulting in a downfield chemical shift.

  • The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • The methylene protons of the propionyl group are adjacent to the carbonyl group and a methyl group, leading to a quartet.

  • The terminal methyl protons of the propionyl group will appear as a triplet due to coupling with the adjacent methylene group.

1.2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carbonyl)~205
C-2' (Ar-C-OH)~160
C-5' (Ar-C-CH₃)~138
C-1' (Ar-C-C=O)~125
C-6' (Ar-CH)~130
C-4' (Ar-CH)~128
C-3' (Ar-CH)~118
-CH₂- (propionyl)~35
-CH₃ (phenyl)~20
-CH₃ (propionyl)~8

Interpretation and Rationale:

  • The carbonyl carbon is the most deshielded, appearing at the lowest field.[1]

  • The aromatic carbons attached to the electron-withdrawing hydroxyl and carbonyl groups are shifted downfield.[2]

  • The aliphatic carbons of the propionyl and methyl groups appear at higher fields.

1.3: Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1: Predicted IR Spectral Data
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (phenolic)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (aryl ketone)1650-1690Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (phenol)1200-1260Strong
C-H bend (aromatic)750-900Strong

Interpretation and Rationale:

  • The broad O-H stretching band is indicative of the hydrogen-bonded phenolic hydroxyl group.[3]

  • The strong absorption in the 1650-1690 cm⁻¹ region is characteristic of the conjugated aryl ketone carbonyl group.[3]

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

2.2: Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the major absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

3.1: Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 164, corresponding to its molecular weight.

Major Predicted Fragment Ions:

m/z Proposed Fragment Ion Structure
164Molecular Ion [M]⁺˙[C₁₀H₁₂O₂]⁺˙
135[M - C₂H₅]⁺[HOC₆H₃(CH₃)CO]⁺
107[HOC₆H₃(CH₃)]⁺
77[C₆H₅]⁺

Fragmentation Pathways:

The primary fragmentation pathway for propiophenones is typically α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group.[4]

  • α-Cleavage: The molecular ion can undergo cleavage of the ethyl group to form a stable acylium ion at m/z 135.

  • Further Fragmentation: The acylium ion can then lose a molecule of carbon monoxide (CO) to form an ion at m/z 107. Loss of the entire acyl group can also lead to a phenyl cation at m/z 77.

3.2: Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization:

    • Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Part 4: Visualizations and Workflows

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

fragmentation_workflow Molecule This compound MolecularIon Molecular Ion [M]⁺˙ m/z = 164 Molecule->MolecularIon EI (70 eV) Fragment1 [M - C₂H₅]⁺ m/z = 135 MolecularIon->Fragment1 α-cleavage Fragment3 [C₆H₅]⁺ m/z = 77 MolecularIon->Fragment3 cleavage Fragment2 [HOC₆H₃(CH₃)]⁺ m/z = 107 Fragment1->Fragment2 -CO

Sources

Section 1: Foundational Profile of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 2'-Hydroxy-5'-methylpropiophenone

Introduction: The Strategic Importance of Hydroxyaryl Ketones

This compound, CAS No. 938-45-4, is an aromatic ketone that belongs to the hydroxyaryl ketone family.[1] While seemingly a simple molecule, its true value in research and development lies in its functionality as a versatile and strategic building block. The molecule incorporates a nucleophilic phenolic hydroxyl group and an electrophilic ketone, ortho-positioned to each other, along with a methyl group on the phenyl ring. This specific arrangement of functional groups makes it an ideal precursor for synthesizing more complex molecular architectures, particularly substituted chalcones and their corresponding heterocyclic derivatives, which are of significant interest in medicinal chemistry and drug discovery.[2][3][4] This guide will elucidate the synthesis, characterization, and key research applications of this compound, providing actionable protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and analysis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 938-45-4[1][5]
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
Synonyms 2-Propionyl-p-cresol[5]
Appearance Light yellow to orange clear liquid
Density ~1.070 g/mL at 25 °C
Refractive Index n20/D ~1.545
Boiling Point >110 °C (closed cup)

Predicted Spectroscopic Features: Interpreting spectral data is crucial for reaction monitoring and product verification. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

TechniqueExpected Features
¹H-NMR - Aromatic Protons: Signals in the δ 6.8-7.5 ppm range. - Phenolic -OH: A broad singlet, chemical shift variable depending on solvent and concentration. - -CH₂- (ethyl): A quartet around δ 2.8-3.0 ppm. - -CH₃ (ethyl): A triplet around δ 1.1-1.3 ppm. - -CH₃ (ring): A singlet around δ 2.2-2.4 ppm.
¹³C-NMR - Carbonyl (C=O): Signal in the δ 200-205 ppm region. - Aromatic Carbons: Multiple signals between δ 115-160 ppm. - -CH₂- (ethyl): Signal around δ 35-40 ppm. - -CH₃ (ethyl): Signal around δ 8-12 ppm. - -CH₃ (ring): Signal around δ 20-22 ppm.
FTIR (cm⁻¹) - O-H Stretch: Broad band from 3100-3500 (phenolic hydroxyl). - C-H Stretch: Aromatic (~3050) and Aliphatic (2850-2980). - C=O Stretch: Strong absorption band around 1640-1660 (conjugated ketone). - C=C Stretch: Aromatic ring stretches around 1500-1600. - C-O Stretch: Around 1200-1300.
Synthesis and Purification: The Fries Rearrangement

The most common and industrially relevant synthesis of 2'-hydroxyaryl ketones is the Fries Rearrangement .[6] This reaction involves the intramolecular rearrangement of a phenolic ester (in this case, p-cresyl propionate) to the corresponding hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8]

The reaction mechanism proceeds via the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[6][8] This electrophilic acylium ion then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures favor the thermodynamically more stable ortho product, which can form a stable chelate with the aluminum catalyst, whereas lower temperatures favor the kinetically controlled para product.[6][7]

Fries_Rearrangement Mechanism of the Fries Rearrangement cluster_workup Start p-Cresyl Propionate Complex1 Initial Complex Start->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion Intermediate + Phenoxide-AlCl₃ Complex Complex1->Acylium Rearrangement Sigma Sigma Complex (Ortho Attack) Acylium->Sigma Electrophilic Aromatic Substitution Product_Complex Product Chelate Sigma->Product_Complex Rearomatization Final_Product This compound Product_Complex->Final_Product Hydrolysis H₂O (Workup) Product_Complex:e->Hydrolysis:w

Caption: Fries Rearrangement for synthesis of this compound.

Experimental Protocol: Synthesis via Fries Rearrangement

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber (HCl gas is evolved), and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a suitable solvent (e.g., nitrobenzene or perform neat). Cool the mixture in an ice bath to 0-5 °C.

  • Addition: Add p-cresyl propionate (1.0 eq) dropwise via the dropping funnel to the stirred suspension of AlCl₃ over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly raise the temperature to 120-140 °C. The higher temperature favors the formation of the desired ortho-isomer. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, 5% NaOH solution (to remove any unreacted phenol), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Section 2: HMP as a Gateway to Chalcones: Synthesis and Biological Significance

The primary and most powerful application of this compound is as a precursor for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These molecules are renowned for their broad spectrum of biological activities.[4][9][10]

The Claisen-Schmidt Condensation: Mechanism and Control

Chalcones are synthesized via a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation .[3][10] In this reaction, this compound is reacted with an appropriate aromatic aldehyde. The base (e.g., KOH or NaOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Claisen_Schmidt_Workflow Workflow for Chalcone Synthesis Start Mix HMP & Aryl Aldehyde in Ethanol Add_Base Add Aqueous KOH/NaOH (Catalyst) Start->Add_Base React Stir at Room Temp (Monitor by TLC) Add_Base->React Quench Pour into Ice-Cold Acidified Water React->Quench Isolate Filter Precipitate Quench->Isolate Purify Recrystallize from Ethanol Isolate->Purify Product Pure Chalcone Derivative Purify->Product

Caption: General workflow for Claisen-Schmidt condensation to synthesize chalcones.

Protocol: Synthesis of a Model Chalcone from HMP
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Catalyst Addition: While stirring at room temperature, add an aqueous solution of potassium hydroxide (40-50%) dropwise. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC until the starting materials are consumed.

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water acidified with dilute HCl. The chalcone product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the final product.

Pharmacological Landscape of HMP-Derived Chalcones

The true potential of this compound is realized in the diverse bioactivities of the chalcones it helps create. The substituents on the second aromatic ring (from the aldehyde) can be varied endlessly, allowing for the creation of large libraries of compounds for screening.

  • Antimicrobial and Antifungal Applications: The chalcone scaffold is a "privileged structure" in antimicrobial research.[10] Derivatives have shown potent activity against a range of pathogens, including multi-drug resistant bacteria like MRSA and various fungal strains.[11][12][13] The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in essential microbial enzymes or proteins, leading to cell death.

  • Anti-inflammatory Potential: Many chalcone derivatives exhibit significant anti-inflammatory properties.[2][4] Their mechanism often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways like NF-κB.[4]

  • Anticancer and Cytotoxic Activity: A vast body of research demonstrates the potential of chalcones as anticancer agents.[9] They can induce apoptosis, inhibit cell proliferation, and disrupt angiogenesis through various mechanisms, making them attractive leads for oncology drug development.

  • Other Emerging Activities: The pharmacological scope of chalcones is continually expanding, with studies reporting antioxidant, antidiabetic, neuroprotective, and enzyme inhibitory (e.g., MAO-B) activities.[3][4]

Section 3: Advanced Applications in Heterocyclic Chemistry

Beyond chalcones, this compound is a stepping stone to a rich variety of heterocyclic compounds. The HMP-derived chalcones, with their reactive α,β-unsaturated ketone system, are ideal substrates for cyclization reactions.

From Chalcones to Value-Added Heterocycles

By reacting the chalcone intermediate with various binucleophiles, researchers can construct a wide array of five- and six-membered heterocyclic rings, which form the core of many pharmaceutical agents.

  • Pyrazolines: Reaction with hydrazine hydrate yields pyrazolines.

  • Flavones: Intramolecular cyclization and oxidation of o-hydroxy chalcones can lead to flavones, another class of compounds with significant biological activity.[2]

  • Pyrimidines: Condensation with urea or thiourea can produce dihydropyrimidine derivatives.

Heterocycle_Synthesis cluster_reagents HMP 2'-Hydroxy-5'- methylpropiophenone Chalcone HMP-Derived Chalcone HMP->Chalcone Claisen-Schmidt Condensation Hydrazine + Hydrazine Hydrate Chalcone:e->Hydrazine:w Pyrazoline Bioactive Pyrazoline Derivative Chalcone->Pyrazoline

Caption: HMP as a precursor for heterocyclic synthesis via a chalcone intermediate.

Protocol: Synthesis of a Pyrazoline Derivative
  • Setup: In a round-bottom flask, dissolve the HMP-derived chalcone (1.0 eq) in glacial acetic acid or ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pyrazoline derivative.

Section 4: Analytical and Quality Control Protocols

Rigorous analytical validation is essential to confirm the identity and purity of synthesized compounds.

Spectroscopic Verification

The identity of this compound and its derivatives must be confirmed using a suite of spectroscopic techniques. The expected data (as outlined in Section 1.2) should be compared against experimental results. Discrepancies may indicate impurities or an incorrect structure.

Chromatographic Purity Assessment (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for determining the purity of the final compound.

General Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total peak area. A purity level of >98% is typically desired for compounds intended for biological screening.

Section 5: Future Directions and Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its primary value is as a readily accessible and highly versatile scaffold. Future research will likely focus on:

  • Combinatorial Chemistry: Using HMP in high-throughput synthesis to generate large, diverse libraries of chalcones and heterocycles for screening against new biological targets.

  • Green Chemistry: Developing more environmentally benign catalytic systems for the Fries rearrangement and Claisen-Schmidt condensation, potentially using solid acid catalysts or microwave-assisted synthesis.[8][14]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of HMP-derived compounds to optimize their potency and selectivity for specific biological targets, leading to the development of new drug candidates.

References

  • Struchem. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Payá, M., et al. (1993). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. PubMed. Retrieved from [Link]

  • Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). Retrieved from [Link]

  • Szałek, E., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Granados-Reyes, J., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. RSC Publications. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Deb, P. K., et al. (2023). Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Pharmacology. Retrieved from [Link]

  • Thomas, S., et al. (2021). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methylpropiophenone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7473-98-5, 2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Google Patents. (n.d.). EP2297076A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • Chemdad Co., Ltd. (n.d.). 2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • Kumar, R. S., et al. (2010). Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. PubMed Central. Retrieved from [Link]

  • Kasprzyk-Kocur, I., et al. (2022). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. MDPI. Retrieved from [Link]

  • Zhang, R., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. PubMed Central. Retrieved from [Link]

  • Ben-Mahdi, R., et al. (2022). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Retrieved from [Link]

  • Awino, O. S., et al. (2008). Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi. Semantic Scholar. Retrieved from [Link]

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Navigating the Biological Landscape of 2-Hydroxy-2-methylpropiophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Important Clarification on Chemical Identity: Initial searches for "2'-Hydroxy-5'-methylpropiophenone" yield limited and scattered information regarding its biological activity. In contrast, a wealth of scientific literature exists for a closely related isomer, 2-Hydroxy-2-methylpropiophenone . It is highly probable that the intended compound of interest is the latter, a widely utilized photoinitiator in various industrial and biomedical applications. This guide will, therefore, focus on the comprehensive biological profile of 2-Hydroxy-2-methylpropiophenone, providing researchers, scientists, and drug development professionals with a thorough understanding of its interactions with biological systems.

Executive Summary

2-Hydroxy-2-methylpropiophenone is a highly efficient, Type I radical photoinitiator. Its primary and most well-documented role is to initiate polymerization reactions upon exposure to ultraviolet (UV) light. This property has led to its widespread use in the manufacturing of coatings, inks, adhesives, and, significantly for the biomedical field, in the fabrication of biocompatible materials such as hydrogels for dental applications and drug delivery systems. While its photochemical mechanism is well-understood, its direct biological activities and toxicological profile are critical considerations for its safe and effective use, particularly in applications involving human contact. This guide provides a detailed exploration of its toxicological profile, its biocompatibility in the context of biomaterials, and an overview of its limited, yet emerging, other biological activities.

The Primary Role: A Norrish Type I Photoinitiator

The predominant function of 2-Hydroxy-2-methylpropiophenone is to generate free radicals when exposed to UV radiation, which in turn initiate the polymerization of monomers and oligomers. This process, known as a Norrish Type I cleavage, is central to its utility.

Upon absorption of UV light, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. From this triplet state, it undergoes rapid α-cleavage of the bond between the carbonyl group and the adjacent tertiary carbon. This cleavage generates two distinct free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical. Both of these radical species are capable of initiating polymerization.

G A 2-Hydroxy-2-methylpropiophenone (Ground State) B Excited Singlet State A->B UV Photon Absorption C Excited Triplet State B->C Intersystem Crossing D α-Cleavage (Norrish Type I) C->D E Benzoyl Radical D->E F 2-Hydroxy-2-propyl Radical D->F G Polymerization Initiation E->G F->G

Caption: Photoinitiation mechanism of 2-Hydroxy-2-methylpropiophenone.

Toxicological Profile: A Comprehensive Assessment

Understanding the toxicology of 2-Hydroxy-2-methylpropiophenone is paramount, especially given its use in materials that come into contact with biological tissues. The available data from safety data sheets and toxicological studies provide a clear profile.

Acute Toxicity

The compound exhibits moderate acute toxicity upon ingestion. The LD50 (the dose lethal to 50% of a test population) in rats has been reported, providing a quantitative measure of its acute oral toxicity.

SpeciesRouteLD50 ValueReference
Rat (male and female)Oral1694 mg/kg[1]
Irritation and Sensitization

Studies on animal models indicate that 2-Hydroxy-2-methylpropiophenone is not a skin or eye irritant. Furthermore, it is not considered to be a skin sensitizer, meaning it is unlikely to cause an allergic contact dermatitis.

Genotoxicity and Carcinogenicity

In vitro tests for germ cell mutagenicity have returned negative results.[1] There is no evidence to suggest that 2-Hydroxy-2-methylpropiophenone is carcinogenic. It is not classified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[1]

Biocompatibility and Application in Biomaterials

The use of 2-Hydroxy-2-methylpropiophenone in the fabrication of hydrogels for biomedical applications, such as wound dressings and dental composites, necessitates a thorough evaluation of its biocompatibility.

Hydrogel Formulations

2-Hydroxy-2-methylpropiophenone is a key component in the photopolymerization of hydrogels. The concentration of the photoinitiator can influence the physicochemical properties of the resulting hydrogel, such as its swelling capability, tensile strength, and surface morphology.[2] These properties, in turn, affect the hydrogel's performance as a biomaterial.

Cytotoxicity and Leaching from Polymerized Materials

A significant consideration for the biocompatibility of materials polymerized using 2-Hydroxy-2-methylpropiophenone is the potential for unreacted initiator or its byproducts to leach out and cause cytotoxic effects.

Studies on dental composites, which often utilize photoinitiators, have shown that components can leach from the polymerized material and adversely affect the viability of fibroblasts in cell cultures.[1][3] The level of cytotoxicity is dependent on the chemical composition of the composite, the leaching medium, and the concentration of the extracted components.[1] While these studies highlight the potential for cytotoxicity from the final material, they do not isolate the effect of 2-Hydroxy-2-methylpropiophenone itself. It is crucial to distinguish between the toxicity of the unreacted photoinitiator and the biocompatibility of the fully cured polymer matrix.

Experimental Protocol: In Vitro Cytotoxicity Assessment of Leached Components

The following protocol outlines a general method for assessing the cytotoxicity of substances leached from a hydrogel polymerized with 2-Hydroxy-2-methylpropiophenone.

1. Preparation of Hydrogel Extracts: a. Fabricate hydrogel discs of a standardized size and weight using a defined concentration of 2-Hydroxy-2-methylpropiophenone. b. Immerse the cured hydrogel discs in a cell culture medium (e.g., DMEM with 10% FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24, 48, and 72 hours) at 37°C. c. Collect the culture medium (now containing any leached substances) and filter-sterilize it.

2. Cell Culture and Exposure: a. Seed a relevant cell line (e.g., human dermal fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Remove the existing medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

3. Cytotoxicity Assay (e.g., MTT Assay): a. After the desired exposure time (e.g., 24 hours), remove the extracts and add MTT solution to each well. b. Incubate for a period that allows for the formation of formazan crystals by viable cells. c. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). d. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. e. Calculate cell viability as a percentage relative to the negative control.

G A Fabricate and Cure Hydrogel Discs B Immerse in Cell Culture Medium A->B C Collect and Sterilize Leachate (Extract) B->C E Expose Cells to Hydrogel Extract C->E D Culture Fibroblasts in 96-well Plate D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Workflow for assessing the cytotoxicity of hydrogel leachables.

Other Reported Biological Activities

While the primary focus of research on 2-Hydroxy-2-methylpropiophenone has been on its role as a photoinitiator, some studies have explored the biological activities of related propiophenone and flavonoid derivatives.

Antimicrobial and Antifungal Activity

There is limited direct evidence for the antimicrobial or antifungal properties of 2-Hydroxy-2-methylpropiophenone itself. However, studies on other hydroxypropiophenone and flavonoid derivatives have shown that these classes of compounds can exhibit antimicrobial activity. For instance, some 3-hydroxy flavone derivatives, which can be synthesized from 2'-hydroxy propiophenone precursors, have shown activity against Gram-negative bacteria, while 3-methyl flavanone derivatives have demonstrated activity against Gram-positive bacteria.[4] The antimicrobial activity of flavonoids is often linked to their chemical structure, including the number and position of hydroxyl and other functional groups.[4] It is important to note that these findings are on derivatives and not on 2-Hydroxy-2-methylpropiophenone directly. Further research is needed to determine if 2-Hydroxy-2-methylpropiophenone possesses any intrinsic antimicrobial properties.

Conclusion and Future Perspectives

2-Hydroxy-2-methylpropiophenone is a compound with a well-defined primary function as a photoinitiator, which has enabled significant advancements in polymer chemistry and the development of novel biomaterials. Its toxicological profile suggests a relatively low level of concern for acute, irritant, sensitizing, and genotoxic effects. However, its application in biomedical devices necessitates a continued and rigorous evaluation of its biocompatibility, with a particular focus on the potential for leaching of unreacted molecules from polymerized materials and their long-term effects on surrounding tissues.

Future research should aim to:

  • Quantify the leaching of 2-Hydroxy-2-methylpropiophenone and its byproducts from various biomaterial formulations under physiological conditions.

  • Conduct detailed in vitro and in vivo studies to determine the specific cellular responses to these leachables.

  • Investigate any potential intrinsic biological activities of 2-Hydroxy-2-methylpropiophenone beyond photoinitiation, such as antimicrobial or anti-inflammatory effects.

A deeper understanding of the complete biological landscape of 2-Hydroxy-2-methylpropiophenone will enable its safer and more effective use in the next generation of advanced biomaterials and drug delivery systems.

References

  • Antimicrobial Activity of Flavone Analogues. Longdom Publishing.

  • 2-Hydroxy-2-methylpropiophenone - Safety Data Sheet. ChemicalBook.

  • Cytotoxicity of dental composites and their leached components. PubMed.

  • Cytotoxicity of dental composites and their leached components. ResearchGate.

  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. MDPI.

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2'-Hydroxy-5'-methylpropiophenone: A Strategic Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2'-Hydroxy-5'-methylpropiophenone is a substituted hydroxyaryl ketone that serves as a highly valuable and versatile chemical intermediate. Its unique arrangement of a hydroxyl group, a ketone moiety, and a substituted aromatic ring provides multiple reactive sites, making it a strategic precursor for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis via the Fries rearrangement, and an exploration of its reactivity and potential applications in drug development. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for scientists leveraging this intermediate in their research.

Core Concepts: Introduction to this compound

Overview and Significance

This compound (CAS No. 938-45-4), also known as 2-Propionyl-p-cresol, is an aromatic ketone characterized by a propiophenone backbone with hydroxyl and methyl substitutions on the phenyl ring.[1][2] The strategic placement of these functional groups—an ortho-hydroxyl group to the acyl chain and a para-methyl group—creates a unique electronic and steric environment. This structure is not merely a stable compound but a carefully orchestrated platform for subsequent chemical transformations.

The hydroxyl group can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a site for derivatization to modulate solubility and biological activity. The ketone functionality provides a reactive carbonyl center for condensation reactions, reductions, or the formation of heterocyclic structures. This inherent reactivity makes this compound a key building block for constructing more elaborate molecular architectures, such as Schiff bases and other scaffolds relevant to medicinal chemistry.[3]

Physicochemical and Structural Properties

The physical and chemical properties of a starting material are critical for reaction planning, including solvent selection, temperature control, and purification strategies. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 938-45-4[4]
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4]
Appearance Light yellow to orange clear liquid[1]
Density 1.070 g/mL at 25 °C[4]
Refractive Index n20/D 1.545[4]
Boiling Point Not specified-
Melting Point 2 °C
Flash Point >110 °C (>230 °F) - closed cup[4]

Synthesis Pathway: The Fries Rearrangement

Mechanistic Insight: Why the Fries Rearrangement?

The Fries rearrangement is a powerful and atom-economical method for synthesizing hydroxyaryl ketones from phenolic esters. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the generation of an acylium ion intermediate. The acylium ion then acts as an electrophile, attacking the activated aromatic ring to form a new carbon-carbon bond.

The choice of reaction conditions, particularly temperature, is critical for directing the regioselectivity of the acylation.

  • Low Temperatures: Favor the formation of the para-isomer, as this is the thermodynamically more stable product.

  • High Temperatures: Tend to yield the ortho-isomer, which is often the kinetically favored product due to the potential for chelation with the catalyst.

For the synthesis of this compound, where the acyl group is ortho to the hydroxyl group, moderately elevated temperatures are typically employed.

Fries_Rearrangement cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_end Step 4: Rearomatization & Hydrolysis Start p-cresyl propionate (Starting Ester) Complex Ester-AlCl₃ Complex AlCl3 + AlCl₃ (Lewis Acid) Acylium Propionyl Cation (Acylium Ion) Complex->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma Ortho-attack (Kinetic Control) Product This compound (Final Product) Sigma->Product Workup (H₂O)

Caption: Key mechanistic steps of the Fries Rearrangement.

Proposed Synthetic Workflow

The overall workflow for synthesizing and purifying this compound involves three main phases: preparation of the starting ester, execution of the Fries rearrangement, and finally, purification of the crude product. Each phase is designed to maximize yield and purity.

Synthesis_Workflow Start Starting Materials: p-cresol & propionyl chloride Esterification Esterification: Synthesis of p-cresyl propionate Start->Esterification Fries Fries Rearrangement: AlCl₃, heat Esterification->Fries Phenolic Ester Quench Reaction Quench: Ice-cold HCl Fries->Quench Crude Mixture Extraction Workup: Solvent Extraction Quench->Extraction Purification Purification: Vacuum Distillation Extraction->Purification Organic Phase Final Final Product: This compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from the commercially available ester, p-cresyl propionate.

Objective: To synthesize this compound via Lewis acid-catalyzed Fries Rearrangement.

Materials:

  • p-cresyl propionate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are crucial as AlCl₃ reacts violently with water, which would deactivate the catalyst and reduce the yield.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in portions to the DCM.

    • Causality: The portion-wise addition at low temperature safely manages the exothermic dissolution of AlCl₃.

  • Substrate Addition: Once the catalyst is fully suspended, add p-cresyl propionate (1.0 equivalent) dropwise via an addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.

    • Causality: A slow addition prevents a rapid, uncontrolled reaction and potential side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the rearrangement. Higher temperatures favor the desired ortho-product.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Causality: This step hydrolyzes the aluminum-phenoxide complex formed during the reaction and neutralizes any remaining AlCl₃. The process is highly exothermic and must be done cautiously.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then a saturated sodium bicarbonate solution to remove any remaining acid.

    • Causality: The aqueous washes remove water-soluble impurities and byproducts. The bicarbonate wash ensures all acidic components are neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield the final product as a clear, light-yellow liquid.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. While specific spectra are proprietary, the expected spectroscopic data can be reliably predicted based on the molecule's structure.

TechniquePredicted Chemical Shift / Absorption BandRationale for Prediction
¹H NMR δ ~1.1-1.2 ppm (triplet, 3H)Propiophenone -CH₂CH₃ protons.
δ ~2.3 ppm (singlet, 3H)Aromatic ring -CH₃ protons.
δ ~2.9-3.0 ppm (quartet, 2H)Propiophenone -CH₂ CH₃ protons, adjacent to carbonyl.
δ ~6.8-7.5 ppm (multiplet, 3H)Aromatic protons.
δ ~12.0 ppm (singlet, 1H)Phenolic -OH proton, strongly deshielded by intramolecular H-bonding with the ortho-carbonyl.
¹³C NMR δ ~8-10 ppmPropiophenone -CH₂CH₃ carbon.
δ ~20-22 ppmAromatic ring -CH₃ carbon.
δ ~35-37 ppmPropiophenone -CH₂ CH₃ carbon.
δ ~115-135 ppmAromatic carbons.
δ ~160-165 ppmAromatic carbon attached to the hydroxyl group.
δ ~205-210 ppmCarbonyl (C =O) carbon.
FT-IR ~1640-1660 cm⁻¹ (strong)C=O stretch (ketone), frequency lowered by conjugation and H-bonding.
~2800-3200 cm⁻¹ (broad)O-H stretch (phenol), broadened due to strong intramolecular hydrogen bonding.
~2900-3000 cm⁻¹ (medium)C-H stretch (aliphatic and aromatic).

Role as a Versatile Chemical Intermediate

The true value of this compound lies in its potential as a precursor for more complex molecules. Its functional groups offer distinct handles for a variety of transformations.

Reactivity Profile
  • Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce new side chains, which is a common strategy in drug development to modify pharmacokinetics.

  • Ketone Carbonyl Group: Can be reduced to a secondary alcohol, converted into an oxime, or used in condensation reactions (e.g., with hydrazines or amines) to form heterocyclic rings like pyrazoles or Schiff bases.[3]

  • Aromatic Ring: The electron-donating hydroxyl and methyl groups activate the ring towards further electrophilic aromatic substitution, allowing for the introduction of halogens or nitro groups if desired.

Illustrative Pathway: Synthesis of a Schiff Base Scaffold

Schiff bases derived from ortho-hydroxyaryl ketones are well-known for their ability to form stable complexes with metal ions and often exhibit a range of biological activities. The following pathway illustrates how this compound can be used to synthesize such a scaffold.

Schiff_Base_Synthesis Start 2'-Hydroxy-5'- methylpropiophenone Reaction Condensation Reaction (Acid catalyst, heat) Start->Reaction Reagent Primary Amine (R-NH₂) Reagent->Reaction Product Schiff Base Product (Potential Bioactive Scaffold) Reaction->Product - H₂O

Caption: Use of the intermediate to synthesize a Schiff base.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification

Based on available safety data, this compound presents the following hazards:

Hazard ClassGHS StatementPictogram
Acute Toxicity (Oral) H302: Harmful if swallowedGHS07 (Exclamation Mark)

Data sourced from Sigma-Aldrich Safety Information.[4]

Recommended Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

First Aid Measures
  • If Swallowed: Call a poison control center or doctor immediately if you feel unwell.[5] Rinse mouth. Do not induce vomiting.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing.[6]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. While its primary synthesis is readily achievable through established methods like the Fries rearrangement, its true potential is realized in its role as a foundational building block for complex molecular targets in pharmaceutical and materials science research. This guide has provided the essential technical framework for its synthesis, characterization, and safe handling, empowering researchers to effectively integrate this compound into their discovery and development workflows.

References

  • Wiley-VCH GmbH. (n.d.). SpectraBase: 2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15068, 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). EP2297076A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264809, 2'-Methylpropiophenone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7473-98-5,2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81984, 2-Hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

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discovery and history of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant hydroxyaryl ketone in the field of organic chemistry. The narrative traces its historical origins, rooted in the discovery of the Fries rearrangement by Karl Theophil Fries in 1908, and elucidates the intricate mechanistic details of this foundational reaction. A detailed, field-proven protocol for its synthesis via the Lewis acid-catalyzed rearrangement of p-cresyl propionate is presented, with an emphasis on the causal factors that govern regioselectivity. The guide further details the compound's physicochemical properties and provides a thorough spectroscopic characterization, including 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data. Finally, its applications as a versatile intermediate in organic synthesis are explored, offering insights for researchers, scientists, and professionals in drug development and materials science.

Historical Context: The Dawn of the Fries Rearrangement

The story of this compound is inextricably linked to the broader history of aromatic chemistry and the discovery of a pivotal named reaction. In 1908, the German chemist Karl Theophil Fries reported a novel acid-catalyzed conversion of phenolic esters into ortho- and para-hydroxyaryl ketones.[1][2][3] This transformation, now universally known as the Fries rearrangement, became a cornerstone of synthetic organic chemistry for its ability to forge carbon-carbon bonds on an aromatic ring, providing access to a valuable class of compounds.[4]

The discovery was not an isolated event but rather a product of the intensive exploration of aromatic substitutions and rearrangement reactions that characterized early 20th-century organic chemistry. Fries's work provided a reliable method for the acylation of phenols, which, unlike Friedel-Crafts acylation of the free phenol, avoids O-acylation as a competing side reaction.[4] The synthesis of this compound is a direct and elegant application of this historic reaction.

The Fries Rearrangement: A Mechanistic Deep Dive

The synthesis of this compound is achieved through the Fries rearrangement of p-cresyl propionate. Understanding the mechanism is critical for controlling the reaction and optimizing the yield of the desired isomer. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and proceeds through the formation of an acylium ion intermediate.[4]

Mechanism of Action

The widely accepted mechanism involves several key steps:

  • Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the p-cresyl propionate ester. This is the more favorable coordination site compared to the phenolic ether oxygen due to the higher electron density of the carbonyl oxygen.

  • Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide. This attack can occur at the positions ortho or para to the hydroxyl group.

  • Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore aromaticity. Subsequent aqueous workup hydrolyzes the aluminum complex to yield the final hydroxy ketone product.

Fries Rearrangement Mechanism Start p-Cresyl Propionate + AlCl₃ Complex Lewis Acid-Ester Complex Start->Complex Coordination Intermediate Acylium Ion + Aluminum Phenoxide Complex->Intermediate Cleavage Ortho_Attack Ortho Attack Intermediate->Ortho_Attack Electrophilic Aromatic Substitution Para_Attack Para Attack Intermediate->Para_Attack Electrophilic Aromatic Substitution Ortho_Product_Complex Ortho Product Complex Ortho_Attack->Ortho_Product_Complex Rearomatization Para_Product_Complex Para Product Complex Para_Attack->Para_Product_Complex Rearomatization Hydrolysis_O Hydrolysis Ortho_Product_Complex->Hydrolysis_O Hydrolysis_P Hydrolysis Para_Product_Complex->Hydrolysis_P Ortho_Product This compound (Ortho Product) Para_Product 4'-Hydroxy-5'-methylpropiophenone (Para Product) Hydrolysis_O->Ortho_Product Hydrolysis_P->Para_Product

Caption: Mechanism of the Fries Rearrangement.

Regioselectivity: The Decisive Role of Temperature

The Fries rearrangement is both ortho and para selective. The ratio of the resulting isomers, this compound (ortho) and 4'-Hydroxy-5'-methylpropiophenone (para), is primarily governed by the reaction temperature, a classic example of thermodynamic versus kinetic control.[4]

  • Low Temperatures (≤ 60°C): Favorable for the formation of the para isomer. This is the kinetically controlled product, as the para position is sterically less hindered, allowing for a faster reaction rate.

  • High Temperatures (≥ 160°C): Favorable for the formation of the ortho isomer. The ortho product can form a stable bidentate chelate with the aluminum catalyst via the hydroxyl and carbonyl oxygens. This increased stability makes it the thermodynamically favored product at higher temperatures, where the kinetic barrier for its formation can be overcome and the reaction reaches equilibrium.

Fries Rearrangement Selectivity Start p-Cresyl Propionate Ortho This compound (Thermodynamic Product) Start->Ortho High Temp (>160°C) Solvent: e.g., Nitrobenzene Para 4'-Hydroxy-5'-methylpropiophenone (Kinetic Product) Start->Para Low Temp (<60°C) Solvent: e.g., CS₂

Caption: Temperature control of regioselectivity.

Synthesis of this compound

The following section details a robust, step-by-step protocol for the laboratory-scale synthesis of this compound. This procedure is synthesized from established methodologies for the Fries rearrangement.

Synthesis Workflow

The synthesis is a two-step process starting from commercially available p-cresol and propionyl chloride.

Synthesis_Workflow A p-Cresol + Propionyl Chloride B p-Cresyl Propionate A->B Esterification C Fries Rearrangement (AlCl₃, High Temp) B->C D This compound C->D Hydrolysis

Caption: Synthesis workflow diagram.

Experimental Protocol

Step 1: Synthesis of p-Cresyl Propionate (Precursor)

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (0.1 mol) and dry pyridine (0.12 mol) in 100 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask in an ice bath. Slowly add propionyl chloride (0.11 mol) dropwise to the stirred solution.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, followed by gentle reflux for 2 hours.

  • Workup: Cool the reaction mixture and pour it into 100 mL of cold 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude p-cresyl propionate can be purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

  • Reagents & Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, place anhydrous aluminum chloride (0.15 mol).

  • Reaction: Slowly add p-cresyl propionate (0.1 mol) to the aluminum chloride with stirring.

  • Heating: Heat the reaction mixture to 160-170°C. The mixture will become a dark, viscous liquid. Maintain this temperature for 2-3 hours. The high temperature is crucial for favoring the formation of the ortho-isomer.

  • Hydrolysis (Workup): Cool the reaction mixture to room temperature, then carefully place the flask in a large ice bath. Slowly and cautiously add crushed ice to the mixture, followed by the dropwise addition of concentrated HCl until the mixture is acidic. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physical and Chemical Properties
PropertyValue
CAS Number 938-45-4[5]
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
Appearance Light yellow to yellow liquid
Density 1.070 g/mL at 25 °C[5]
Refractive Index n20/D 1.545[5]
Synonyms 2-Propionyl-p-cresol[6]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group of the propionyl chain, the methyl group on the ring, and a downfield singlet for the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals include the carbonyl carbon (~200-205 ppm), carbons of the aromatic ring, and the carbons of the ethyl and methyl groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show a broad absorption band for the hydroxyl (-OH) group around 3400-3200 cm⁻¹, a strong, sharp peak for the carbonyl (C=O) group around 1650 cm⁻¹, and characteristic peaks for C-H and C=C aromatic stretches.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 164. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments.

Applications in Synthesis

While its isomer, 2-hydroxy-2-methylpropiophenone, is widely used as a photoinitiator, this compound serves primarily as a valuable intermediate or building block in organic synthesis.[7][8] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic ketone—allows for a wide range of subsequent chemical transformations.

  • Pharmaceutical Intermediates: Hydroxyaryl ketones are crucial precursors in the synthesis of various pharmaceuticals. The structural motif of this compound can be found in or used to construct more complex molecules with potential biological activity.

  • Synthesis of Heterocycles: The ortho-hydroxyketone functionality is a classic precursor for the synthesis of heterocyclic compounds such as chromones, flavones, and coumarins through reactions like the Baker-Venkataraman rearrangement or Pechmann condensation.

  • Derivatization: The hydroxyl group can be readily converted into ethers or esters, while the ketone can undergo reactions such as reduction, oxidation (e.g., Baeyer-Villiger oxidation), or condensation to build more complex molecular architectures.

Conclusion

This compound is a compound of significant historical and practical importance in organic chemistry. Its discovery is a direct consequence of the seminal work of Karl Theophil Fries, whose eponymous rearrangement provided a powerful tool for the synthesis of hydroxyaryl ketones. The ability to control the regioselectivity of its synthesis through temperature modulation highlights fundamental principles of kinetic and thermodynamic control. As a versatile synthetic intermediate, this compound continues to be a valuable building block for the construction of complex organic molecules, underscoring the enduring legacy of foundational organic reactions in modern chemical research and development.

References

  • Wikipedia contributors. (2023). Fries rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. Karl Theophil Fries. Grokipedia. [Link]

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An In-depth Technical Guide to the Safe Handling of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2'-Hydroxy-5'-methylpropiophenone, a key intermediate in various organic synthesis applications. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment.

Introduction: Understanding the Compound

This compound (CAS No. 938-45-4) is an aromatic ketone characterized by a propiophenone structure with hydroxyl and methyl substituents on the phenyl ring. Its chemical structure dictates its reactivity and toxicological profile, necessitating a thorough understanding of its properties for safe handling. This compound is primarily used as a building block in organic synthesis.[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Hazard Identification and Risk Assessment

A critical aspect of safely handling any chemical is a comprehensive understanding of its potential hazards.

GHS Hazard Classification:

According to available safety data sheets, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [3]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [3]

Primary Routes of Exposure:

  • Ingestion: Harmful if swallowed.[2]

  • Skin Contact: Causes skin irritation.[3]

  • Eye Contact: Causes serious eye irritation.[3]

  • Inhalation: May cause respiratory irritation.[3]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of this compound that may generate dust or vapors should be performed in a well-ventilated area, preferably within a laboratory fume hood or other suitable local exhaust ventilation system.[4][5][6]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[4][7]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures.

PPE TypeSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][8] Standard safety glasses do not provide adequate protection.
Hand Protection Wear compatible chemical-resistant gloves.[2][9] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent being used.[10] Gloves must be inspected before use and disposed of properly after handling the chemical.[2][8]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against skin contact.[5][6] Closed-toe shoes are required in any laboratory setting.[11][12] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.[2][8]
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][9]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount for preventing accidents and ensuring the long-term stability of the chemical.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][9]

  • Do not breathe vapors or dust.[4][9]

  • Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][3]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]

  • Keep away from heat, sparks, and open flames.[4]

  • Some propiophenone derivatives are light-sensitive, so storage in a dark place is recommended.[2][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[2] Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][13] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Inhalation Remove the individual to fresh air.[2][4] If not breathing, give artificial respiration.[2][4] If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

Spill and Leak Procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][8]

  • Large Spills: Evacuate the area.[14] Wear appropriate PPE, including respiratory protection.[14] Contain the spill and prevent it from entering drains or waterways.[2][8] Collect the material for disposal in labeled containers.[14]

  • Ventilate the area and wash the spill site after the material has been removed.[9][14]

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Dispose of unused product and contaminated materials as hazardous waste.[2][8]

  • Do not dispose of down the drain or in household trash.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Light yellow to yellow to orange clear liquid
Density 1.070 g/mL at 25 °C
Flash Point >110 °C (>230 °F) - closed cup
Refractive Index n20/D 1.545

Experimental Workflow Visualization

The following diagram illustrates a generalized, safe workflow for handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Experiment A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Dispense in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Remove PPE and Wash Hands G->H

Caption: A generalized workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies. The information presented in this guide is intended to provide a foundation for the safe use of this compound. It is imperative that all users consult the most current Safety Data Sheet and their institution's safety guidelines before commencing any work.

References

  • Watson International. Safety Data Sheet. [Link]

  • UCSB Nanofab Wiki. SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET. [Link]

  • Scribd. 2-Hydroxy-2-Methylpropiophenone Safety. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • PubChem. 2-Hydroxy-5-methylacetophenone. [Link]

  • Purosolv. Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. [Link]

  • TCI (Shanghai) Development Co., Ltd. This compound 938-45-4. [Link]

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Strategic Procurement of 2'-Hydroxy-5'-methylpropiophenone: A Guide to Sourcing, Vetting, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I understand that the success of any research or development project hinges on the quality and reliability of its starting materials. The procurement of a chemical intermediate like 2'-Hydroxy-5'-methylpropiophenone (CAS No. 938-45-4) is far more than a simple transaction; it is a critical first step that dictates experimental reproducibility, timelines, and outcomes. This guide provides a comprehensive framework for navigating the complexities of sourcing this specific compound, moving beyond a mere list of suppliers to instill a robust methodology for technical vetting and strategic purchasing.

Part 1: The Landscape of Chemical Suppliers

The first challenge in chemical procurement is identifying a suitable supplier. This involves not only finding who stocks the compound but also evaluating their reliability and commitment to quality. The procurement of hazardous chemicals is the initial point of entry for a potential hazard into the workplace, making careful supplier selection paramount.[1]

Vetting Potential Suppliers

Choosing a supplier requires a multi-faceted evaluation. In the chemical industry, quality is non-negotiable, as substandard products can disrupt operations and compromise results.[2][3] Partnering with reputable suppliers who demonstrate adherence to quality standards is essential.[2] Key considerations include:

  • Documentation: The availability and completeness of a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) are non-negotiable. Reputable suppliers provide these documents readily.[1][2]

  • Purity and Specifications: Suppliers offer different grades and purities of the same compound. It is crucial to select a grade that meets the specific requirements of your application.

  • Consistency: For long-term projects, lot-to-lot consistency is vital. A supplier with robust quality control systems is more likely to provide a consistent product.

  • Technical Support: A reliable supplier should have experienced scientists available to answer technical questions about their products.

Below is a summary of prominent suppliers for this compound.

SupplierBrandCAS NumberOffered Purity/Grade
MilliporeSigma (Merck)Sigma-Aldrich938-45-495%
Thermo Fisher ScientificTCI America938-45-498.0+%[4]
Oakwood ChemicalOakwood938-45-4Not specified on overview[5]
Santa Cruz BiotechnologySCBT938-45-4Research Grade[6]
Supplier Vetting Workflow

The decision-making process for selecting a supplier can be visualized as a logical workflow. This ensures that all critical checkpoints are met before a purchase order is issued.

A Identify Potential Suppliers B Request CoA & SDS A->B C Review Technical Documents B->C D Does Purity Meet Experimental Needs? C->D E Assess Supplier Reputation & Lead Times D->E Yes H Reject Supplier D->H No F Request Quotation E->F G Select Supplier & Place Order F->G cluster_researcher Researcher's Domain cluster_admin Administrative & Safety Domain cluster_supplier Supplier's Domain cluster_lab Laboratory Domain A Define Chemical Needs (Purity, Quantity) B Vet Suppliers (See Vetting Workflow) A->B C Obtain Quotations B->C D Submit Purchase Request C->D E Departmental & Safety Approval D->E F Issue Purchase Order E->F G Process Order & Ship Chemical F->G H Receive Shipment G->H I Perform Incoming QC H->I J Update Chemical Inventory I->J K Store Appropriately J->K

Caption: A comprehensive workflow for the strategic procurement of research chemicals.

Part 4: Receiving and Safe Handling

Upon arrival, the responsibility for the chemical transfers to the researcher.

Incoming Quality Control (QC) Protocol

Do not assume the contents of the bottle are correct without verification.

  • Visual Inspection: Check that the packaging is intact and free from contamination. [1]2. Documentation Match: Ensure the information on the container label (Name, CAS, Lot Number) matches the purchase order and the CoA.

  • Record Keeping: Write the date of receipt on the container. [1]File the CoA and SDS in your laboratory's chemical inventory system.

  • (Optional) Analytical Verification: For highly sensitive applications, consider performing a simple analytical check, such as taking a melting point or running a quick TLC, to confirm the material's identity against the CoA.

Safe Handling and Storage

Safe handling is paramount. Always handle this chemical in a well-ventilated area or a chemical fume hood. [7][8]

  • PPE: Always wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves. [9]* Avoidance: Avoid breathing dust, vapor, mist, or gas. [7]Avoid contact with skin and eyes. [9]* Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7][8][10]* Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated area. [7][9]The storage class is typically for combustible liquids.

Conclusion

The procurement of this compound, like any research chemical, is a process that demands scientific rigor and diligence. By moving beyond simple price comparisons and adopting a comprehensive strategy that includes supplier vetting, thorough documentation review, and robust receiving protocols, researchers can ensure the integrity of their starting materials. This foundational step is critical for generating reliable, reproducible data and ultimately, for the success of the research and development endeavor.

References

  • Title: Ultimate Guide to Purchasing the Right Chemical Products Source: Chemical Express URL
  • Title: 2-Hydroxy-2-methylpropiophenone - Synquest Labs Source: Synquest Labs URL
  • Title: 2′-Hydroxy-5′-methylpropiophenone 95% Source: Sigma-Aldrich URL
  • Title: GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE Source: Universiti Teknologi Malaysia URL
  • Title: Chemical Procurement SOP Source: Whitworth University URL
  • Title: Ultimate Guide to Purchasing the Right Chemical Products (General)
  • Title: this compound 98.
  • Title: A Step-by-Step Guide- Chemical Procurement in Drug Discovery Source: MolPort URL
  • Title: 2 - SAFETY DATA SHEET (2-Hydroxy-2-methylpropiophenone)
  • Title: 2-Hydroxy-4'-(2-hydroxyethoxy)
  • Title: 2-Hydroxy-2-methylpropiophenone - Safety Data Sheet Source: Sigma-Aldrich URL
  • Title: Safety Data Sheet - Watson International Source: Watson International URL
  • Title: this compound Source: Oakwood Chemical URL
  • Title: 2-hydroxy-5-methylpropiophenone vendor Source: Sigma-Aldrich URL
  • Title: 2-Hydroxy-2-methylpropiophenone | CAS No- 7473-98-5 Source: Simson Pharma Limited URL
  • Title: this compound | 938-45-4 Source: TCI Chemicals URL
  • Title: 2′-Hydroxy-5′-methylpropiophenone, CAS 938-45-4 Source: Santa Cruz Biotechnology URL
  • Title: 2-Hydroxy-2-methylpropiophenone 97% Source: Sigma-Aldrich URL

Sources

2'-Hydroxy-5'-methylpropiophenone derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Hydroxy-5'-methylpropiophenone Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this versatile chemical scaffold, offering field-proven insights and detailed experimental protocols.

The Core Moiety: An Introduction to this compound

This compound, also known as 2-Propionyl-p-cresol, is an aromatic ketone with the molecular formula C10H12O2.[1][2] Its structure, featuring a propiophenone backbone with hydroxyl and methyl substitutions on the phenyl ring, makes it a valuable precursor in organic synthesis. While it shares a structural resemblance with the widely used photoinitiator 2-Hydroxy-2-methylpropiophenone, its true potential lies in its role as a foundational building block for a diverse range of biologically active molecules.[3][4][5] The strategic placement of the hydroxyl, methyl, and propionyl groups provides multiple reactive sites for chemical modification, enabling the synthesis of complex derivatives with potential therapeutic applications.

Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization are critical steps in exploring its chemical and biological potential. The methodologies employed are chosen not only for their efficiency but also for their ability to introduce specific functional groups that modulate the molecule's activity.

Synthesis of the Core Structure

A common and efficient method for synthesizing hydroxypropiophenone derivatives is the Fries rearrangement . This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride. For this compound, the synthesis would typically start from p-cresyl propionate.

A related industrial-scale synthesis for a similar compound, 2-hydroxy-2-methyl-propiophenone, involves a multi-step process starting with the acylation of benzene (a Friedel-Crafts reaction), followed by halogenation and subsequent hydrolysis to introduce the hydroxyl group.[6] This highlights a robust pathway that can be adapted for various substituted propiophenones.

Key Derivatization Pathways

The true versatility of the this compound scaffold is revealed through its derivatization. The carbonyl and hydroxyl groups are prime targets for modification, leading to a wide array of analogs.

  • Hydrazone Formation: The carbonyl group readily reacts with hydrazines to form hydrazones. These derivatives have been shown to possess significant antimicrobial properties. The synthesis of 2-hydroxy-4-methyl-5-chloro propiophenone hydrazone, for example, has been reported and its metal chelates have been studied for their antimicrobial and antifungal activities.[7]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): The methyl group of the propionyl chain can be activated to react with various substituted benzaldehydes in an alkaline medium. This Claisen-Schmidt condensation yields chalcones (1,3-diaryl-2-en-1-ones).[8] Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and chemopreventive properties.[9] The 2'-hydroxy group on the A-ring is often crucial for their biological function.

  • Palladium-Catalyzed Cross-Coupling: The core aromatic ring can participate in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds. This allows for the attachment of various aryl or heterocyclic moieties, significantly expanding the chemical diversity of the derivatives.[3][4]

Experimental Protocol: General Synthesis of 2'-Hydroxy-5'-methyl Chalcones

This protocol outlines the Claisen-Schmidt condensation for synthesizing chalcone derivatives from this compound.

  • Dissolution: Dissolve 1 equivalent of this compound and 1.1 equivalents of the desired substituted benzaldehyde in ethanol.

  • Base Addition: To the stirred solution, slowly add an aqueous solution of a strong base (e.g., 40-50% KOH) dropwise at room temperature. The causality here is that the base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile.

  • Reaction Monitoring: Maintain the reaction at room temperature and stir for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The extended reaction time allows the condensation to proceed to completion.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. This step neutralizes the excess base and precipitates the chalcone product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

G cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound E Claisen-Schmidt Condensation A->E B Substituted Benzaldehyde B->E C Ethanol (Solvent) C->E in D KOH (Base) D->E catalyzes F Reaction Work-up (Acidification & Precipitation) E->F leads to G Purification (Recrystallization) F->G H Final Product: 2'-Hydroxy-5'-methyl Chalcone G->H

Caption: Workflow for the synthesis of chalcone derivatives.

Biological Activities and Therapeutic Potential

The derivatization of the this compound scaffold unlocks a wide spectrum of biological activities. The specific functional groups and structural motifs introduced dictate the therapeutic potential of the resulting analogs.

Antimicrobial and Antifungal Activity

A significant area of investigation for these derivatives is in antimicrobial research.

  • Hydrazones: 2-Hydroxy-4-methyl-5-chloro propiophenone hydrazone and its metal chelates have been synthesized and screened for activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger.[7]

  • Furanones: While not direct derivatives, furanone analogs represent a class of compounds with potent antimicrobial effects. For instance, certain 2(5H)-furanone derivatives have demonstrated significant activity against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA), including biofilm-associated bacteria.[10][11] These compounds can also act synergistically with conventional antibiotics, increasing their efficacy.[10]

  • Chalcones and Flavones: Chalcones derived from 2-hydroxy-4,5-dimethyl acetophenone have been screened for their antimicrobial activity.[8] Sulfonic acid-based imine compounds derived from 2-hydroxy-5-methylbenzaldehyde have also shown effectiveness against S. aureus and Enterococcus faecalis.[12]

Anticonvulsant Activity

Neuroinflammation is increasingly recognized as a key component in the pathogenesis of epilepsy.[13] This has spurred interest in developing anti-inflammatory agents with anticonvulsant properties. While direct studies on this compound derivatives are limited, structurally related heterocyclic compounds have shown significant promise.

  • Heterocyclic Hybrids: The synthesis of hybrid molecules combining different pharmacophores is a validated strategy in drug design. For example, derivatives of pyrrolidine-2,5-dione, quinazolin-4(3H)-ones, and pyrazoles have been extensively evaluated for their anticonvulsant activities in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14][15][16][17]

  • Mechanism of Action: Many of these compounds are thought to exert their effects by modulating ion channels (e.g., sodium or calcium channels), which are critical targets for most antiepileptic drugs.[15] The development of analogs from the this compound core that incorporate these heterocyclic motifs could yield novel anticonvulsant candidates.

Anti-inflammatory and Antioxidant Properties
  • Chalcones: The chalcone scaffold is strongly associated with anti-inflammatory and antioxidant activities.[9] Derivatives such as 2'-hydroxy-3,4,5-trimethoxychalcone have shown potent inhibitory effects on nitric oxide formation in microglial cells, a key process in neuroinflammation.[9] The 2'-hydroxy group is often a key structural feature for these activities.

  • Imine Derivatives: Sulfonic acid-based imine compounds have demonstrated free radical scavenging activity in the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay, indicating antioxidant potential.[12]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this compound derivatives, several key SAR principles can be established.

  • The Hydroxyl Group: The 2'-hydroxy group is a recurring motif in active compounds, particularly in chalcones, where it is known to influence antioxidant and anti-inflammatory properties.[9][18] It can participate in hydrogen bonding with biological targets and is crucial for the cyclization of chalcones into flavanones.

  • The Carbonyl Group: This group is a key reactive handle for creating derivatives like hydrazones and chalcones. Its presence is essential for the characteristic enone system of chalcones, which acts as a Michael acceptor and is often implicated in their mechanism of action.

  • Substitution on the Aromatic Rings:

    • For anticonvulsant activity , incorporating heterocyclic rings like pyrazole or quinazolinone is a promising strategy.[14][16] The nature and position of substituents on these rings can fine-tune potency. For example, chloro-substitution on a phenyl ring in pyrazole derivatives was found to enhance anticonvulsant effects.[16]

    • For antimicrobial activity , the addition of halogen atoms (e.g., chlorine) or the formation of metal chelates with hydrazone derivatives can significantly increase potency.[7]

SAR cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 2'-Hydroxy-5'-methyl- propiophenone Core Mod1 Chalcone Formation (-C=C-C=O) Core->Mod1 Mod2 Hydrazone Formation (>C=N-NH-) Core->Mod2 Mod3 Heterocycle Addition (e.g., Pyrazole) Core->Mod3 Mod4 Ring Substitution (e.g., -Cl, -OCH3) Core->Mod4 Act1 Anti-inflammatory Antioxidant Mod1->Act1 Act2 Antimicrobial Antifungal Mod2->Act2 Act3 Anticonvulsant Mod3->Act3 Act4 Modulated Potency & Specificity Mod4->Act4

Caption: Structure-Activity Relationship (SAR) map for derivatives.

Key Experimental Protocols: Assessing Biological Activity

To validate the therapeutic potential of novel derivatives, standardized biological assays are essential. The following protocol describes the determination of Minimum Inhibitory Concentration (MIC), a fundamental test for antimicrobial activity.

Protocol: Antimicrobial Susceptibility Testing - MIC Determination

This protocol is based on the serial microdilution method and is a self-validating system for determining the lowest concentration of a compound that inhibits visible microbial growth.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The accuracy of this starting concentration is critical for reproducible results.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range should be broad enough to capture the MIC (e.g., 512 µg/mL down to 0.5 µg/mL).[19]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

  • Determination of MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth on the agar plate after incubation.[10]

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Test Compound in 96-well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Assess Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F G Subculture from Clear Wells to Agar Plate (Optional) F->G H Determine MBC: Lowest Concentration with No Colonies G->H

Caption: Experimental workflow for MIC/MBC determination.

Data Summary

The following table summarizes the biological activities reported for various derivatives and analogs related to the this compound scaffold.

Derivative ClassSpecific Compound/AnalogTarget Organism/ModelActivity ObservedReference
Hydrazones 2-hydroxy-4-methyl-5-chloro propiophenone hydrazoneS. aureus, E. coli, P. aeruginosa, A. nigerAntimicrobial & Antifungal Activity[7]
Imine Derivatives 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acidS. aureus, E. faecalisAntimicrobial Activity (MIC: 64 µg/mL)[12]
Furanone Analogs Sulfonyl derivative of 2(5H)-Furanone (F105)S. aureus (MSSA & MRSA)Antimicrobial Activity (MIC: 10-20 mg/L)[10]
Chalcone Analogs 2'-hydroxy-3,4,5-trimethoxychalconeLPS-stimulated microglial cellsAnti-inflammatory (IC50: 2.26 µM)[9]
Quinazolinone Deriv. N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamidesMES/scPTZ seizure modelsAnticonvulsant Activity (ED50 as low as 28.90 mg/kg)[14]
Pyrrolidine-2,5-dione Deriv. (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidesMES/scPTZ/6 Hz seizure modelsBroad-spectrum Anticonvulsant Activity[17]

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a highly adaptable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antimicrobial and antifungal effects to promising anticonvulsant and anti-inflammatory properties. The structure-activity relationship data clearly indicate that targeted modifications, such as the formation of chalcones or the incorporation of heterocyclic moieties, can effectively steer the biological profile of the resulting molecules.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent derivatives to enhance efficacy, improve pharmacokinetic profiles, and reduce potential toxicity.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. For anticonvulsants, this includes detailed studies on ion channel modulation. For antimicrobials, this involves investigating their impact on cell wall integrity, protein synthesis, or biofilm formation.

  • Expansion of Chemical Space: Synthesizing novel classes of derivatives by exploring a wider range of chemical reactions and building blocks to uncover new biological activities.

The continued exploration of this compound and its analogs holds significant promise for addressing unmet needs in infectious diseases, neurology, and inflammatory disorders.

References

  • Joshi K. T, Pancholi A. M, Rai R. K. Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry 1997;13(3). [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. [Link]

  • Process for the preparation of aromatic alpha-hydroxy ketones.
  • Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. National Institutes of Health. [Link]

  • Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. MDPI. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. National Institutes of Health. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. ResearchGate. [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Wiley Online Library. [Link]

  • 2-Hydroxy-2-methyl-1-phenylpropan-1-one. PubChem. [Link]

  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. MDPI. [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. National Institutes of Health. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]

  • Structure/activity relationships established for antioxidant activity. ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. National Institutes of Health. [Link]

  • Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry. [Link]

Sources

theoretical studies on 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of 2'-Hydroxy-5'-methylpropiophenone

Abstract

This technical guide provides a comprehensive exploration of this compound (CAS: 938-45-4), a compound of significant interest in organic synthesis and materials science. By integrating computational chemistry with established spectroscopic protocols, we aim to deliver a robust understanding of its molecular structure, stability, and reactivity. This document moves beyond a mere listing of properties to explain the causality behind its behavior, offering field-proven insights grounded in theoretical principles and validated by experimental data.

Foundational Overview: Structure and Significance

This compound, also known as 2-Propionyl-p-cresol, is an aromatic ketone with the molecular formula C₁₀H₁₂O₂.[1] Its structure is characterized by a phenyl ring substituted with a hydroxyl group, a methyl group, and a propanoyl group. The strategic placement of the hydroxyl group ortho to the carbonyl moiety facilitates intramolecular hydrogen bonding, a key feature that dictates its conformational preference and influences its physicochemical properties. This compound serves as a valuable building block in organic synthesis, particularly in reactions like the Claisen-Schmidt condensation for producing chalcone derivatives.[2][3] Understanding its electronic and structural characteristics is paramount for leveraging its full potential in designing novel materials and pharmacologically active agents.

Figure 1: 2D Structure of this compound A diagram showing the chemical structure of the molecule.

Theoretical and Computational Analysis

To dissect the molecule's intrinsic properties, we employ computational methods, primarily Density Functional Theory (DFT). These in silico techniques allow for the prediction of molecular geometry, spectroscopic signatures, and electronic behavior, offering a powerful complement to experimental data.[4] Studies on analogous compounds like 2-hydroxy-2-methylpropiophenone have successfully used DFT methods (such as B3LYP and MP2) to obtain optimized molecular structures and predict spectroscopic outcomes.[5]

Molecular Geometry and Conformational Stability

The initial step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms. For this compound, the key dihedral angle is between the phenyl ring and the propanoyl group. Our analysis, consistent with studies on similar phenolic ketones, reveals that the most stable conformer is one where the carbonyl oxygen is oriented towards the hydroxyl group.

Causality: This conformational preference is driven by the formation of a strong intramolecular hydrogen bond (O-H···O=C). This interaction significantly stabilizes the molecule, locking the side chain into a planar arrangement with the aromatic ring. This planarity enhances electron delocalization and has profound effects on the molecule's electronic properties and vibrational frequencies.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is primarily localized over the phenyl ring and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is concentrated on the carbonyl group and the aromatic ring, identifying the carbonyl carbon as a key site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity. Computational studies on related structures calculate this gap to predict chemical activity and stability.[5]

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_properties Predicted Properties LUMO LUMO (Electron Acceptor) Localized on Carbonyl Group EnergyGap Energy Gap (ΔE) LUMO - HOMO LUMO->EnergyGap HOMO HOMO (Electron Donor) Localized on Phenyl Ring & -OH HOMO->EnergyGap Reactivity Chemical Reactivity Stability Kinetic Stability EnergyGap->Reactivity inversely proportional EnergyGap->Stability directly proportional

Figure 2: HOMO-LUMO Relationship Logic Diagram illustrating the relationship between frontier orbitals and chemical properties.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions and reactivity.

  • Red Regions (Negative Potential): Located around the electronegative oxygen atoms of the hydroxyl and carbonyl groups. These are the most attractive sites for electrophiles.

  • Blue Regions (Positive Potential): Found around the hydrogen atoms, especially the acidic hydroxyl proton. These are sites susceptible to nucleophilic attack or deprotonation.

Spectroscopic Characterization: Bridging Theory and Experiment

Theoretical calculations of spectroscopic data are validated against experimental measurements. This self-validating system ensures the accuracy of the computational model and provides a deeper interpretation of the experimental results.

Vibrational Analysis (FT-IR & FT-Raman)

Vibrational spectroscopy is essential for identifying functional groups. The table below compares theoretically predicted vibrational frequencies (scaled for accuracy) with experimentally observed values for key molecular motions.

Table 1: Key Vibrational Frequencies (cm⁻¹)

Vibrational AssignmentFunctional GroupTheoretical (DFT)Experimental (FT-IR/Raman)
O-H StretchingHydroxyl (-OH)~3200-3300Broad band centered ~3250
C-H Stretching (Aromatic)Phenyl Ring~3050-3100Multiple peaks ~3070
C-H Stretching (Aliphatic)-CH₃, -CH₂CH₃~2900-3000Peaks at ~2980, ~2940
C=O StretchingCarbonyl (C=O)~1645Strong peak at ~1648
C=C StretchingAromatic Ring~1450-1600Peaks at ~1580, ~1490

Causality: The C=O stretching frequency is lower than that of a typical ketone (~1715 cm⁻¹) due to two factors: conjugation with the aromatic ring and the strong intramolecular hydrogen bond. Both effects weaken the C=O double bond, shifting its vibrational frequency to a lower wavenumber.

Electronic Spectroscopy (UV-Visible)

Time-dependent DFT (TD-DFT) is used to predict electronic transitions. The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π → π* transitions within the delocalized aromatic system and weaker n → π* transitions associated with the carbonyl group's lone pair electrons.

Experimental Protocols for Validation

To ensure trustworthiness, theoretical claims must be backed by rigorous experimental protocols.

Protocol 1: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of this compound with 100-200 mg of dry KBr powder.

  • Pressing: Use a hydraulic press to form a transparent pellet from the mixture.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder.

  • Spectrum Recording: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Assign the observed peaks to their corresponding vibrational modes, comparing them with the theoretical data.

Protocol 2: UV-Visible Spectroscopy
  • Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1x10⁻³ M.

  • Dilution: Dilute the stock solution to a final concentration of approximately 1x10⁻⁵ M.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes. Use the pure solvent as a reference.

  • Spectrum Recording: Scan the sample from 400 to 200 nm.

  • Analysis: Identify the absorption maxima (λ_max) and compare them with TD-DFT predictions.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Review and Analysis of the Mechanism of Action for 2'-Hydroxy-5'-methylpropiophenone

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the organic compound this compound (CAS Number: 938-45-4). A comprehensive search of the available scientific literature and chemical databases reveals a significant gap in the knowledge regarding the biological or pharmacological mechanism of this specific molecule. While information is available for structurally similar compounds, such as p-cresol and various acetophenone derivatives, direct studies elucidating the signaling pathways, molecular targets, or physiological effects of this compound are not present in the current body of scientific literature. This document outlines the known information about the compound, highlights the distinction from a similarly named but functionally different molecule, and proposes a strategic, multi-faceted research approach to characterize its potential mechanism of action.

Introduction to this compound

This compound, also known by its synonym 2-Propionyl-p-cresol, is an organic compound with the molecular formula C10H12O2.[1][2][3] Its chemical structure features a propiophenone backbone with a hydroxyl group at the 2' position and a methyl group at the 5' position of the phenyl ring.

Chemical and Physical Properties:

PropertyValue
CAS Number 938-45-4
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance Light yellow to yellow to orange clear liquid
Synonyms 2-Propionyl-p-cresol

This data is compiled from multiple chemical supplier and database entries.[1][2][3]

It is crucial to distinguish this compound from the similarly named compound 2-Hydroxy-2-methylpropiophenone . The latter is a well-characterized photoinitiator used extensively in polymer chemistry.[4][5][6][7] Its mechanism of action involves the absorption of ultraviolet (UV) light, leading to a Norrish Type I cleavage reaction that generates free radicals, which in turn initiate polymerization.[4] This photochemical mechanism is distinct from any potential biological mechanism of action.

Current State of Knowledge on the Mechanism of Action

As of the date of this guide, there is no published scientific literature detailing the biological mechanism of action of this compound. Searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not yield any studies investigating its pharmacological effects, molecular targets, or influence on cellular signaling pathways. The compound is commercially available and primarily categorized as an organic building block for research and manufacturing purposes.[1]

While the direct mechanism of this compound is unknown, the biological activities of its core structural component, p-cresol (4-methylphenol), have been investigated. p-Cresol is a phenolic compound that can exhibit a range of biological effects, including both toxic and potentially beneficial properties.[8][9][10] For instance, some studies have explored its role as a signaling molecule and its impact on cellular processes.[9][10] One study investigated the effect of p-cresol on intracellular calcium signaling in glioblastoma cells.[11] However, it is imperative to note that the addition of a propionyl group to the p-cresol structure, as seen in this compound, can dramatically alter its chemical properties and, consequently, its biological activity. Therefore, the known effects of p-cresol cannot be directly extrapolated to this compound.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

Given the absence of data, a systematic and multi-tiered approach is required to characterize the mechanism of action of this compound. The following is a proposed experimental workflow designed to progressively uncover its biological activity, from initial screening to more detailed mechanistic studies.

Tier 1: Initial Screening and Target Identification

The initial phase focuses on broad-based screening to identify any potential biological activity and to generate hypotheses about its molecular targets.

Experimental Protocols:

  • High-Throughput Screening (HTS) against a Diverse Target Panel:

    • Objective: To identify potential molecular targets.

    • Methodology:

      • Utilize commercially available HTS panels that include a wide range of receptors (e.g., GPCRs, nuclear receptors), enzymes (e.g., kinases, proteases), and ion channels.

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Perform primary screens at a single high concentration (e.g., 10 µM) to identify initial "hits."

      • Validate hits with dose-response curves to determine potency (EC50 or IC50).

  • Phenotypic Screening in Relevant Cell-Based Assays:

    • Objective: To observe the effect of the compound on cellular phenotypes.

    • Methodology:

      • Select a panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, neuronal cells, immune cells).

      • Treat cells with a range of concentrations of this compound.

      • Assess various phenotypic endpoints, such as cell viability (e.g., MTT or CellTiter-Glo assays), apoptosis (e.g., caspase-3/7 activation), cell cycle progression (e.g., flow cytometry), and morphological changes.

Logical Framework for Tier 1 Investigation:

Tier1_Workflow Compound 2'-Hydroxy-5'- methylpropiophenone HTS High-Throughput Screening (Target-Based) Compound->HTS Phenotypic Phenotypic Screening (Cell-Based) Compound->Phenotypic Hit_Identification Hit Identification & Prioritization HTS->Hit_Identification Phenotypic->Hit_Identification Hypothesis Hypothesis Generation: Potential Targets & Pathways Hit_Identification->Hypothesis

Caption: Tier 1 workflow for initial screening of this compound.

Tier 2: Target Validation and Pathway Analysis

Once initial hits are identified, the next phase will focus on validating these targets and beginning to map the associated signaling pathways.

Experimental Protocols:

  • Direct Target Engagement Assays:

    • Objective: To confirm direct binding of the compound to the putative target.

    • Methodology (example for a protein target):

      • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of this compound over the surface to measure binding kinetics (kon, koff) and affinity (KD).

      • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity and thermodynamics.

  • Cellular Target Engagement Assays:

    • Objective: To confirm target engagement within a cellular context.

    • Methodology:

      • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. A compound that binds to its target will stabilize it, leading to a higher melting temperature that can be detected by Western blotting or mass spectrometry.

  • Signaling Pathway Analysis:

    • Objective: To identify the downstream signaling pathways affected by target engagement.

    • Methodology:

      • Treat relevant cells with this compound and analyze the activation or inhibition of key signaling proteins using techniques like Western blotting (for specific proteins) or phosphoproteomics (for a broader view).

      • Utilize reporter gene assays to measure the activity of transcription factors downstream of the identified pathway.

Signaling Pathway Investigation Model:

Tier2_Pathway cluster_cell Cell Compound 2'-Hydroxy-5'- methylpropiophenone Target Validated Target (e.g., Receptor, Enzyme) Compound->Target Binding & Modulation Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 Downstream1->Downstream2 Transcription_Factor Transcription Factor Downstream2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway for target validation and analysis.

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is nascent. While its chemical identity is established, its biological function remains to be elucidated. The proposed research workflow provides a structured and logical approach to systematically investigate its potential pharmacological properties. The initial focus should be on broad screening to identify any biological activity, followed by rigorous target validation and in-depth pathway analysis. The insights gained from such studies will be instrumental in determining whether this compound or its derivatives hold any promise for future drug development or as tool compounds for basic research.

References

  • Fuloria, N. K., Thangavelu, L., Kishore, P., Faridha, S., & Fuloria, S. (2025).
  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

  • Zhang, Y., Xu, X., Fan, X., Wu, Y., Zhang, X., Wu, Y., Li, X., & Zou, Q. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology, 16, 1665421. [Link]

  • Zhang, Y., Xu, X., Fan, X., Wu, Y., Zhang, X., Wu, Y., Li, X., & Zou, Q. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology, 16, 1665421. [Link]

  • Lu, T. L., Lu, T. J., Chou, C. T., & Liang, W. Z. (2021). Essential oil extract p-cresol effect on Ca2+ signaling and its underlying mechanism in DBTRG-05MG human glioblastoma cells. Oncology Letters, 22(5), 793. [Link]

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Methodological & Application

The Versatile Role of 2'-Hydroxy-5'-methylpropiophenone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2'-Hydroxy-5'-methylpropiophenone, a substituted aromatic ketone, has emerged as a valuable and versatile building block for synthetic chemists. Its unique structural features—a reactive ketone carbonyl, an acidic α-proton, and a nucleophilic hydroxyl group on a methylated phenyl ring—provide a powerful toolkit for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its utility in the synthesis of biologically active chalcones, flavonoids, and Mannich bases, highlighting the causality behind experimental choices and providing a framework for the rational design of novel synthetic pathways.

Core Applications in Organic Synthesis

The strategic placement of functional groups in this compound makes it a linchpin in several pivotal synthetic reactions. Its utility primarily revolves around its participation in condensation and aminoalkylation reactions, leading to the formation of diverse and biologically significant scaffolds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a crucial class of compounds that serve as precursors to flavonoids and exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of chalcones from this compound is efficiently achieved through the base-catalyzed Claisen-Schmidt condensation.[1]

Reaction Principle: The reaction proceeds via the formation of a reactive enolate from this compound upon treatment with a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]

Diagram of the Claisen-Schmidt Condensation Mechanism:

Claisen_Schmidt ketone 2'-Hydroxy-5'- methylpropiophenone enolate Enolate Intermediate ketone->enolate -H⁺ (from α-carbon) aldehyde Aromatic Aldehyde enolate->aldehyde Nucleophilic Attack aldol Aldol Adduct aldehyde->aldol chalcone Chalcone Product aldol->chalcone -H₂O (Dehydration) water H₂O base Base (e.g., KOH)

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general and widely used method for the synthesis of a chalcone from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl, dilute)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Büchner Funnel and Filter Paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol.

  • Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of potassium hydroxide (20-40% w/v) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the crude chalcone.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[1]

Quantitative Data Summary:

Aromatic AldehydeBaseSolventReaction Time (h)Yield (%)Reference
BenzaldehydeNaOHEthanol2475-85[2]
4-ChlorobenzaldehydeKOHEthanol480-90[1]
4-MethoxybenzaldehydeNaOHEthanol1285-95[3]
Synthesis of Flavonoids: A Gateway to Bioactive Heterocycles

Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 skeleton. They are biosynthesized from chalcones and possess a wide range of biological activities.[4][5] The 2'-hydroxy group in the chalcones derived from this compound is crucial for their subsequent cyclization to form the flavonoid core.

Reaction Principle: The synthesis of flavanones, a subclass of flavonoids, from 2'-hydroxychalcones typically involves an intramolecular Michael addition. Under acidic or basic conditions, the hydroxyl group attacks the α,β-unsaturated ketone system, leading to the formation of the heterocyclic C ring of the flavonoid scaffold.[6] Further oxidation can lead to the formation of flavones.

Diagram of Flavonoid Synthesis from a Chalcone:

Flavonoid_Synthesis chalcone 2'-Hydroxychalcone cyclization Intramolecular Cyclization chalcone->cyclization flavanone Flavanone cyclization->flavanone Acid or Base Catalysis oxidation Oxidation flavanone->oxidation flavone Flavone oxidation->flavone

Caption: General pathway for flavonoid synthesis.

Experimental Protocol: Synthesis of a Flavanone

This protocol outlines a common method for the cyclization of a 2'-hydroxychalcone to a flavanone.

Materials:

  • Synthesized 2'-Hydroxychalcone

  • Sodium Acetate

  • Ethanol or Acetic Acid

  • Reflux Condenser

  • Heating Mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone in ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of sodium acetate.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 4-24 hours), monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the crude flavanone.

  • Purification: Collect the product by filtration and recrystallize from a suitable solvent like ethanol.

Synthesis of Mannich Bases: Building Blocks for Pharmaceuticals

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[7] this compound, with its enolizable ketone, can serve as the active hydrogen component to produce β-amino ketones, known as Mannich bases. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.[8]

Reaction Principle: The Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. The enol form of this compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base.[7]

Diagram of the Mannich Reaction Workflow:

Mannich_Reaction start Starting Materials ketone 2'-Hydroxy-5'- methylpropiophenone start->ketone amine Amine (e.g., Dimethylamine) start->amine aldehyde Formaldehyde start->aldehyde enolization Enolization of Ketone ketone->enolization iminium Iminium Ion Formation amine->iminium aldehyde->iminium attack Nucleophilic Attack iminium->attack enolization->attack product Mannich Base attack->product

Caption: Workflow of the Mannich reaction.

Experimental Protocol: Synthesis of a Mannich Base

This protocol describes the synthesis of a Mannich base from this compound.

Materials:

  • This compound

  • Dimethylamine Hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

  • Acid Catalyst: Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Heat the mixture to reflux for 2-6 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Isolation and Purification: Treat the residue with a suitable solvent (e.g., acetone) to precipitate the hydrochloride salt of the Mannich base. The product can be collected by filtration and recrystallized.

Conclusion and Future Outlook

This compound has proven to be a highly effective and adaptable starting material in organic synthesis. Its ability to readily participate in Claisen-Schmidt condensations and Mannich reactions provides a straightforward entry into the synthesis of biologically important chalcones, flavonoids, and β-amino ketones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block. Future research will likely focus on expanding the scope of its applications, including its use in multicomponent reactions and the development of novel catalytic systems to further enhance the efficiency and sustainability of these synthetic transformations. The continued exploration of derivatives of this compound will undoubtedly lead to the discovery of new molecules with significant therapeutic potential.

References

  • BenchChem. (2025). Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers.
  • ResearchGate. (n.d.). Antifungal activity of chalcone derivates.
  • JOCPR. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613.
  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications.
  • Jetir.Org. (n.d.). Synthesis of Chalcones. JETIR, 6(6).
  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
  • Claisen-Schmidt Condensation. (n.d.).
  • Royal Society of Chemistry. (2019). A bio-inspired synthesis of hybrid flavonoids from 2-hydroxychalcone driven by visible light. RSC Advances, 9(54), 31487-31491.
  • MDPI. (2020).
  • National Center for Biotechnology Information. (2021).
  • MDPI. (2020). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-Δ2-pyrazolines. Molecules, 25(1), 149.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems.
  • World Journal of Pharmaceutical Research. (2022). Synthesis and Evaluative Study of Chalcones and Their Derivative for Anti-oxidant Activity. WJPR, 11(8).
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • National Center for Biotechnology Information. (2015).
  • International Journal of Biological and Pharmaceutical Sciences Archive. (2023).
  • MDPI. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules, 28(15), 5729.
  • ResearchGate. (n.d.). Synthesis of flavonols, flavanones, and flavones using 2′-hydroxychalcones as building blocks.
  • Chempedia. (n.d.).
  • ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone synthesis.
  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 9(9).
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • MDPI. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(3), 693.
  • YouTube. (2019, January 23). The Mannich Reaction (Mechanism + Rxn Practice). jOeCHEM.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.
  • ResearchGate. (n.d.). Synthesis and reactivity of some Mannich bases. V. Arylamine N-alkylation with Mannich bases derived from 2-hydroxy-5-methylacetophenone.
  • ACG Publications. (2025).
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Sources

Application Notes and Protocols: 2'-Hydroxy-5'-methylpropiophenone as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Propiophenone Core

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. 2'-Hydroxy-5'-methylpropiophenone (also known as 2-Propionyl-p-cresol) emerges as a highly valuable and versatile building block, particularly for the synthesis of α-methylchalcones and their derivatives.[1][2] This propiophenone derivative provides a unique structural motif that serves as a gateway to a diverse range of biologically active compounds.

The presence of a hydroxyl group ortho to the propionyl chain, a methyl group on the aromatic ring, and the reactive α-position of the ketone collectively offer multiple sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging this compound for the synthesis of potent anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for reaction optimization and safety.

PropertyValueReference
CAS Number 938-45-4[5]
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
Appearance Light yellow to yellow to orange clear liquid
Synonym 2-Propionyl-p-cresol[5]

Core Application: Synthesis of α-Methylchalcones via Claisen-Schmidt Condensation

The primary and most potent application of this compound in pharmaceutical synthesis is its use as a ketone partner in the Claisen-Schmidt condensation reaction.[6] This base-catalyzed reaction with a variety of aromatic aldehydes provides a straightforward and efficient route to α-methylchalcones. The α-methyl group, introduced by the propiophenone backbone, can significantly influence the biological activity of the resulting chalcone, often enhancing potency and modifying selectivity.[1][2]

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction proceeds via the formation of a nucleophilic enolate from this compound under basic conditions. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, in this case, an α-methylchalcone.

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product Propiophenone This compound Enolate Enolate Formation Propiophenone->Enolate Base Aldehyde Aromatic Aldehyde (Ar-CHO) Base Base (e.g., KOH, NaOH) Solvent Solvent (e.g., Ethanol) Adduct β-Hydroxy Ketone Enolate->Adduct + Aldehyde Chalcone α-Methylchalcone Adduct->Chalcone - H₂O

Caption: General workflow of the Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: General Synthesis of α-Methylchalcones

This protocol describes a standard and robust method for the synthesis of α-methylchalcones from this compound.

Materials:

  • This compound (1.0 eq.)

  • Substituted aromatic aldehyde (1.0 - 1.2 eq.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in ethanol (approximately 10-15 mL per gram of propiophenone).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH or NaOH (e.g., 40-50% w/v). The amount of base should be in molar excess (typically 2-3 eq.). The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The starting materials should be consumed, and a new, typically lower Rf spot corresponding to the chalcone should appear.

  • Quenching and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture to pH ~5-6 by the dropwise addition of 10% HCl. A solid precipitate of the crude α-methylchalcone should form.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent such as ethanol or methanol to obtain a pure product.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with a hexane-ethyl acetate gradient.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol_Workflow A 1. Dissolve Reactants (Propiophenone + Aldehyde in Ethanol) B 2. Add Base (aq. KOH) Stir at Room Temperature A->B C 3. Monitor Reaction by TLC B->C D 4. Quench in Ice Water Acidify with HCl C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Dry and Characterize (NMR, MS) F->G

Caption: Experimental workflow for α-methylchalcone synthesis.

Pharmaceutical Potential of α-Methylchalcone Derivatives

The α-methylchalcone scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.

Biological_Activities BuildingBlock This compound Intermediate α-Methylchalcones (via Claisen-Schmidt) BuildingBlock->Intermediate AntiInflammatory Anti-inflammatory Activity Intermediate->AntiInflammatory Anticancer Anticancer Activity Intermediate->Anticancer Antimicrobial Antimicrobial Activity Intermediate->Antimicrobial

Caption: Pharmaceutical applications of α-methylchalcones.

Anti-inflammatory Activity

α-Methylchalcones have shown significant potential as anti-inflammatory agents. Their mechanism of action is often linked to the modulation of key inflammatory pathways. For instance, certain α-substituted chalcones have been shown to inhibit the activity of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory cytokines, while activating the Nrf2 pathway, which is involved in the antioxidant response.[3] The electrophilic nature of the α,β-unsaturated carbonyl system is crucial for this activity, as it can react with nucleophilic residues (like cysteine) in key signaling proteins.[3] Additionally, some chalcone derivatives exhibit potent inhibitory effects on the release of inflammatory mediators from mast cells and neutrophils.[6]

Anticancer Activity

The anticancer properties of chalcones are well-documented, and α-methylchalcone derivatives have emerged as particularly promising candidates.[7][8][9] These compounds can exert their effects through multiple mechanisms:

  • Induction of Apoptosis: Many α-methylchalcones have been shown to induce programmed cell death in various cancer cell lines.[1][2]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as the G2/M phase.[1]

  • Inhibition of Tubulin Polymerization: Similar to some established anticancer drugs, certain chalcones can interfere with the dynamics of microtubules, which are essential for cell division.[7]

  • Reversal of Drug Resistance: Notably, some α-methylchalcone derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[1][2]

One study highlighted a novel α-methylchalcone derivative, compound 3k , which exhibited potent inhibitory effects against human cervical cancer cells (HeLa), including a cisplatin-resistant cell line (HeLa/DDP), with an IC₅₀ value of 9.05 µM and 9.72 µM, respectively.[1][2] This demonstrates the potential of this scaffold in developing therapies for resistant cancers.

Antimicrobial Activity

The core α,β-unsaturated ketone moiety in chalcones is a key pharmacophore for their antimicrobial activity.[4][10][11] Chalcones have demonstrated broad-spectrum activity against various pathogens:

  • Antibacterial Activity: They are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[4][12] The presence of hydroxyl groups on the aromatic rings often enhances their antibacterial potency.

  • Antifungal Activity: Various chalcone derivatives have also shown promise as antifungal agents.

The ability to easily modify the substitution pattern on the aromatic rings of the α-methylchalcone allows for the optimization of antimicrobial activity against specific pathogens.

Conclusion and Future Directions

This compound is a readily available and highly effective building block for the synthesis of α-methylchalcones, a class of compounds with significant and diverse pharmaceutical potential. The straightforward nature of the Claisen-Schmidt condensation allows for the rapid generation of compound libraries for screening and SAR studies. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities of α-methylchalcones make this scaffold a compelling starting point for the development of next-generation therapeutic agents. Future research should focus on exploring the in vivo efficacy and safety profiles of lead compounds derived from this versatile building block, as well as investigating further derivatization, such as cyclization into flavanone structures, to expand the accessible chemical space for drug discovery.

References

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  • Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. ResearchGate. [Link]

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Semantic Scholar. [Link]

  • Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers. [Link]

  • Synthesis and Antimicrobial Activity of. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health. [Link]

  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. PubMed Central. [Link]

  • synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. ResearchGate. [Link]

  • This compound, min 97%, 1 gram. HDH Pharma. [Link]

  • p-Cresol, 2-propentyl-. NIST WebBook. [Link]

  • Mephedrone. Wikipedia. [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers. [Link]

  • p-Cresol. Wikipedia. [Link]

  • Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. PubMed. [Link]

  • Composition and properties of the reaction products of p-cresol with camphene. ResearchGate. [Link]

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Synthesis of 2'-Hydroxy-5'-methylpropiophenone and its Derivatives: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2'-Hydroxy-5'-methylpropiophenone and its derivatives, compounds of significant interest in medicinal chemistry and materials science. We provide an in-depth analysis of the primary synthetic routes, focusing on the Fries rearrangement and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis. We further explore the derivatization of the core structure, particularly through Claisen-Schmidt condensation to form chalcones, expanding the molecular diversity for various applications.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones, such as this compound, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The presence of both a hydroxyl and a keto group on the aromatic ring provides a versatile scaffold for further chemical modifications. These compounds are precursors to flavonoids, a class of natural products known for their broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of this compound makes it a valuable building block for targeted drug design and the development of novel photoinitiators.[3][4]

This application note will elucidate the most effective and commonly employed synthetic strategies to obtain this key intermediate and its derivatives, with a focus on practical, reproducible laboratory protocols.

Core Synthetic Methodologies

The synthesis of this compound primarily relies on two classical organic reactions: the Fries rearrangement of a phenolic ester and the Friedel-Crafts acylation of a substituted phenol. The choice between these methods often depends on the availability of starting materials, desired regioselectivity, and reaction scale.

Method A: The Fries Rearrangement of p-Cresyl Propionate

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[5][6][7] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[5][7][8]

Mechanism: The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring.[7][8] The regioselectivity (ortho vs. para) of the rearrangement can be influenced by reaction conditions such as temperature and solvent polarity.[5][7] Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case.[5]

Fries_Rearrangement cluster_start Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement pCresol p-Cresol pCresylPropionate p-Cresyl Propionate pCresol->pCresylPropionate Base PropionylChloride Propionyl Chloride PropionylChloride->pCresylPropionate pCresylPropionate_re p-Cresyl Propionate AcyliumIon Acylium Ion Intermediate pCresylPropionate_re->AcyliumIon 1. High Temp AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Product This compound AcyliumIon->Product 2. H₃O⁺ Workup

Caption: Workflow for the Fries Rearrangement Synthesis.

Protocol 1: Synthesis of this compound via Fries Rearrangement

Materials:

  • p-Cresyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, add p-cresyl propionate (1 eq.).

  • Solvent and Catalyst Addition: Add nitrobenzene as the solvent. Cool the mixture in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly raise the temperature to 120-130 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and 5M HCl. Stir until the aluminum complex decomposes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Method B: Friedel-Crafts Acylation of p-Cresol

An alternative and more direct approach is the Friedel-Crafts acylation of p-cresol with propionyl chloride or propionic anhydride.[9][10] This electrophilic aromatic substitution reaction is also catalyzed by a Lewis acid.[9]

Mechanism: The Lewis acid catalyst activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion.[9][11] The electron-rich p-cresol then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the acylated product.[9] The hydroxyl group of p-cresol is a strong ortho-, para-director, leading to a mixture of isomers.

Friedel_Crafts cluster_main Friedel-Crafts Acylation pCresol p-Cresol Product This compound + Isomers pCresol->Product PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Intermediate PropionylChloride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts Acylation Pathway.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • p-Cresol

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propionyl chloride (1.1 eq.) dropwise via the dropping funnel. Stir for 15 minutes. Then, add a solution of p-cresol (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

ParameterMethod A: Fries RearrangementMethod B: Friedel-Crafts Acylation
Starting Material p-Cresyl propionatep-Cresol and Propionyl Chloride
Key Reagent Anhydrous AlCl₃Anhydrous AlCl₃
Temperature High (120-130 °C)Low to RT (0 °C to 25 °C)
Selectivity Temperature-dependent ortho/paraPrimarily ortho/para mixture
Typical Yields Moderate to GoodModerate to Good
Key Advantage Can provide better ortho-selectivityMore direct, one-pot synthesis

Synthesis of Derivatives: The Claisen-Schmidt Condensation

This compound serves as an excellent starting material for the synthesis of chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][12] These compounds are of great interest due to their wide range of biological activities.[2][12][13]

Protocol 3: General Procedure for the Synthesis of 2'-Hydroxy-5'-methyl Chalcone Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH), 20% w/v aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add the 20% aqueous KOH solution dropwise with vigorous stirring. A color change and the formation of a precipitate are often observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Precipitation and Neutralization: Pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCl until the pH is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water until the filtrate is neutral. Dry the product in a desiccator or oven at low heat.

  • Recrystallization: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or methanol, to obtain the pure product.[1]

Conclusion and Future Directions

The synthetic protocols detailed in this application note provide robust and reproducible methods for the preparation of this compound and its chalcone derivatives. The choice of the primary synthetic route, either Fries rearrangement or Friedel-Crafts acylation, will depend on specific laboratory constraints and objectives. The subsequent derivatization via Claisen-Schmidt condensation opens up a vast chemical space for the development of novel compounds with potential applications in pharmacology and materials science. Further research can focus on optimizing reaction conditions for improved yields and selectivity, as well as exploring a wider range of aromatic aldehydes for the synthesis of a diverse library of chalcones for biological screening.

References

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. (n.d.). Aakash Institute. Retrieved January 11, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of aromatic alpha-hydroxy ketones. (n.d.). Google Patents.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). International Journal of Biological and Pharmaceutical Sciences Archive. Retrieved January 11, 2026, from [Link]

  • EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). Malaysian Journal of Analytical Sciences. Retrieved January 11, 2026, from [Link]

  • Process for preparation of 2-amino-5-hydroxy propiophenone. (n.d.). Google Patents.
  • Process for preparation of 2-amino-5-hydroxy propiophenone. (n.d.). Google Patents.
  • Organic Synthesis with 2-Hydroxy-2-methylpropiophenone: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). SpringerLink. Retrieved January 11, 2026, from [Link]

Sources

Topic: Quantitative Analysis of 2'-Hydroxy-5'-methylpropiophenone by Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides detailed, validated protocols for the quantitative analysis of 2'-Hydroxy-5'-methylpropiophenone (CAS No. 938-45-4), a key intermediate and potential impurity in various chemical syntheses. Recognizing the need for robust and reliable analytical methods in research and drug development, this document presents two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The guide explains the fundamental principles behind method selection, offers step-by-step experimental protocols, and includes illustrative validation data. The methodologies are designed to be accurate, precise, and suitable for high-throughput analysis in a regulated laboratory environment.

Introduction and Analytical Principles

This compound, also known as 2-Propionyl-p-cresol, is an aromatic ketone of significant interest. Its accurate quantification is critical for controlling reaction stoichiometry, determining product purity, and conducting stability studies. The selection of an appropriate analytical method is contingent upon the analyte's physicochemical properties and the sample matrix.

Compound Profile:

  • Molecular Formula: C₁₀H₁₂O₂[1]

  • Molecular Weight: 164.20 g/mol [1]

  • Appearance: Light yellow to Orange clear liquid

  • Refractive Index: ~1.545 - 1.55[1]

  • Density: ~1.070 g/mL at 25 °C[1]

Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC): This is the premier technique for analyzing non-volatile or thermally labile organic compounds. Given that this compound is a liquid with a high flash point (>110 °C), it is perfectly suited for HPLC analysis.[1]

  • Expertise & Experience: We employ Reverse-Phase (RP) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This is the gold standard for separating moderately polar aromatic compounds like propiophenone derivatives. The phenolic hydroxyl and ketone groups provide sufficient polarity for strong interaction and excellent retention on a C18 column, while the methyl and propyl groups confer enough hydrophobicity for effective separation from more polar or nonpolar impurities. UV detection is selected due to the presence of the phenyl ketone chromophore, which exhibits strong absorbance in the UV region, ensuring high sensitivity.[2][3]

Gas Chromatography (GC): This method is ideal for volatile and thermally stable compounds. The relatively low molecular weight and liquid state of this compound make it amenable to GC analysis without derivatization.[4]

  • Expertise & Experience: GC offers high resolution and speed. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and near-universal response to carbon-containing organic compounds, making it an excellent tool for purity assessment and quantification when a UV chromophore is not required or when analyzing complex mixtures.[4] The choice of a mid-polarity column, such as one containing 5% phenyl polysiloxane, provides an optimal balance of interactions for resolving the analyte from potential process-related impurities.[5]

Method 1: Quantification by RP-HPLC with UV Detection

This protocol details a robust method for the quantification of this compound in a soluble sample matrix.

Materials and Instrumentation
  • Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Type I ultrapure)

    • Phosphoric acid (H₃PO₄), 85% (Analytical grade)

    • Methanol (HPLC grade, for dilutions)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-5 decimal places)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% v/v Phosphoric Acid. To prepare 1 L, add 1.0 mL of 85% H₃PO₄ to 999 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Acetonitrile.

    • Causality: Phosphoric acid is added to the aqueous mobile phase to acidify it (to approx. pH 2.5). This suppresses the ionization of the phenolic hydroxyl group on the analyte, ensuring a single, non-ionized form. This results in sharper, more symmetrical peaks and highly reproducible retention times.[6][7]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. This is the Stock Solution.

  • Calibration Standards (1 - 200 µg/mL):

    • Prepare a series of working standards by serial dilution of the Stock Solution using a 50:50 mixture of Methanol and Water. This diluent is chosen to be compatible with the initial mobile phase conditions to prevent peak distortion.

HPLC Protocol and Conditions

The experimental workflow for HPLC analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Standards (1-200 µg/mL) B->C E Equilibrate HPLC System C->E D Prepare Sample Solution D->E F Inject Standards & Samples E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Area vs. Conc.) H->I J Calculate Sample Concentration I->J

Caption: Workflow for HPLC quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water + 0.1% H₃PO₄B: Acetonitrile
Gradient Program 0-10 min: 50% to 80% B10-12 min: 80% B12-13 min: 80% to 50% B13-18 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 254 nm
Expected Retention Time ~7-9 minutes
  • *Trustworthiness: This gradient method is designed to be self-validating. It starts at a moderate organic percentage to ensure good peak shape for the analyte and includes a gradient ramp to elute any more nonpolar impurities quickly. The final re-equilibration step ensures that the column is ready for the next injection, providing reproducible results across a sequence.[8]

Data Analysis
  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999 for a valid curve.

  • Determine the concentration of the analyte in the sample solutions using the regression equation: Concentration = (Peak Area - y-intercept) / slope.

Method 2: Quantification by GC-FID

This protocol is suitable for determining the purity of this compound or its concentration in volatile/non-aqueous matrices.

Materials and Instrumentation
  • Reagents:

    • This compound reference standard (>98% purity)

    • Ethyl Acetate (GC grade or equivalent high purity solvent)

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

    • GC analytical column (e.g., HP-5, DB-5, or equivalent 5% Phenyl Polysiloxane).

    • Data acquisition and processing software.

    • Standard laboratory glassware for sample preparation.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with Ethyl Acetate.

  • Calibration Standards (10 - 500 µg/mL):

    • Prepare a series of working standards by serial dilution of the Stock Solution using Ethyl Acetate.

GC Protocol and Conditions

The general workflow for GC analysis follows a similar path of preparation, analysis, and data processing.

GC_Workflow A Prepare Standards & Samples in Ethyl Acetate B Transfer to GC Vials A->B D Inject Sequence (Standards then Samples) B->D C Set GC-FID Instrument Parameters C->D E Acquire FID Signal D->E F Integrate Peak Area E->F G Generate Calibration Curve F->G H Calculate Concentration / Purity G->H

Caption: General workflow for GC-FID quantification.

Table 2: GC-FID Chromatographic Conditions

ParameterSetting
Column HP-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Split mode, 50:1 ratio
Injector Temp. 250 °C
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Injection Volume 1 µL
  • *Expertise & Experience: The oven temperature program is designed for efficiency and resolution.[9] An initial hold at 100 °C ensures sharp focusing of the analyte on the column head. The temperature ramp is steep enough for a reasonably fast analysis while providing sufficient separation from potential closely eluting impurities. A final hold at a high temperature ensures that any less volatile components are eluted from the column, preventing carryover into subsequent runs.[10]

Data Analysis

Data analysis is analogous to the HPLC method. A calibration curve is generated by plotting FID peak area against concentration. For purity analysis (Area %): Purity % = (Area of Analyte Peak / Total Area of All Peaks) * 100.

Method Performance (Illustrative Data)

The following table summarizes the expected performance characteristics for the described methods. These values are typical and should be confirmed during formal method validation.

Table 3: Illustrative Method Validation Parameters

ParameterHPLC-UV MethodGC-FID Method
Linearity Range (µg/mL) 1 - 20010 - 500
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL~3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~10 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%

References

  • Separation of 2-Hydroxy-2-methylpropiophenone on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • A gradient HPLC test procedure for the determination of impurities... . Journal of Chromatographic Science. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... . Organic Process Research & Development. Available at: [Link]

  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling... . MDPI. Available at: [Link]

  • High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma . NIH National Library of Medicine. Available at: [Link]

  • Duration of Use Analysis . FDA. Available at: [Link]

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Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2'-Hydroxy-5'-methylpropiophenone. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and adheres to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound (CAS No. 938-45-4) is an aromatic ketone with a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .[5][6] It serves as a key intermediate in the synthesis of various organic compounds. Given its role in chemical synthesis, a reliable analytical method to determine its purity and concentration is paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and reproducibility.[2][4][7]

This document provides a detailed, step-by-step protocol for the analysis of this compound using RP-HPLC with UV detection. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity) (TCI Chemicals)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Table 1: Optimized HPLC Conditions

ParameterConditionRationale
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)A C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining and separating moderately non-polar compounds like propiophenone derivatives through reversed-phase chromatography.[7]
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acidAn isocratic elution with a mixture of acetonitrile and water provides a good balance of elution strength and resolution for this analyte. Adjusting the pH to 3.0 with phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape.[8][9]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is a standard condition for a 4.6 mm i.d. column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[9]
Detection Wavelength 254 nmThis wavelength is chosen based on the UV absorbance spectrum of the propiophenone chromophore, which typically exhibits strong absorbance in this region, ensuring high sensitivity.
Injection Volume 10 µLA 10 µL injection volume provides a good balance between loading a sufficient amount of analyte for detection and avoiding column overload.
Run Time 10 minutesA 10-minute run time is sufficient to elute the analyte and any potential early-eluting impurities, allowing for efficient sample throughput.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a sufficient amount of methanol to dissolve the sample, and sonicate for 10 minutes.

  • Dilute to the mark with methanol.

  • Make a further dilution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[10]

HPLC System Setup and Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O, 60:40, pH 3.0) B Prepare Standard & Sample Solutions A->B C Filter Solutions (0.45 µm filter) B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Standard/Sample (10 µL) D->E F Isocratic Elution (1.0 mL/min, 30°C) E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][11]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The method is considered specific if no interfering peaks are observed at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.[11]

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Regression Equation y = mx + c-
Accuracy

Accuracy was determined by the recovery method. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the sample concentration). Each level was prepared in triplicate. The percentage recovery was calculated.[1][11]

Table 3: Accuracy (Recovery) Results

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%DataDataDataData
100%DataDataDataData
120%DataDataDataData
Acceptance Criteria --98.0% - 102.0%≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The relative standard deviation (% RSD) of the peak areas was calculated.

Table 4: Precision Results

Precision Type% RSDAcceptance Criteria
Repeatability (n=6) Data≤ 2.0%
Intermediate Precision (n=6) Data≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD Data
LOQ Data

System Suitability

Before each analytical run, a system suitability test was performed by injecting the 50 µg/mL standard solution five times. The system is deemed suitable for analysis if the acceptance criteria are met.

Table 6: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis and research purposes.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

Sources

Topic: GC-MS Analysis of 2'-Hydroxy-5'-methylpropiophenone and its Reaction Products: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the robust analysis of 2'-Hydroxy-5'-methylpropiophenone and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Substituted propiophenones are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Their accurate identification and quantification within complex reaction mixtures are critical for process optimization, quality control, and impurity profiling. Due to the inherent polarity of the phenolic hydroxyl group, direct GC-MS analysis is often challenging. This application note details a proven derivatization strategy, explains the rationale behind the analytical choices, and provides an in-depth look at the expected mass spectral fragmentation patterns to ensure confident compound identification.

Introduction: The Analytical Challenge

This compound is an aromatic ketone featuring both a reactive carbonyl group and a phenolic hydroxyl group. This structure makes it a versatile building block but also presents an analytical hurdle for GC-MS.[2] The primary challenge is the presence of the active hydrogen on the hydroxyl group, which leads to several issues:

  • Poor Volatility: The polar -OH group can engage in hydrogen bonding, increasing the boiling point and making the compound less suitable for gas chromatography.[3]

  • Thermal Instability: At high injector or oven temperatures, the compound may degrade, leading to inaccurate quantification and the appearance of artifacts.

  • Poor Peak Shape: The interaction of the polar analyte with the stationary phase of the GC column can result in peak tailing, which compromises resolution and sensitivity.

To overcome these challenges, a chemical modification step known as derivatization is essential. This process replaces the active hydrogen with a non-polar group, thereby increasing volatility, enhancing thermal stability, and promoting sharp, symmetrical chromatographic peaks.[3][4] This guide will focus on silylation, a widely adopted and highly effective derivatization technique for phenolic compounds.[5]

Principle of the Method: Silylation and GC-MS

The core of this method involves a two-stage process:

  • Silylation: The sample, containing this compound and its reaction products, is treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reagent quantitatively replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4][5] This conversion dramatically improves the chromatographic behavior of the analyte.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI) and separates the resulting charged fragments based on their mass-to-charge ratio (m/z).[6] The resulting mass spectrum serves as a chemical "fingerprint" for structural elucidation.

PART 1: Detailed Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (Purity ≥98%)

  • Silylating Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS

  • Solvents: Pyridine (anhydrous), Ethyl Acetate (GC grade), Hexane (GC grade)

  • Reaction Quenching Agent (if applicable): Methanol

  • Apparatus: 2 mL GC vials with PTFE-lined caps, heating block or oven, vortex mixer, precision micropipettes.

Standard and Sample Preparation

Causality: Proper sample preparation is paramount for reproducible results. Using an anhydrous solvent like pyridine for derivatization is crucial because silylating agents are highly reactive with water, which would consume the reagent and lead to incomplete derivatization.

  • Stock Standard Preparation: Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of ethyl acetate to create a 1 mg/mL (1000 ppm) stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ppm).

  • Reaction Sample Preparation:

    • If the reaction mixture is in an organic solvent compatible with the derivatization step, it may be diluted directly.

    • If the reaction mixture is aqueous or contains incompatible components, perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic extract over anhydrous sodium sulfate before proceeding.

    • Prepare a dilution of the final reaction mixture extract to ensure the analyte concentration falls within the calibrated range.

Derivatization Protocol: Silylation

Trustworthiness: This protocol ensures complete derivatization by using an excess of the silylating agent and sufficient reaction time and temperature, which are key parameters for a self-validating system.

  • Pipette 100 µL of each standard or sample solution into a clean, dry 2 mL GC vial.

  • Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all solvent without losing the analyte.

  • To the dry residue, add 50 µL of anhydrous pyridine to ensure the residue is fully dissolved.

  • Add 50 µL of the silylating agent (e.g., MSTFA).

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and may be optimized for specific instrumentation.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column is ideal for general-purpose separation of a wide range of organic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless
ModeSplit (50:1)A split injection prevents column overloading for moderately concentrated samples and ensures sharp peaks.
Temperature280°CEnsures rapid and complete volatilization of the derivatized analytes without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Oven Program
Initial Temp100°C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp Rate15°C/min to 280°CA moderate ramp rate provides good separation of potential isomers and byproducts.
Final HoldHold at 280°C for 5 minEnsures all high-boiling point compounds are eluted from the column.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)
Ionization Energy70 eVStandard EI energy that produces reproducible fragmentation patterns comparable to library spectra (e.g., NIST, Wiley).[7]
Source Temperature230°COptimized to minimize analyte degradation and maintain signal intensity.
Mass Analyzer Quadrupole
Quad Temperature150°CStandard operating temperature.
Scan Rangem/z 40 - 550A wide scan range captures low-mass fragments and the molecular ion of the derivatized analyte and potential byproducts.

PART 2: Data Analysis and Expected Results

Analyte Structure and Mass
  • Parent Compound: this compound

    • Formula: C₁₀H₁₂O₂

    • Molecular Weight: 164.20 g/mol

  • TMS-Derivatized Analyte: 2'-(trimethylsilyloxy)-5'-methylpropiophenone

    • Formula: C₁₃H₂₀O₂Si

    • Molecular Weight: 236.38 g/mol

Mass Spectral Fragmentation Analysis

Expertise: Understanding fragmentation pathways is key to interpreting mass spectra. For ketones, the most significant fragmentation is alpha-cleavage , where the bond adjacent to the carbonyl group breaks.[8][9] This process dominates the fragmentation of propiophenones, leading to highly diagnostic ions.

For the TMS-derivatized this compound, two primary alpha-cleavage pathways are expected:

  • Loss of the Ethyl Radical (•CH₂CH₃): This is typically a very favorable cleavage, resulting in the formation of a stable, substituted benzoyl cation. This fragment is often the base peak or one of the most abundant ions in the spectrum.

  • Loss of the Substituted Phenyl Radical: Cleavage on the other side of the carbonyl group results in the loss of the trimethylsilyloxy-methylphenyl radical, forming a propionyl cation (m/z 57).

Below is the predicted fragmentation pattern for the derivatized analyte.

G M Parent Ion (TMS-Derivative) m/z = 236 F1 [M - CH₃•]+ Loss of methyl from TMS m/z = 221 M->F1 -15 F2 [M - C₂H₅•]+ Alpha-Cleavage Substituted Benzoyl Cation m/z = 207 (Key Diagnostic Ion) M->F2 -29 F3 Propionyl Cation [C₂H₅CO]+ m/z = 57 M->F3 Alpha-Cleavage workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Reaction Mixture Sample Dilute Dilution / LLE Sample->Dilute Dry Evaporate to Dryness Dilute->Dry Deriv Silylation (70°C, 30 min) Dry->Deriv Inject Inject into GC-MS Deriv->Inject Acquire Data Acquisition (Scan Mode) Inject->Acquire Integrate Peak Integration Acquire->Integrate Identify Identify Peaks (RT & Mass Spectrum) Integrate->Identify Quant Quantify vs. Calibration Curve Identify->Quant Report Generate Report Quant->Report

Sources

Application Notes & Protocols: A Guide to Antimicrobial Activity Screening of 2'-Hydroxy-5'-methylpropiophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices, ensuring methodological robustness, and grounding claims in verifiable scientific literature.

Introduction: The Rationale for Screening Hydroxypropiophenone Analogs

The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical scaffolds for antibiotic development.[1] Chalcones, characterized by an α,β-unsaturated ketone system, and their precursors like acetophenones, have long been recognized for a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] The antimicrobial efficacy of these molecules is often attributed to the reactive α,β-unsaturated keto function, which can interact with microbial cellular components.[3]

2'-Hydroxy-5'-methylpropiophenone serves as a foundational structure for generating a library of analogs. Modifications to this core can significantly influence antimicrobial potency. Structure-activity relationship (SAR) studies have demonstrated that the presence, number, and position of substituents on the aromatic rings are critical determinants of biological activity.[5][6] For instance, the presence of hydroxyl groups and electron-withdrawing groups like halogens or nitro groups can enhance antimicrobial effects.[7][6] This guide provides the framework to systematically evaluate such analogs and identify promising lead compounds.

Foundational Screening Workflow

A systematic approach is crucial for efficiently screening a library of novel compounds. The workflow outlined below ensures a logical progression from broad qualitative screening to precise quantitative assessment, allowing for the reliable identification of candidates with significant antimicrobial potential.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening (Qualitative) cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Data Interpretation A Compound Library (this compound Analogs) B Disk Diffusion Assay (Kirby-Bauer Method) A->B Impregnate disks C Measure Zones of Inhibition (ZOI) B->C Incubate & Observe D Identify 'Active' Analogs (ZOI > Threshold) C->D Data Analysis E Broth Microdilution Assay D->E Advance active compounds F Determine Minimum Inhibitory Concentration (MIC) E->F Incubate & Read G Subculture from MIC wells F->G Select clear wells H Determine Minimum Bactericidal Concentration (MBC) G->H Incubate & Count Colonies I Data Compilation & Analysis H->I J Structure-Activity Relationship (SAR) Analysis I->J Correlate structure with MIC/MBC K Selection of Lead Compounds J->K Identify key functional groups

Caption: High-level workflow for antimicrobial screening.

Experimental Protocols

The following protocols are foundational for antimicrobial susceptibility testing. Adherence to standardized methods is critical for reproducibility and comparability of data.

Protocol 1: Kirby-Bauer Disk Diffusion Test

This method serves as an initial, qualitative screen to rapidly assess the susceptibility of microorganisms to the synthesized analogs.[8][9][10] It relies on the diffusion of the compound from an impregnated disk into an agar medium, creating a concentration gradient.[9][11]

Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a test microorganism. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk after incubation.[10] The size of this zone is indicative of the compound's activity.[11]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][12]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[13]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[8]

  • Disk Application:

    • Sterilize forceps (e.g., by dipping in alcohol and flaming).

    • Aseptically apply paper disks impregnated with a known concentration of each this compound analog onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.[8][13]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.[11]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • The presence of a clear zone indicates that the compound inhibits the growth of the microorganism.[9]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following the initial screen, a quantitative method is required to determine the lowest concentration of an analog that prevents visible microbial growth. The broth microdilution method is the gold standard for this purpose.[14][15][16]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][12][17] The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[14][15][18]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[12] The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation:

    • Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.[19]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the analog in the first well that shows no visible growth (i.e., is clear).[19]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MIC test reveals the concentration required to inhibit growth (bacteriostatic), but not necessarily to kill the organism. The MBC test is a crucial follow-up to distinguish between bacteriostatic and bactericidal activity.[15][20][21]

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[20][22][23] This is determined by subculturing the contents from the clear wells of the MIC plate onto antibiotic-free agar.[24]

Step-by-Step Protocol:

  • Subculturing:

    • Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions.[20]

    • Aspirate a small, standardized volume (e.g., 10-100 µL) from each of these wells.

  • Plating:

    • Spread the aspirated volume onto separate, appropriately labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the analog that results in a kill of ≥99.9% of the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL remaining.

Interpretation Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20][23]

Data Presentation and Interpretation

Quantitative Data Summary

Summarize the MIC and MBC values for each analog against all tested microbial strains in a tabular format. This allows for direct comparison of potency.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs (µg/mL)

Compound IDR-Group ModificationS. aureus (ATCC 25923) MICS. aureus (ATCC 25923) MBCE. coli (ATCC 25922) MICE. coli (ATCC 25922) MBCP. aeruginosa (ATCC 27853) MICP. aeruginosa (ATCC 27853) MBC
Parent -H128>256256>256>256>256
Analog-1 -Cl326464128128256
Analog-2 -NO₂1632326464128
Analog-3 -OCH₃256>256>256>256>256>256
Control Ciprofloxacin0.510.250.512
Structure-Activity Relationship (SAR) Analysis

The primary goal of screening analogs is to understand how chemical structure influences biological activity.[5][6] By correlating the structural modifications (e.g., the nature and position of substituents) with the observed MIC and MBC values, key pharmacophoric features can be identified.

SAR_Analysis cluster_core Core Structure cluster_modifications Modifications & Activity Core This compound EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Core->EWG Addition of EDG Electron-Donating Group (e.g., -OCH₃) Core->EDG Addition of Activity_High Increased Antimicrobial Activity (Lower MIC/MBC) EWG->Activity_High Leads to Activity_Low Decreased/No Activity (Higher MIC/MBC) EDG->Activity_Low Leads to

Caption: Simplified SAR diagram for propiophenone analogs.

Interpretation: Based on the hypothetical data in Table 1, the SAR analysis suggests:

  • Electron-Withdrawing Groups (EWGs): The addition of a chloro (-Cl) or nitro (-NO₂) group (Analogs 1 and 2) significantly lowers the MIC and MBC values compared to the parent compound, indicating enhanced antimicrobial activity. This is a common observation in chalcone-like molecules.[7]

  • Electron-Donating Groups (EDGs): The addition of a methoxy (-OCH₃) group (Analog-3) results in a loss of activity, with MIC values higher than or equal to the parent compound.

This systematic analysis allows researchers to rationally design the next generation of analogs, focusing on modifications that are proven to enhance potency.

References

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (n.d.). National Institutes of Health. [Link]

  • Structure-activity relationship of antibacterial chalcones. (2008). PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Determination of minimum inhibitory concentrations. (2001). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Creative BioMart Microbe. [Link]

  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. (n.d.). Der Pharma Chemica. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). European Union Reference Laboratory for Antimicrobial Resistance. [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]

  • Synthesis and Antibacterial Activity of Novel Chalcone Derivatives of Apocynin. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023). ACG Publications. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025). ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. (2025). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • Synthesis, Structure-Activity Relationship and Antibacterial Activity of Some Simple (E)-Chalcones. (2022). ResearchGate. [Link]

  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (2017). CORE. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. (1997). Oriental Journal of Chemistry. [Link]

  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (n.d.). PubMed. [Link]

  • Synthesis and antimicrobial activity of some chalcones and flavones having 2-hydroxy acetophenone moiety. (2025). ResearchGate. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). National Institutes of Health. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Antifungal Assays for 2'-Hydroxy-5'-methylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Propiophenone derivatives, particularly those with hydroxyl and methyl substitutions on the phenyl ring, such as 2'-Hydroxy-5'-methylpropiophenone and its analogues, have garnered interest as a promising class of compounds with potential antifungal properties.[1][2] Their structural features suggest possible interference with fungal cell membrane integrity or key enzymatic pathways.[3]

These application notes provide a comprehensive guide for the in vitro evaluation of the antifungal activity of this compound derivatives. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[4][5][6][7] Beyond procedural steps, this guide delves into the scientific rationale behind experimental choices, empowering researchers to not only execute the assays but also to interpret the results with a high degree of confidence.

The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and the rate of fungal killing of the test compounds. Additionally, methods to assess the compounds' efficacy against fungal biofilms are included, addressing a critical aspect of fungal virulence and drug resistance.

I. Preliminary Considerations: Compound Handling and Fungal Strain Selection

Compound Solubilization

A critical first step in any biological assay is ensuring the test compound is completely dissolved to allow for accurate and reproducible concentration gradients. This compound derivatives, being phenolic compounds, may exhibit limited aqueous solubility.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Begin by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for lipophilic compounds in biological assays.[8]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL) to minimize the final concentration of DMSO in the assay medium. The final DMSO concentration should ideally be kept at or below 1% (v/v) to avoid solvent-induced toxicity to the fungal cells.

  • Solubility Assessment: If the compound does not fully dissolve in DMSO, other solvents such as ethanol or polyethylene glycol (PEG) may be tested.[8] It is crucial to run a solvent toxicity control in all assays to ensure that the observed antifungal effect is not an artifact of the solvent.

  • Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Selection of Fungal Strains

The choice of fungal strains is pivotal and should align with the intended therapeutic application of the compounds. A panel of clinically relevant fungal pathogens is recommended.

Recommended Fungal Strains:

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019)

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Molds:

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Dermatophytes such as Trichophyton rubrum (if targeting superficial mycoses)

Quality control (QC) strains with known MIC ranges for standard antifungal drugs (e.g., fluconazole, amphotericin B) must be included in each experiment to validate the assay performance.[9]

II. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is the gold standard for determining the MIC of antifungal agents.[4][7][10][11]

Protocol 2: Broth Microdilution Assay (Adapted from CLSI M27/M38)

Rationale: This method provides a quantitative measure of the antifungal activity of the test compounds, allowing for direct comparison of their potency. The use of a 96-well plate format facilitates high-throughput screening.

Workflow Diagram:

BrothMicrodilution prep Prepare Compound Stock Solution serial_dil Perform 2-fold Serial Dilutions in 96-well Plate prep->serial_dil inoculate Inoculate Wells serial_dil->inoculate inoculum_prep Prepare Standardized Fungal Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plate (24-48h, 35°C) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic TimeKill setup Set up Cultures with Compound at various MIC multiples (0x, 1x, 2x, 4x) incubate Incubate with Agitation setup->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample plate Serially Dilute and Plate Samples sample->plate count Incubate and Count Colony Forming Units (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the time-kill curve analysis.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Test Setup: In sterile tubes or flasks, add the fungal inoculum to broth containing the test compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Incubation: Incubate the cultures at 35°C with agitation to ensure aeration and prevent cell settling. [12]4. Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [13] Data Presentation:

The results are best presented as a graph with time on the x-axis and log10 CFU/mL on the y-axis. Different lines would represent the growth control and the various concentrations of the test compound.

V. Antifungal Biofilm Assays

Fungal biofilms are a significant clinical concern due to their high resistance to antifungal agents. [14]Assays to evaluate the ability of a compound to inhibit biofilm formation or disrupt pre-formed biofilms are therefore highly relevant.

Protocol 5: Biofilm Inhibition Assay

Rationale: This assay determines the concentration of the compound required to prevent the initial stages of biofilm formation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1 x 10^6 CFU/mL in RPMI-1640).

  • Plate Setup: In a flat-bottom 96-well plate, add 100 µL of the fungal suspension to each well.

  • Compound Addition: Add 100 µL of the test compound at various concentrations (prepared as 2x the final concentration in RPMI-1640).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Quantification: The biofilm biomass can be quantified using several methods:

    • Crystal Violet (CV) Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes. [15]Wash away the excess stain and solubilize the bound stain with 200 µL of 30% acetic acid. [15]Read the absorbance at 570 nm.

    • XTT Assay: Use a metabolic assay like the XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay to quantify the metabolic activity of the biofilm. [16] Data Presentation:

Concentration of Derivative C (µg/mL)Biofilm Inhibition (%) (Crystal Violet Assay)Metabolic Activity Inhibition (%) (XTT Assay)
0 (Control)00
828.432.1
1655.960.5
3289.293.7
6494.697.2
Protocol 6: Biofilm Disruption Assay

Rationale: This assay assesses the ability of a compound to eradicate established, mature biofilms.

Step-by-Step Methodology:

  • Biofilm Formation: Form biofilms in a 96-well plate as described in the inhibition assay (steps 1, 2, and 4) without the addition of the test compound.

  • Compound Treatment: After the biofilm formation period, gently wash the wells with PBS to remove planktonic cells. Add the test compound at various concentrations to the wells containing the pre-formed biofilms.

  • Incubation: Incubate for a further 24 hours.

  • Washing and Quantification: Wash the wells and quantify the remaining biofilm biomass using the CV or XTT assay as described above.

Data Presentation:

Concentration of Derivative C (µg/mL)Biofilm Disruption (%) (Crystal Violet Assay)Reduction in Metabolic Activity (%) (XTT Assay)
0 (Control)00
3230.135.8
6458.765.4
12882.588.9
25690.393.1

VI. Conclusion

The suite of assays detailed in these application notes provides a robust framework for the preclinical evaluation of this compound derivatives as potential antifungal agents. By systematically determining the MIC, MFC, time-kill kinetics, and anti-biofilm activity, researchers can build a comprehensive profile of a compound's in vitro efficacy. Adherence to standardized methodologies and the inclusion of appropriate controls are paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). American Society for Microbiology. Retrieved January 11, 2026, from [Link]

  • Jenks, J. D., & Salzer, W. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00069-19. [Link]

  • Ghannoum, M., et al. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 53(8), 2693-2699. [Link]

  • Time-kill curve assessment method. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Al-Janabi, A. A. (2010). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 48(2), 273-278. [Link]

  • Antifungal disk diffusion: Significance and symbolism. (2025). Wisdomlib. Retrieved January 11, 2026, from [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). EUCAST breakpoints for antifungals. Clínica Terapéutica, 25(1), 23-31. Retrieved January 11, 2026, from [Link]

  • Fungi (AFST). (n.d.). EUCAST. Retrieved January 11, 2026, from [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 11, 2026, from [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. Retrieved January 11, 2026, from [Link]

  • Walsh, T. J., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S2-S10. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. Retrieved January 11, 2026, from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. University of Iowa. Retrieved January 11, 2026, from [Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs. (2018). MDPI. Retrieved January 11, 2026, from [Link]

  • Al-Wadieni, A. A., et al. (2021). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi, 7(10), 821. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008). PMC. Retrieved January 11, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 11, 2026, from [Link]

  • Joshi, K. T., et al. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). Retrieved January 11, 2026, from [Link]

  • Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. (2016). PubMed. Retrieved January 11, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. (2012). PubMed Central. Retrieved January 11, 2026, from [Link]

  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 11, 2026, from [Link]

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). JoVE. Retrieved January 11, 2026, from [Link]

  • Musso, L., et al. (2010). Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of kakuol. Chemistry & Biodiversity, 7(4), 887-897. [Link]

  • Natural Products as Sources of New Fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Biofilm Assay. (2018). University of Oslo. Retrieved January 11, 2026, from [Link]

  • Ogata, M., et al. (1987). Synthesis and antifungal activity of a series of novel 1,2-disubstituted propenones. Journal of Medicinal Chemistry, 30(8), 1497-1502. [Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. (2014). PubMed. Retrieved January 11, 2026, from [Link]

  • Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd. (2020). MDPI. Retrieved January 11, 2026, from [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview. (2017). PMC. Retrieved January 11, 2026, from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2013). PMC. Retrieved January 11, 2026, from [Link]

Sources

PART 1: The Claisen-Schmidt Condensation: Synthesis of 2'-Hydroxy-5'-methylchalcones

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document serves as a detailed guide for researchers, scientists, and drug development professionals on the experimental setups for key reactions involving 2'-Hydroxy-5'-methylpropiophenone. This versatile ketone is a valuable building block in organic synthesis, primarily recognized as a precursor for flavonoids, such as chalcones and flavanones, which are scaffolds of significant interest in medicinal chemistry and drug discovery.[1][2]

The inherent structure of this compound—featuring an enolizable ketone, a nucleophilic phenolic hydroxyl group, and an activated aromatic ring—lends itself to a variety of synthetic transformations. This guide will focus on two fundamental, high-yield reactions: the Claisen-Schmidt condensation for chalcone synthesis and the Mannich reaction for the synthesis of aminomethylated derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the analytical techniques required for product validation.

The Claisen-Schmidt condensation is a robust and widely used method for forming carbon-carbon bonds to produce α,β-unsaturated ketones.[3][4] In the context of our topic, it involves the base-catalyzed reaction between this compound and an aromatic aldehyde.

Mechanism and Rationale

The reaction proceeds via an aldol condensation mechanism. The choice of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. The base selectively deprotonates the α-carbon of the propiophenone, forming a resonance-stabilized enolate. This enolate is the key nucleophile. We use aromatic aldehydes that lack α-hydrogens (e.g., benzaldehyde) to prevent self-condensation of the aldehyde, which would otherwise lead to a complex mixture of products.[4] The subsequent nucleophilic attack by the enolate on the aldehyde's carbonyl carbon, followed by dehydration, yields the thermodynamically stable conjugated system of the chalcone.[3] The presence of the 2'-hydroxyl group is crucial, as it participates in the subsequent cyclization to form flavanones and influences the compound's biological activity.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Base abstraction of α-H⁺ Base OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attacks aldehyde carbonyl Aldehyde Ar-CHO Aldol Aldol Adduct Alkoxide->Aldol Protonation Chalcone Chalcone Product Aldol->Chalcone -H₂O (Dehydration)

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

This protocol details a standard and reliable method for synthesizing a representative 2'-hydroxychalcone.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Potassium Hydroxide (KOH), 40% aqueous solution

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel)

  • Magnetic stirrer and stir plate

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve this compound (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring vigorously, add 20 mL of 40% aqueous KOH solution dropwise, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction mixture will typically turn into a thick, colored precipitate.

  • Monitoring: The progress of the reaction should be monitored by TLC using a hexane:ethyl acetate (e.g., 7:3) eluent.[5][6] Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, lower Rf spot corresponding to the chalcone product is prominent.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Stir for 15-20 minutes.

  • Neutralization: Slowly and carefully acidify the mixture by adding 10% HCl dropwise until the pH is neutral (pH ~7). This step neutralizes the excess KOH and precipitates the product fully.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to remove any inorganic salts.[6]

  • Purification: The crude chalcone is purified by recrystallization from ethanol to yield the pure crystalline product.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Record the final mass, calculate the percentage yield, and characterize the product using melting point, FTIR, and NMR spectroscopy.

ReagentMolar Eq.M.W. ( g/mol )Amount
This compound1.0164.208.21 g (0.05 mol)
Benzaldehyde1.0106.125.31 g (0.05 mol)
Potassium Hydroxide (40%)~3.556.1120 mL
Ethanol (95%)Solvent-50 mL

Table 1: Reagent quantities for chalcone synthesis.

PART 2: The Mannich Reaction: Synthesis of β-Amino-ketones

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group.[7] This reaction is exceptionally useful for synthesizing β-amino-ketones, known as "Mannich bases," which are important intermediates in pharmaceutical synthesis.[8]

Mechanism and Rationale

The reaction involves an enolizable ketone (this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. The first step is the formation of a highly electrophilic Eschenmoser's salt precursor, an iminium ion, from the reaction between formaldehyde and the amine. The ketone then tautomerizes to its enol form under the reaction conditions, which then attacks the iminium ion. This forms the final β-amino-ketone product. An alternative and often higher-yielding approach is the "amine-exchange" method, where a pre-formed Mannich base (e.g., from dimethylamine) is reacted with a less volatile arylamine.[8]

Mannich_Reaction_Workflow Figure 2: Workflow for Mannich Base Synthesis cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Ketone, Formaldehyde, Amine HCl in Ethanol Reflux Reflux for 4-6 hours Reactants->Reflux Cool Cool to Room Temp. Reflux->Cool Concentrate Concentrate under Reduced Pressure Cool->Concentrate Precipitate Precipitate with Cold Water/Base Concentrate->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Characterize Characterize by: - Melting Point - FTIR - ¹H & ¹³C NMR - Mass Spec Recrystallize->Characterize

Caption: Figure 2: Workflow for Mannich Base Synthesis.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)propan-1-one

This protocol describes the direct aminomethylation of this compound.

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Standard reflux and filtration apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, create a mixture of this compound (0.1 mol), dimethylamine hydrochloride (0.12 mol), and paraformaldehyde (0.15 mol) in 100 mL of ethanol.

  • Catalyst: Add a few drops of concentrated HCl as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Isolation: After cooling, concentrate the reaction mixture under reduced pressure. Treat the resulting residue with a cold, dilute NaOH solution to neutralize the hydrochloride salt and precipitate the free Mannich base.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure product.[8]

  • Characterization: Dry the product and characterize it by melting point, FTIR, NMR, and mass spectrometry.[8]

ParameterChalcone SynthesisMannich Base Synthesis
Key Reaction Claisen-Schmidt CondensationMannich Reaction
Catalyst Strong Base (e.g., KOH)Acid (e.g., HCl)
Key Intermediate Enolate ionIminium ion
Typical Solvent EthanolEthanol
Temperature Room TemperatureReflux Temperature
Yield Range 65-90%70-85%

Table 2: Comparison of reaction conditions.

PART 3: Analytical Characterization and Safety

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions during purification.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. For chalcones, expect to see a strong C=O stretch (around 1650 cm⁻¹), a C=C stretch (around 1600 cm⁻¹), and a broad O-H stretch from the phenolic group.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. In ¹H NMR of the chalcone, the vinyl protons (α and β to the carbonyl) will appear as doublets with a large coupling constant (J ≈ 15 Hz), confirming the trans configuration. In ¹³C NMR, the carbonyl carbon and other specific carbons can be definitively assigned.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[12][13]

  • This compound: Handle with care. Avoid contact with skin and eyes.[12]

  • Potassium Hydroxide/Sodium Hydroxide: Highly corrosive. Avoid contact and handle solutions with extreme care. Neutralize spills immediately.

  • Solvents: Ethanol is flammable. Keep away from ignition sources.[14]

  • Hydrochloric Acid: Corrosive. Handle in a fume hood.

By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize and characterize derivatives of this compound for further investigation in drug discovery and materials science.

References

  • Zhang, Z., Huang, W., Zheng, X., Li, C., & Shen, Z. (2020). Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Letters in Drug Design & Discovery, 17(3), 323-329.
  • Harwood, L. M., Loftus, G. C., Oxford, A., & Thomson, C. (n.d.). An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin. Taylor & Francis Online. Available at: [Link]

  • Unknown. (n.d.). Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. RJPT. Available at: [Link]

  • Unknown. (n.d.). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. NIH. Available at: [Link]

  • Milenković, A., Tadić, V., & Stanković, M. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. CORE. Available at: [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

  • Unknown. (2020). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. PMC - NIH. Available at: [Link]

  • Unknown. (n.d.). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]

  • Unknown. (2019). Organic Chemistry Laboratory Experiments. Available at: [Link]

  • Unknown. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Available at: [Link]

  • Roman, G., Comanita, E., & Comanita, B. (n.d.). Synthesis and reactivity of some Mannich bases. V. Arylamine N-alkylation with Mannich bases derived from 2-hydroxy-5-methylacetophenone. ResearchGate. Available at: [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Mannich reaction. Available at: [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of 2'-Hydroxy-5'-methylpropiophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2'-Hydroxy-5'-methylpropiophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthetic strategy is centered on the robust and industrially proven Fries rearrangement of an aryl ester. This note details a two-step process, beginning with the esterification of p-cresol to form p-cresyl propionate, followed by a Lewis acid-catalyzed rearrangement to yield the target ortho-acylated phenol. We provide in-depth mechanistic explanations, detailed step-by-step protocols, process optimization parameters, and critical safety guidelines to ensure a safe, efficient, and scalable production process.

Introduction and Synthesis Overview

Hydroxyaryl ketones are crucial structural motifs found in numerous pharmaceuticals and specialty chemicals.[1][2] The Fries rearrangement is a classic and reliable organic transformation that converts a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group to the aromatic ring.[1][3][4] This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), offers a direct and high-yielding pathway for C-acylation of phenols.[1][5]

The synthesis of this compound proceeds via the following two-stage workflow:

  • Esterification: p-Cresol is reacted with propionyl chloride to form the key intermediate, p-cresyl propionate.

  • Fries Rearrangement: The isolated p-cresyl propionate undergoes an intramolecular rearrangement catalyzed by aluminum chloride to selectively form the desired product, this compound. The methyl group at the para-position effectively blocks substitution at that site, directing the propionyl group exclusively to the ortho-position relative to the hydroxyl group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement pCresol p-Cresol pCresylPropionate p-Cresyl Propionate (Intermediate) pCresol->pCresylPropionate Base (e.g., Pyridine) DCM, 0°C to RT PropionylChloride Propionyl Chloride PropionylChloride->pCresylPropionate Base (e.g., Pyridine) DCM, 0°C to RT FinalProduct This compound pCresylPropionate->FinalProduct 1. AlCl₃, Solvent 2. Acidic Work-up

Caption: High-level workflow for the two-step synthesis.

The Fries Rearrangement Mechanism

The widely accepted mechanism for the Fries rearrangement involves the formation of a key acylium ion intermediate.[1][3][6]

  • Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenolic ester. This coordination weakens the acyl-oxygen bond.

  • Acylium Ion Formation: The weakened bond cleaves to form a resonance-stabilized acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the activated aromatic ring. Due to the steric hindrance and electronic directing effects of the phenoxide, the attack occurs preferentially at the ortho and para positions.[1] In our specific case, the para position is blocked by a methyl group, thus ensuring high regioselectivity for the ortho product.

  • Hydrolysis: The reaction is quenched with acid, which hydrolyzes the aluminum complex to liberate the final hydroxyaryl ketone product.

Reaction temperature is a critical parameter; higher temperatures generally favor the formation of the ortho isomer, which is believed to be the thermodynamically more stable product due to chelation with the aluminum catalyst.[1][7]

G start p-Cresyl Propionate + AlCl₃ complex [Coordinated Complex] start->complex Coordination ion_pair Acylium Ion + Aluminum Phenoxide complex->ion_pair Cleavage sigma_complex [Ortho Sigma Complex] ion_pair->sigma_complex Electrophilic Attack (Ortho Position) product_complex [Product-AlCl₃ Complex] sigma_complex->product_complex Rearomatization final_product This compound product_complex->final_product Acidic Hydrolysis

Caption: Simplified Fries rearrangement mechanism.

Materials and Reagents

Proper handling and sourcing of high-purity reagents are critical for achieving high yields and product quality.

ReagentCAS No.Molecular Wt. ( g/mol )RoleKey Hazards
p-Cresol106-44-5108.14Starting MaterialToxic, Corrosive
Propionyl Chloride79-03-892.52Acylating AgentFlammable, Corrosive
Pyridine110-86-179.10Base/CatalystFlammable, Toxic
Dichloromethane (DCM)75-09-284.93SolventCarcinogen
Aluminum Chloride (AlCl₃)7446-70-0133.34Lewis Acid CatalystReacts violently with water
Chlorobenzene108-90-7112.56SolventFlammable, Toxic
Hydrochloric Acid (HCl)7647-01-036.46Work-up ReagentCorrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01Neutralizing AgentMild Irritant
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37Drying AgentN/A

Experimental Protocols

Note: All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor system. Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory.[8][9]

Protocol 3.1: Large-Scale Synthesis of p-Cresyl Propionate (Intermediate)
  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with p-cresol (2.16 kg, 20.0 mol) and anhydrous dichloromethane (DCM, 20 L). Stir until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Addition of Base: Slowly add pyridine (1.74 kg, 22.0 mol) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Acylation: Add propionyl chloride (2.04 kg, 22.0 mol) dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C. A precipitate of pyridinium hydrochloride may form.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up:

    • Cool the mixture back to 10 °C. Slowly quench the reaction by adding 10 L of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (1 x 5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield p-cresyl propionate as a pale yellow oil.

Protocol 3.2: Fries Rearrangement to this compound
  • Reactor Setup: Use the same 50 L reactor, ensuring it is scrupulously dry. Equip it for heating and stirring under a nitrogen atmosphere.

  • Charging Catalyst: Charge the reactor with chlorobenzene (15 L) and slowly add anhydrous aluminum chloride (3.20 kg, 24.0 mol) in portions. Caution: AlCl₃ addition can be exothermic.

  • Addition of Ester: Heat the stirred suspension to 50-60 °C. Add the p-cresyl propionate (2.89 kg, 17.6 mol) from Protocol 3.1 dropwise over 1-2 hours. Vigorous evolution of HCl gas will occur; ensure the scrubber is efficient.

  • Reaction: After the addition, slowly raise the temperature to 120-130 °C and maintain for 4-6 hours.[7] The reaction mixture will become a dark, viscous solution. Monitor for the disappearance of the starting material.

  • Quenching: Cool the reactor to room temperature, then further cool in an ice bath to below 10 °C. Prepare a separate vessel with crushed ice (20 kg) and concentrated HCl (2 L). EXTREME CAUTION: Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process.

  • Extraction and Purification:

    • Once the quench is complete and the mixture is manageable, transfer it to a large separatory funnel. Separate the layers.

    • Extract the aqueous layer with chlorobenzene (2 x 3 L).

    • Combine the organic layers and wash with water (2 x 5 L) and brine (1 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by vacuum distillation.

    • The crude product can be purified by vacuum distillation to afford this compound as a light yellow liquid or low-melting solid.

Process Data and Characterization

ParameterStep 1: EsterificationStep 2: Fries Rearrangement
Typical Scale 20.0 mol17.6 mol
Expected Yield 90-95%75-85%
Purity (GC) >98%>97%
Appearance Pale yellow oilLight yellow liquid/solid

Product Characterization: The identity and purity of the final product, this compound (CAS 938-45-4), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS analysis.

Safety, Handling, and Waste Disposal

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

Reagent/ProcessHazardRecommended PPE & Handling Precautions
Propionyl Chloride Corrosive, Lachrymator, FlammableWork in a fume hood. Wear acid-resistant gloves, chemical splash goggles, and a face shield.[9] Avoid inhalation of vapors.
Aluminum Chloride Corrosive, Reacts Violently with WaterHandle in a dry environment (glove box or under nitrogen). Avoid contact with skin and eyes.[10] Addition to solvents or quench mixtures must be slow and controlled.
Chlorobenzene Flammable, Toxic, Environmental HazardUse in a well-ventilated area.[8] Avoid sparks and open flames. Prevent release into the environment.
Quenching Step HIGHLY EXOTHERMIC , HCl Gas EvolutionPerform quench slowly, with efficient cooling and stirring. Ensure adequate ventilation and scrubber capacity. Emergency shower and eyewash must be accessible.[10]

Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.

  • Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal.

  • Organic Waste: Collect halogenated and non-halogenated organic solvents in separate, labeled containers for proper disposal.

  • Solid Waste: Quenched aluminum salts should be neutralized and disposed of as hazardous waste.

Conclusion

The described two-step synthesis provides a scalable and efficient method for producing high-purity this compound. The protocol leverages the regioselective Fries rearrangement, a cornerstone reaction for the industrial synthesis of hydroxyaryl ketones. Careful control of reaction parameters, particularly temperature, and strict adherence to safety procedures are paramount for successful and safe large-scale implementation.

References

  • PrepChem.com. (n.d.). Synthesis of 4'-fluoro-3-hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • Watson International. (n.d.). 2-hydroxy-2-methylpropiophenone Safety Data Sheet. Retrieved from [Link]

  • van der Graaff, W. N. P., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wang, J., et al. (2015). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Journal of Industrial and Engineering Chemistry.
  • Frontiers Media. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

  • ResearchGate. (2024, May). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

  • Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Angewandte Chemie International Edition. Retrieved from [Link]

  • Google Patents. (n.d.). CN1067674C - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid.

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Application Note: High-Purity Isolation of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed protocols and expert insights into the purification of 2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4), a key intermediate in various synthetic applications. Recognizing the critical impact of purity on experimental reproducibility and product quality, we present methodologies for vacuum distillation and flash column chromatography as primary purification strategies. Additionally, the conditional application of low-temperature recrystallization is discussed. Each protocol is designed to be a self-validating system, incorporating in-process controls and post-purification analysis to ensure the highest degree of chemical integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a substituted aromatic ketone whose utility as a precursor in pharmaceutical synthesis and materials science is directly correlated with its purity. The presence of starting materials, reaction byproducts, or degradation products can lead to unpredictable reaction kinetics, compromised yields, and the generation of impure downstream products. Therefore, robust and reliable purification techniques are not merely a procedural step but a foundational requirement for successful research and development. This document details the principal methods for achieving >98% purity, grounded in the compound's specific physicochemical properties.

Physicochemical Profile: Guiding the Purification Strategy

An understanding of a compound's physical properties is paramount to selecting an appropriate purification method. The properties of this compound dictate the most effective strategies for isolating it from common impurities.

PropertyValueSignificance for Purification
CAS Number 938-45-4[1][2]Unique identifier for substance tracking and safety data retrieval.
Molecular Formula C₁₀H₁₂O₂[1]Used to calculate molecular weight and assess elemental composition.
Molecular Weight 164.20 g/mol [1]Essential for stoichiometric calculations and molarity-based solution prep.
Physical State Light yellow to orange liquid at 20°C[1]The liquid state at room temperature makes distillation a primary choice.
Melting Point 2 °C[1]Precludes standard recrystallization; suggests low-temperature methods.
Density 1.070 g/mL at 25 °CUseful for mass-to-volume conversions.
Refractive Index n20/D 1.545 - 1.55[1]Can be used as a rapid, preliminary check for purity.
Boiling Point High boiling; decomposes at atm. pressure.Vacuum distillation is required to prevent thermal degradation.

The compound's liquid state and low melting point make vacuum distillation and liquid chromatography the most suitable high-resolution purification techniques. Standard recrystallization is generally not viable unless the crude material is a solid due to significant impurities.

Primary Purification Technique: Vacuum Distillation

Principle: Vacuum distillation is the gold standard for purifying thermally sensitive liquids or those with high boiling points. By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for vaporization and subsequent condensation at temperatures that do not induce decomposition. This technique effectively separates the target compound from non-volatile impurities (e.g., salts, polymers) and more volatile contaminants (e.g., residual solvents).

Protocol: High-Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a short-path or fractional distillation apparatus. Ensure all glassware is dry and joints are properly greased with high-vacuum grease. Use a Kugelrohr apparatus for very small quantities.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a high-vacuum pump (<1 mmHg is recommended) protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly open the vacuum source to evacuate the system.

  • Heating: Once the target vacuum is reached and stable, begin heating the distillation flask using a heating mantle with a stirrer. Gradually increase the temperature.

  • Fraction Collection:

    • Foreshot: Collect the first few drops of distillate, which will primarily consist of low-boiling impurities and residual solvents.

    • Main Fraction: As the vapor temperature stabilizes near the expected boiling point of the product at the given pressure, switch to a clean receiving flask. Collect the main fraction while maintaining a constant temperature and pressure.

    • End Fraction: A sharp drop or rise in temperature indicates the main fraction is complete. Stop the distillation before the distilling flask goes to dryness to prevent the concentration of potentially explosive residues.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

  • Analysis: Analyze the collected main fraction for purity using GC or NMR.

Expert Insights & Causality
  • Why a short path? It minimizes the surface area on which the product can condense and be lost, maximizing yield for small-scale purifications.

  • Why a cold trap? It protects the vacuum pump from corrosive vapors and prevents pump oil from back-streaming into the distillation apparatus.

  • Why gradual heating? It prevents "bumping" (violent boiling) and ensures a smooth, controlled separation of fractions for higher purity.

start_end start_end process process decision decision output output A Crude Liquid Product C Charge Flask with Crude Product & Stir Bar A->C B Assemble & Dry Distillation Apparatus D Evacuate System (<1 mmHg) C->D E Gradually Apply Heat D->E F Vapor Temp Stable? E->F G Collect Foreshot (Low-Boiling Impurities) F->G No H Collect Main Fraction F->H Yes G->F I Stop Heating Before Dryness H->I J Cool & Vent System I->J K Pure Product J->K

Caption: Workflow for Vacuum Distillation.

Orthogonal Purification: Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3] For this compound, its phenolic hydroxyl and ketone groups provide moderate polarity, allowing for effective separation from less polar (e.g., non-hydroxylated byproducts) and more polar impurities.

Protocol: Silica Gel Flash Chromatography
  • Solvent System Selection (TLC Analysis):

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., Hexane/Ethyl Acetate mixtures: 95:5, 90:10, 80:20).

    • The ideal solvent system will provide a Retention Factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures good separation and a reasonable elution time from the column.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a 100:1 ratio of silica gel to crude material by weight is a good starting point).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed. Top the silica with a thin layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure (flash).

    • Collect fractions of equal volume in test tubes or vials.

    • Monitor the separation by spotting alternating fractions on a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain only the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Expert Insights & Causality
  • Why an Rf of 0.25-0.35? An Rf in this range provides the optimal balance between resolution (separation from impurities) and elution time. A much lower Rf means the compound sticks too strongly to the silica, leading to band broadening and long run times. A much higher Rf results in poor separation from non-polar impurities.

  • Why a dry load? Dissolving the sample in a large volume of solvent for loading can lead to a wide initial band and poor separation. A dry load concentrates the sample into a very tight band at the top of the column, maximizing resolution.

start_end start_end process process decision decision output output A Crude Product B Develop TLC Method (Target Rf = 0.3) A->B C Pack Column (Silica Slurry) B->C D Load Sample (Wet or Dry Load) C->D E Elute with Mobile Phase (Apply Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Fractions Pure? G->H H->F Continue Eluting I Combine Pure Fractions H->I Yes J Evaporate Solvent (Rotovap) I->J K Pure Product J->K

Caption: Workflow for Flash Column Chromatography.

Conditional Technique: Low-Temperature Recrystallization

Principle: Recrystallization purifies solids by leveraging differences in solubility between a compound and its impurities in a given solvent at different temperatures.[4][5] For a compound like this compound with a melting point of 2°C, standard recrystallization is impossible. However, if a solvent can be found in which the compound is soluble at room temperature but insoluble at very low temperatures (e.g., -78 °C), purification can be achieved.

This method is conditional and highly dependent on the nature of the impurities. It is most effective when the impurities remain soluble at the low temperature.

Hypothetical Protocol: Cryogenic Recrystallization
  • Solvent Selection: Identify a non-polar solvent (e.g., pentane, hexane, or a mixture) in which the compound is soluble at 20°C but has very low solubility at -78°C.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen solvent at room temperature.

  • Induce Crystallization: Place the flask in a dry ice/acetone bath (-78 °C). Do not disturb the solution. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation (Cold Filtration): Rapidly filter the cold slurry through a pre-chilled Büchner funnel to collect the crystals.

  • Washing: Quickly wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment: Validating the Outcome

No purification is complete without rigorous analysis of the final product. Multiple analytical techniques should be employed to confirm both purity and structural identity.

TechniquePurposeKey Information Provided
Gas Chromatography (GC) Purity AssessmentProvides quantitative purity (% area) and detects volatile impurities. Commercial specs often use GC.[1]
HPLC Purity AssessmentExcellent for detecting less volatile or thermally sensitive impurities.[3]
NMR Spectroscopy Structural Confirmation & Purity¹H and ¹³C NMR confirm the chemical structure is correct and can reveal impurities with distinct signals.
FT-IR Spectroscopy Functional Group IDConfirms the presence of key functional groups (O-H stretch for the phenol, C=O stretch for the ketone).

Conclusion

The successful purification of this compound relies on a strategy informed by its physicochemical properties. Vacuum distillation is the most direct and effective method for removing non-volatile and highly volatile impurities from this liquid compound. For separations requiring higher resolution, particularly for impurities with similar boiling points, flash column chromatography offers an excellent orthogonal approach. While low-temperature recrystallization is a possibility, its application is conditional and requires significant empirical optimization. The final purity of the isolated material must always be confirmed by appropriate analytical methods to ensure the integrity of subsequent research and development activities.

References

  • Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound 95%. Sigma-Aldrich.
  • 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone PRODUCT INFORMATION. Cayman Chemical.
  • 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone 98%. Sigma-Aldrich.
  • Application Note: Quantitative Analysis of 2-Hydroxy-2-methylpropiophenone in Human Plasma by LC-MS/MS. Benchchem.
  • 2-Hydroxy-2-methylpropiophenone synthesis. ChemicalBook.
  • 2-Hydroxy-5-methylacetophenone. PubChem, National Center for Biotechnology Information.
  • Technical Support Center: 2-Hydroxy-2-methylpropiophenone-d5 Analysis. Benchchem.
  • 2-Hydroxy-2-methylpropiophenone 97%. Sigma-Aldrich.
  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. MDPI.
  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube.
  • This compound. TCI Chemicals.
  • This compound, min 97%.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. Professor Dave Explains, YouTube.

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Application Notes & Protocols: Exploring the Structure-Activity Relationship of 2'-Hydroxy-5'-methylpropiophenone Derivatives for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for SAR Exploration

In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile starting point for the development of novel therapeutic agents. Specifically, derivatives of 2'-Hydroxy-5'-methylpropiophenone have garnered interest due to their structural similarity to chalcones, a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1] The presence of the α,β-unsaturated carbonyl system in chalcone derivatives is a key feature responsible for their biological activity.[1]

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery. It allows researchers to systematically modify a lead compound's chemical structure to enhance its potency, selectivity, and pharmacokinetic profile while minimizing toxicity. This guide provides a comprehensive, protocol-driven framework for synthesizing a focused library of this compound derivatives, evaluating their anticonvulsant potential, and interpreting the resulting data to build a robust SAR model. Our primary objective is to elucidate the structural requirements for potent anticonvulsant activity, providing a rational basis for future lead optimization.

The Synthetic Strategy: From Core Scaffold to Diverse Library

The logical first step in any SAR campaign is the efficient and versatile synthesis of analogs. For the this compound core, the Claisen-Schmidt condensation reaction is the method of choice. This reaction is robust, high-yielding, and allows for the introduction of chemical diversity in a single, straightforward step by varying the aldehyde reactant.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Causality: This protocol facilitates the creation of a diverse library of chalcone derivatives. The reaction joins the this compound (Ring A) with various substituted benzaldehydes (Ring B). By systematically altering the electronic and steric properties of Ring B, we can directly probe how these changes affect biological activity.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a selected substituted benzaldehyde in 30 mL of ethanol.

  • Initiation of Condensation: Stir the mixture at room temperature until all solids are dissolved. Cool the flask in an ice bath.

  • Base-Catalyzed Reaction: Slowly add 20 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise to the stirred mixture, maintaining the temperature below 10°C. The solution will typically turn a deep color (yellow, orange, or red).

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation: Once complete, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Acidify the mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate will form.

  • Purification: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified chalcone derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Evaluation: A Tiered Screening Approach

A successful SAR study relies on reliable and relevant biological assays. For anticonvulsant activity, a tiered approach is recommended, starting with a high-throughput primary screen followed by a secondary screen to rule out non-specific effects like neurotoxicity.

Primary Screening for Anticonvulsant Efficacy

The Maximal Electroshock (MES) seizure test is a widely accepted and validated primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[2][3][4] It assesses a compound's ability to prevent the spread of seizures.

Protocol 2: Maximal Electroshock (MES) Seizure Test

Causality: This protocol is a robust in-vivo assay to determine if a test compound can prevent seizure spread, a key characteristic of many effective antiepileptic drugs.[5] Phenytoin is used as a positive control because its clinical efficacy in treating tonic-clonic seizures is well-established and it consistently demonstrates activity in this model.[6]

Materials:

  • Male Wistar rats or Swiss albino mice (20-25 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • Test compounds and vehicle (e.g., 0.5% Tween 80 in saline)

  • Phenytoin sodium (Standard drug)

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group).

    • Group 1: Vehicle Control (receives only the vehicle).

    • Group 2: Positive Control (receives Phenytoin, e.g., 25 mg/kg, i.p.).

    • Groups 3-N: Test Groups (receive synthesized derivatives at a specific dose, e.g., 30 mg/kg or 100 mg/kg, intraperitoneally).

  • Drug Administration: Administer the vehicle, standard, or test compound. The test is typically conducted at the time of peak effect, often 30-60 minutes post-administration.

  • Application of Electrical Stimulus: Apply a drop of saline to the animal's eyes before placing the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

  • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure. The abolition of this phase is considered a positive result, indicating protection.

  • Data Recording: Record the percentage of animals in each group that are protected from THLE.

Secondary Screening for Neurotoxicity

It is critical to ensure that the observed anticonvulsant activity is not a byproduct of motor impairment or general sedation. The Rotarod test is the gold standard for evaluating such potential neurological deficits.

Protocol 3: Rotarod Test for Neurological Deficit

Causality: This test assesses motor coordination and balance. A compound that causes an animal to fall from the rotating rod is likely to have sedative or ataxic side effects, which could confound the results of the MES test and would be undesirable in a clinical candidate.

Methodology:

  • Animal Training: Prior to the test day, train the mice to remain on the rotating rod (e.g., at 20-25 rpm) for at least 60-120 seconds.

  • Dosing: On the test day, administer the vehicle, standard, or test compounds at the same doses and time intervals used in the MES test.

  • Performance Measurement: At the time of peak drug effect, place each animal on the rotating rod.

  • Endpoint: Record the time (in seconds) that each animal is able to remain on the rod, up to a cutoff time (e.g., 180 seconds). A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.

Data Interpretation: Building the Structure-Activity Relationship

Visualization of the SAR Workflow

The entire process, from chemical synthesis to biological validation, can be visualized as a logical workflow.

SAR_Workflow cluster_synthesis Part 1: Synthesis & Derivatization cluster_bioassay Part 2: Biological Evaluation cluster_analysis Part 3: Data Analysis start This compound reaction Protocol 1: Claisen-Schmidt Condensation start->reaction aldehyde Substituted Benzaldehydes (Vary R-groups) aldehyde->reaction library Chalcone Derivative Library reaction->library mes Protocol 2: Maximal Electroshock (MES) Test (Efficacy Screen) library->mes rotarod Protocol 3: Rotarod Test (Neurotoxicity Screen) mes->rotarod Active Compounds data Tabulate Data: % Protection vs. Neurotoxicity rotarod->data sar Establish Structure-Activity Relationship (SAR) data->sar lead lead sar->lead Identify Lead Compound(s)

Caption: High-level workflow for the SAR study.

Quantitative Data Summary

The results should be tabulated to clearly compare the efficacy and neurotoxicity of each derivative. The key is to correlate the structural modification (the 'R' group) with the biological outcome.

Compound Ring B Substituent (R) MES Test (% Protection) Rotarod Test (Neurotoxicity)
Std. Phenytoin80%Minimal
1a H (Unsubstituted)33%No
1b 4-Chloro (4-Cl)83%No
1c 4-Fluoro (4-F)67%No
1d 4-Methoxy (4-OCH₃)50%No
1e 4-Nitro (4-NO₂)17%Yes
1f 2-Chloro (2-Cl)50%No

Note: Data is hypothetical and for illustrative purposes, based on trends observed in similar chalcone studies.[1][7]

Interpreting the SAR Data
  • Unsubstituted Ring B (1a): Shows modest activity, establishing a baseline.

  • Electron-Withdrawing Groups (EWGs): The presence of a halogen at the 4-position significantly enhances anticonvulsant activity. The 4-chloro derivative (1b) is the most potent compound, exceeding the efficacy of the standard drug, Phenytoin.[6][7] This suggests that an electron-withdrawing effect on Ring B is favorable for activity. The 4-fluoro derivative (1c) is also highly active, reinforcing this trend.

  • Electron-Donating Groups (EDGs): The 4-methoxy group (1d) , an electron-donating group, provides better activity than the unsubstituted compound but is less potent than the halogenated derivatives. This indicates that while some substitution is beneficial, strong electron-donating character is not optimal.

  • Positional Isomerism: Comparing the 4-chloro (1b) with the 2-chloro (1f) derivative suggests that the position of the substituent is crucial. The para-position appears to be optimal for activity.

  • Toxicity and Steric Bulk: The highly electron-withdrawing 4-nitro group (1e) resulted in low protective activity and induced neurotoxicity, suggesting that excessive electron withdrawal or the steric bulk of the nitro group may be detrimental.

Visual Summary of Key SAR Findings

SAR_Summary cluster_scaffold Key SAR Insights for Anticonvulsant Activity cluster_notes Observations Scaffold Scaffold Key1 Ring A: 2'-OH and 5'-CH3 Considered essential for initial scaffold lock-in. Key2 α,β-Unsaturated Carbonyl: Crucial pharmacophore. Likely interacts with biological target. Key3 Ring B (R-group): - Para-position is optimal. - Electron-withdrawing groups (e.g., Cl, F) enhance activity. - Electron-donating groups (e.g., OCH3) are tolerated but less potent. - Bulky/highly polar groups (e.g., NO2) may decrease activity and increase toxicity.

Caption: Summary of Structure-Activity Relationship findings.

Conclusion and Future Directions

This guide outlines a systematic approach to exploring the SAR of this compound derivatives. Based on our illustrative analysis, the chalcone derivative bearing a 4-chloro substituent on Ring B (Compound 1b ) emerges as a promising lead compound. It demonstrates high anticonvulsant efficacy in the MES model without inducing neurotoxicity in the Rotarod test.

Future work should focus on:

  • Lead Optimization: Synthesizing a broader range of derivatives with different halogens (Br, I) and other electron-withdrawing groups at the 4-position to fine-tune activity.

  • Mechanism of Action Studies: Investigating the potential molecular targets, such as voltage-gated sodium channels or GABA receptors, which are common targets for anticonvulsant drugs.[8]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to assess their drug-like potential.

By following these integrated synthetic and biological protocols, researchers can efficiently navigate the early stages of drug discovery and rationally design next-generation anticonvulsant agents.

References

  • Sharma, C. S., Shekhawata, K. S., Chauhana, C. S., & Kumar, N. (2013). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 5(10), 450-454. Link

  • Anonymous. (n.d.). Synthesis and anticonvulsant activity of some chalcones incorporated hydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6). Link

  • Gupta, Y. K., & Gupta, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-43. Link

  • Jain, K., & Jain, N. K. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. International Journal of Drug Delivery Technology, 12(2), 502-509. Link

  • Monga, J. (2014). Computational Analysis Studies on Chalcone Derivatives as Anticonvulsant Agent. International Journal of Pharmaceutics and Drug Analysis, 2(5), 487-498. Link

  • Gupta, Y. K., & Gupta, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-43. Link

  • Anonymous. (2014). Evaluation of anti epileptic drugs practical. Slideshare. Link

  • Anonymous. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. IntechOpen. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Hydroxy-5'-methylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.

Foundational Understanding: The Fries Rearrangement

The primary and most effective method for synthesizing this compound is the Fries rearrangement of p-cresyl propionate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction is selective for the ortho and para positions, and controlling the regioselectivity is a key aspect of achieving a high yield of the desired ortho-isomer, this compound.[2]

The mechanism, while not definitively established, is widely believed to proceed through both intermolecular and intramolecular pathways involving the formation of an acylium ion intermediate that then partakes in an electrophilic aromatic substitution.[1]

Sources

Technical Support Center: Synthesis of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Hydroxy-5'-methylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to ensure a successful and efficient experimental outcome. Our approach is grounded in established chemical principles and practical, field-proven insights.

Introduction: The Fries Rearrangement

The most common and industrially significant route to synthesizing this compound is through the Fries rearrangement of 4-methylphenyl propionate.[1] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] While seemingly straightforward, this reaction is often accompanied by a host of potential side reactions and experimental challenges that can significantly impact yield and purity. This guide aims to provide a comprehensive, question-and-answer-based resource to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the Fries rearrangement of 4-methylphenyl propionate?

The Fries rearrangement is an ortho, para-selective reaction.[1][2][3] Therefore, you can expect two main isomeric products: the desired this compound (ortho-isomer) and 4'-Hydroxy-3'-methylpropiophenone (para-isomer). The ratio of these isomers is highly dependent on the reaction conditions.[1][4][5]

Q2: How do reaction conditions influence the ortho/para product ratio?

The selectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control.[1]

  • Temperature: Low reaction temperatures (typically below 60°C) favor the formation of the para-isomer (kinetic product).[1][3][4][5] Conversely, higher temperatures (generally above 100°C) promote the formation of the more thermodynamically stable ortho-isomer, which is stabilized by the formation of a bidentate complex with the aluminum chloride catalyst.[1]

  • Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-product.[1][3][4] As the solvent polarity increases, the proportion of the para-product also increases.[1][3]

Q3: What are the most common side reactions in this synthesis?

Several side reactions can occur, leading to a complex mixture of byproducts and reducing the overall yield of the desired product.[2] These include:

  • Cleavage of the ester: The ester starting material can be cleaved by the Lewis acid, leading to the formation of p-cresol.[6]

  • Di-acylation: The activated phenol products can undergo a second acylation, leading to the formation of di-acylated byproducts.[6]

  • Formation of other isomers: Besides the main ortho and para products, small amounts of other isomers may also be formed.

  • Complexation and decomposition: The harsh reaction conditions, including the use of strong Lewis acids and high temperatures, can lead to the formation of tarry byproducts and decomposition of both starting materials and products.[2][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low overall yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Deactivation of the catalyst by moisture. - Formation of significant side products.[2][3][4]- Ensure anhydrous conditions: Aluminum chloride reacts violently with water.[7] Use freshly opened or properly stored anhydrous AlCl₃ and dry solvents. - Optimize temperature and time: Systematically vary the reaction temperature and monitor the reaction progress using techniques like TLC or GC to find the optimal conditions for your specific setup. - Increase catalyst loading: A stoichiometric excess of AlCl₃ is often required as it complexes with both the starting material and the product.[7]
Poor selectivity (undesired isomer ratio) - Incorrect reaction temperature.[1][5] - Inappropriate solvent choice.[1][4]- For the ortho-isomer (this compound): Use higher reaction temperatures (e.g., 120-160°C) and a non-polar solvent like nitrobenzene or conduct the reaction neat (without solvent).[1] - For the para-isomer: Employ lower reaction temperatures (e.g., 25-50°C) and a more polar solvent.[1][3]
Formation of a dark, tarry reaction mixture - High reaction temperature leading to decomposition.[2] - Presence of impurities in starting materials.- Gradual heating: Increase the reaction temperature slowly to the desired point. - Purify starting materials: Ensure the 4-methylphenyl propionate is pure before starting the reaction. - Consider alternative catalysts: Milder Lewis acids like zinc chloride or Brønsted acids like methanesulfonic acid can sometimes reduce charring, although they may require different reaction conditions.[1][7]
Difficult workup and product isolation - Formation of stable aluminum-phenol complexes.[7] - Emulsion formation during aqueous workup.- Acidic workup: Quench the reaction mixture by slowly pouring it onto a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum complexes and help to separate the organic and aqueous layers.[8] - Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.[8] - Purification: Column chromatography is often necessary to separate the desired isomer from byproducts and other isomers.

Experimental Protocols

Synthesis of this compound

This protocol is optimized for the preferential formation of the ortho-isomer.

Materials:

  • 4-methylphenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous nitrobenzene to the flask and stir the suspension.

  • Slowly add 4-methylphenyl propionate (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizing the Reaction Pathway and Side Reactions

The following diagrams illustrate the main reaction pathway and the formation of common side products.

Fries_Rearrangement cluster_main Main Reaction Pathway cluster_side Side Reactions 4-methylphenyl_propionate 4-methylphenyl propionate Acylium_ion Acylium Ion Intermediate 4-methylphenyl_propionate->Acylium_ion AlCl3 Cleavage Ester Cleavage 4-methylphenyl_propionate->Cleavage AlCl3 Ortho_product This compound Acylium_ion->Ortho_product High Temp Non-polar solvent Para_product 4'-Hydroxy-3'-methylpropiophenone Acylium_ion->Para_product Low Temp Polar solvent Diacylation Di-acylation Ortho_product->Diacylation Excess Acylium Ion p_cresol p-cresol Cleavage->p_cresol Diacylated_product Di-acylated Product Diacylation->Diacylated_product

Caption: Main reaction and side reactions in the Fries rearrangement.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Flowchart Start Experiment Start LowYield Low Yield? Start->LowYield CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous Yes PoorSelectivity Poor Selectivity? LowYield->PoorSelectivity No OptimizeConditions Optimize Temp/Time CheckAnhydrous->OptimizeConditions IncreaseCatalyst Increase Catalyst Loading OptimizeConditions->IncreaseCatalyst IncreaseCatalyst->PoorSelectivity AdjustTemp Adjust Temperature PoorSelectivity->AdjustTemp Yes TarryMixture Tarry Mixture? PoorSelectivity->TarryMixture No ChangeSolvent Change Solvent AdjustTemp->ChangeSolvent ChangeSolvent->TarryMixture ReduceTemp Reduce Temperature TarryMixture->ReduceTemp Yes Success Successful Synthesis TarryMixture->Success No PurifyReagents Purify Starting Materials ReduceTemp->PurifyReagents PurifyReagents->Success

Caption: A logical flowchart for troubleshooting the synthesis.

References

  • Collegedunia. (n.d.). Fries Rearrangement: Meaning, Mechanism & Limitations. Retrieved from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4296-4307. [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. [Link]

  • Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • du, s. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2'-Hydroxy-5'-methylpropiophenone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable intermediate. The guidance provided herein is based on established chemical principles and practical, field-proven methodologies to help you overcome common challenges and achieve high purity for your target compound.

Introduction: The Root of the Challenge - The Fries Rearrangement

The primary synthetic route to this compound is the Fries rearrangement of p-cresyl propionate.[1][2] This reaction, while effective, is the principal source of purification difficulties. It is an ortho, para-selective rearrangement catalyzed by a Lewis acid, which inherently generates a mixture of isomers alongside unreacted starting materials and potential side-products.[3][4] Understanding the nature of these impurities is the first step toward devising a successful purification strategy.

G cluster_reactants Reactants cluster_products Crude Product Mixture p_cresyl p-Cresyl Propionate rearrangement Fries Rearrangement p_cresyl->rearrangement lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->rearrangement Catalyst ortho_product This compound (Desired Ortho Isomer) rearrangement->ortho_product Ortho migration (Favored at high temp) para_product 4'-Hydroxy-3'-methylpropiophenone (Para Isomer Impurity) rearrangement->para_product Para migration (Favored at low temp) unreacted Unreacted p-Cresyl Propionate rearrangement->unreacted

Caption: Fries rearrangement yielding ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

A1: Your crude product mixture will almost certainly contain several key impurities originating from the Fries rearrangement reaction. Successful purification hinges on identifying and targeting these specific compounds.

ImpurityOriginChemical Rationale
p-Cresyl Propionate Starting MaterialIncomplete reaction conversion.
4'-Hydroxy-3'-methylpropiophenone Isomeric ByproductThe Fries rearrangement produces both ortho and para substituted products. Reaction conditions, such as temperature and solvent polarity, dictate the ratio.[2][4]
p-Cresol Side ProductHydrolysis of the starting ester, either during the reaction or aqueous workup.
Di-acylated Products Side ProductOver-acylation of the aromatic ring, though typically a minor component.
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

A2: A multi-tiered approach to analysis is most effective.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for initial assessment. Use a mobile phase such as 9:1 Hexane:Ethyl Acetate. The desired ortho-product is less polar (due to intramolecular hydrogen bonding) and will have a higher Rf value than the more polar para-isomer and p-cresol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the identity of your product and determining the ortho/para isomer ratio. The hydroxyl proton of the desired 2'-hydroxy isomer typically appears as a sharp singlet far downfield (>12 ppm) due to strong intramolecular hydrogen bonding, a feature absent in the para-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying trace impurities and confirming the removal of starting materials.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity for the final solid product.[5] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Common Purification Hurdles

Q3: My primary impurity is the 4'-hydroxy (para) isomer. How can I separate it from my desired 2'-hydroxy (ortho) product?

A3: This is the most common and critical challenge. The separation strategy is built upon the key structural difference between the two isomers:

  • Ortho Isomer (Desired): Possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ketone's carbonyl oxygen. This "internal" bonding reduces its interaction with external polar molecules.

  • Para Isomer (Impurity): Lacks the proximity for intramolecular bonding. It engages in intermolecular hydrogen bonding with other molecules, making it behave as a more polar compound.

This polarity difference is your primary lever for separation.

G start Crude Product (Ortho/Para Mixture) purity_check Assess Isomer Ratio (TLC, NMR) start->purity_check high_para High Para Content (>20%) purity_check->high_para High Impurity low_para Low Para Content (<20%) purity_check->low_para Low Impurity column Column Chromatography (High Resolution) high_para->column recrystallization Recrystallization (Bulk Removal) low_para->recrystallization pure_product Pure Ortho Isomer column->pure_product recrystallization->pure_product

Caption: Decision workflow for isomer separation.

Method 1: Fractional Recrystallization (for bulk purification)

This method exploits the different solubilities of the isomers. The intermolecularly bonded para-isomer is often less soluble in non-polar or moderately polar solvents.

Solvent System (Example)Expected Outcome
Heptane or Hexane with minimal Toluene The more polar para-isomer will likely be less soluble and crystallize out upon cooling, enriching the desired ortho-isomer in the mother liquor.
Methanol/Water The less polar ortho-isomer may precipitate first from a polar solvent system as water is added as an anti-solvent.

Method 2: Column Chromatography (for high-purity isolation)

This is the most reliable method for achieving high purity. The polarity difference allows for excellent separation on silica gel.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)The less polar ortho-isomer will elute first. Start with a low polarity mobile phase and gradually increase the ethyl acetate concentration to elute the more polar para-isomer and other impurities.[6]
Q4: My crude product is a persistent oil and refuses to crystallize. What's wrong?

A4: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice.[7] The unreacted starting material, p-cresyl propionate, is often an oil and can act as a solvent for your product.

Troubleshooting Steps:

  • Initial Chromatographic "Plug": Do not attempt a full, high-resolution separation initially. Instead, run the crude oil through a short, wide column (a "plug") of silica gel using a moderately polar solvent (e.g., 9:1 Hexane:EtOAc). This will rapidly remove the non-polar starting material (elutes first) and highly polar baseline impurities, providing an enriched product that is more likely to crystallize.

  • Solvent Titration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ether). Slowly add a non-polar anti-solvent (e.g., cold hexane or pentane) dropwise with vigorous scratching of the flask's inner wall with a glass rod.[7] This can induce nucleation.

  • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the supersaturated solution to initiate crystallization.[7]

Q5: I've performed a recrystallization, but my product purity has not improved significantly. Why?

A5: This usually points to an incorrect choice of solvent. An effective recrystallization solvent should meet specific criteria.[5][8]

  • High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: As the solution cools, the desired product should crash out of the solution, leaving impurities behind.

  • Impurities should be either highly soluble or insoluble: Ideally, impurities remain in the cold mother liquor or are insoluble in the hot solvent and can be filtered out before cooling.[5]

If purity doesn't improve, it means your chosen solvent dissolves both the product and the impurities equally well, or that the product and impurities co-crystallize. You must screen for a new solvent system.

Experimental Protocols

Protocol 1: High-Purity Isomer Separation by Flash Column Chromatography
  • Prepare the Column: Select a glass column appropriate for your sample size (aim for a sample-to-silica weight ratio of 1:50). Pack the column with silica gel as a slurry in 100% hexane.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or toluene. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The less polar this compound will elute first.

  • Monitoring: Collect fractions and monitor them by TLC. Use a UV lamp to visualize the spots.

  • Gradient Increase: Once the desired product has fully eluted, you can increase the solvent polarity (e.g., to 8:2 Hexane:Ethyl Acetate) to quickly wash out the more polar para-isomer and other impurities.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Bulk Purification by Fractional Recrystallization
  • Solvent Screening: Test the solubility of your crude material in various solvents at room temperature and at boiling point to find a suitable candidate (e.g., heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is fully dissolved.[5] Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[7]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under a vacuum. Analyze a small sample of the mother liquor by TLC to assess how much of the desired product was lost and how much impurity was removed.

References

  • SIELC Technologies. (n.d.). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone synthesis.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
  • YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation.
  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Sigma-Aldrich. (n.d.). This compound 95.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • YouTube. (2020). Recrystallization.
  • SIELC Technologies. (2018). 2-Hydroxy-2-methylpropiophenone.
  • YouTube. (2022). Recrystallization and Melting Point Analysis.

Sources

Technical Support Center: Optimizing Derivatization of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2'-Hydroxy-5'-methylpropiophenone. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate.[] Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.

The derivatization of this compound, primarily through O-acylation of its phenolic hydroxyl group, is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). However, the molecule's bifunctional nature—containing both a phenolic hydroxyl and a ketone group—presents unique challenges, including competing side reactions and purification difficulties.[2][3] This guide offers expert-driven solutions to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for derivatizing the hydroxyl group of this compound?

The most common and selective method is O-acylation (esterification) of the phenolic hydroxyl group. This nucleophilic acyl substitution reaction is generally preferred because it proceeds under mild conditions, preserving the ketone functionality. While C-acylation on the aromatic ring is possible, it typically requires harsher, Lewis-acid-catalyzed conditions (a Friedel-Crafts type reaction) which can lead to a mixture of products and catalyst deactivation by the phenol.[4] For selective O-acylation, methods employing highly efficient nucleophilic catalysts are the industry standard.

Q2: Why is 4-(Dimethylamino)pyridine (DMAP) so frequently recommended as a catalyst?

4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst that can accelerate acylation reactions by several orders of magnitude compared to bases like pyridine or triethylamine.[5][6] Its efficacy stems from its ability to react with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium salt.[5][7] This intermediate is a much more potent acylating agent than the anhydride itself, enabling the efficient acylation of even sterically hindered or weakly nucleophilic phenols at room temperature.[6][8]

Q3: What is the Steglich Esterification, and when should I consider using it?

The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, making it ideal for substrates that are sensitive to acid or heat.[9][10] The reaction utilizes a carboxylic acid as the acyl source, which is activated in situ by a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble alternative EDC.[9][10] DMAP is a required co-catalyst in this reaction to ensure high yields and prevent a common side reaction—the formation of an unreactive N-acylurea byproduct.[9][11] Consider this method when you need to use a specific carboxylic acid that is not available as an anhydride or acyl chloride.

Q4: What are the critical parameters I need to control for a successful reaction?

The three most critical parameters are:

  • Stoichiometry: Precise control over the equivalents of the acylating agent, base, and catalyst is essential. An excess of the acylating agent is common, but a large excess can complicate purification.

  • Solvent & Moisture: The reaction must be conducted under anhydrous conditions, as water will hydrolyze the acylating agent and the reactive N-acylpyridinium intermediate. Use dry, aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[5][9][12]

  • Temperature: Most DMAP-catalyzed acylations proceed efficiently at room temperature (20-25°C).[5] Running the reaction at low temperatures (e.g., 0°C) can further enhance selectivity and minimize potential side reactions, particularly when using highly reactive acyl chlorides.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Low conversion of the starting material is the most common issue. The root cause can typically be traced to reaction components or conditions.

  • Potential Cause A: Ineffective Catalysis

    • Why it happens: Your base (e.g., triethylamine) is acting only as a proton scavenger and not as an efficient acyl transfer agent. The uncatalyzed reaction is often extremely slow.

    • Solution: Introduce a catalytic amount (1-10 mol%) of DMAP. DMAP acts as a true nucleophilic catalyst, dramatically increasing the reaction rate by activating the acylating agent.[5][6] For inert substrates, DMAP can increase the reaction rate by a factor of up to 10,000.[8]

  • Potential Cause B: Presence of Water

    • Why it happens: Water competitively reacts with and consumes the acylating agent (anhydride or acyl chloride) and deactivates the DMAP-acylpyridinium intermediate.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.

  • Potential Cause C: Steric Hindrance

    • Why it happens: Although the hydroxyl group on this compound is not exceptionally hindered, a bulky acylating agent may slow the reaction rate significantly.

    • Solution: Increase the reaction time (monitor by TLC). A slight increase in temperature (e.g., to 40°C) can be beneficial, but should be done cautiously to avoid side reactions. Ensure you are using an effective catalyst like DMAP, which is known to be effective for hindered substrates.[8]

Problem 2: Multiple Spots on TLC / Formation of Byproducts

The formation of unintended products complicates purification and reduces the yield of the desired derivative.

  • Potential Cause A: C-Acylation (Fries Rearrangement)

    • Why it happens: Phenolic esters can rearrange to form hydroxyaryl ketones (C-acylation) under certain conditions, particularly with Lewis acid catalysts or at high temperatures.[4] This is the thermodynamic product, whereas the desired O-acylated ester is the kinetic product.

    • Solution: Avoid Lewis acids (e.g., AlCl₃). Use a nucleophilic catalyst (DMAP) and maintain mild reaction temperatures (0°C to room temperature). This ensures the reaction remains under kinetic control, favoring the desired O-acylation pathway.

  • Potential Cause B: N-Acylurea Formation (Steglich Esterification)

    • Why it happens: In a Steglich reaction, the O-acylisourea intermediate formed from DCC and the carboxylic acid can undergo an intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea.[9][11] This is a yield-limiting side reaction.

    • Solution: This side reaction is effectively suppressed by DMAP.[9] DMAP intercepts the O-acylisourea intermediate faster than the rearrangement can occur, forming the N-acylpyridinium salt and regenerating DCC. Ensure an adequate catalytic amount of DMAP (typically 5-10 mol%) is present.

Problem 3: Difficulty in Product Purification

Even with a clean reaction, isolating the final product can be challenging.

  • Potential Cause A: Persistent DMAP or Base in Product

    • Why it happens: Basic compounds like DMAP and triethylamine can be difficult to remove with a simple solvent evaporation.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M HCl or 5% aqueous citric acid. This will protonate the basic amines, rendering them water-soluble and pulling them into the aqueous layer.[5]

  • Potential Cause B: Dicyclohexylurea (DCU) Contamination

    • Why it happens: In a Steglich esterification using DCC, the byproduct dicyclohexylurea (DCU) is a crystalline solid that has limited solubility in many organic solvents and can co-precipitate with the product.[9]

    • Solution: Most of the DCU can be removed by simple filtration of the reaction mixture prior to workup. If some DCU remains, it can often be removed by recrystallization or flash column chromatography. Alternatively, use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.[10]

Data Summary & Visualization

Table 1: Comparison of Recommended Acylation Conditions
ParameterMethod A: DMAP/AnhydrideMethod B: Steglich Esterification
Acylating Agent Acetic Anhydride (or other anhydride)Carboxylic Acid
Activating Agent None (Self-activated by DMAP)DCC or EDC
Catalyst DMAP (1-10 mol%)DMAP (5-10 mol%)
Base (if needed) Triethylamine or Pyridine (1.2 eq.)Not typically required
Solvent Anhydrous DCM, MeCN, THFAnhydrous DCM, MeCN, THF
Temperature 0°C to Room TemperatureRoom Temperature
Key Byproduct Carboxylic AcidDicyclohexylurea (DCU) or water-soluble urea
Best For Standard, rapid acylations using common anhydrides.Acylations with specific or sensitive carboxylic acids.
Diagram 1: Catalytic Cycle of DMAP in O-Acylation

DMAP_Catalysis cluster_reactants Reactants DMAP DMAP Acylpyridinium N-Acylpyridinium Salt [Highly Reactive] DMAP->Acylpyridinium Nucleophilic Attack AcylAnhydride Acyl Anhydride (R-CO)₂O AcylAnhydride->Acylpyridinium Acylpyridinium->DMAP Catalyst Regeneration Product Ester Product (Ar-O-COR) Acylpyridinium->Product Acyl Transfer Byproduct Carboxylate (R-COO⁻) Acylpyridinium->Byproduct Phenol 2'-Hydroxy-5'- methylpropiophenone (Ar-OH) Phenol->Product center

Caption: Catalytic cycle of DMAP in the acylation of a phenol.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed (via TLC/LC-MS) Check_Catalyst Is DMAP catalyst present and active? Start->Check_Catalyst Check_Water Are conditions strictly anhydrous? Check_Catalyst->Check_Water Yes Add_DMAP Add 1-10 mol% DMAP. Restart reaction. Check_Catalyst->Add_DMAP No Check_Stoich Is stoichiometry of acylating agent correct? Check_Water->Check_Stoich Yes Dry_Reagents Dry solvents/reagents. Use inert atmosphere. Check_Water->Dry_Reagents No Adjust_Stoich Increase acylating agent (e.g., to 1.5 eq.). Check_Stoich->Adjust_Stoich No Success Yield Improved Check_Stoich->Success Yes Add_DMAP->Success Dry_Reagents->Success Adjust_Stoich->Success

Caption: A decision tree for troubleshooting low product yield.

Validated Experimental Protocols

Protocol 1: General DMAP-Catalyzed Acylation using Acetic Anhydride

This protocol describes the esterification of the title compound to yield 2'-acetoxy-5'-methylpropiophenone.

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.2 eq.) to the solution, followed by a catalytic amount of DMAP (0.05 eq.).

  • Acylation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq.) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove bases), saturated aqueous NaHCO₃ (to remove excess acetic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification using Benzoic Acid, EDC, and DMAP

This protocol is for when a specific carboxylic acid is required.

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.1 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.). Dissolve the components in anhydrous acetonitrile (MeCN).[12]

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Steglich esterifications are often complete in 4-12 hours.

  • Workup: Once the reaction is complete, remove the MeCN under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The water-soluble urea byproduct from EDC will be removed in these aqueous washes.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester. Purify further as needed.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Bloem, M. (2025). Drug Synthesis Intermediate Classification And Usage. Bloem. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF. Available at: [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. University of Texas Rio Grande Valley. Available at: [Link]

  • Qingmu. (2023). An Overview of Pharmaceutical Intermediates: What You Should Know. Qingmu Pharmaceutical. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (2018). Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates. Organic Chemistry Portal. Available at: [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. University of Calgary Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. ZM Silane Limited. Available at: [Link]

  • European Patent Office. (n.d.). Production of propiophenone. Google Patents.
  • JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). Production of propiophenone. Google Patents.

Sources

stability issues of 2'-Hydroxy-5'-methylpropiophenone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2'-Hydroxy-5'-methylpropiophenone

A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability

Welcome to the technical support center for this compound (CAS 938-45-4). This guide is designed to provide in-depth, field-proven insights into the stability of this compound in solution. As Senior Application Scientists, we understand that compound stability is paramount to experimental reproducibility and the integrity of your results. This document offers troubleshooting advice, frequently asked questions, and validated protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow/orange). What is happening and is the compound degrading?

A1: A color change from light yellow to a more intense yellow or orange is a common indicator of potential degradation. This compound is a phenolic compound, and this class of molecules is susceptible to oxidation. The formation of oxidized species, potentially quinone-like structures, can lead to the appearance of color. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. While a slight color change may not significantly impact purity for some applications, it signals that the compound's stability is compromised. We recommend quantifying the purity of the solution via an appropriate analytical method (see Q4) to determine if it still meets your experimental requirements.

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: Based on the compound's chemical structure and supplier recommendations, stock solutions should be stored under conditions that minimize exposure to potential degradation triggers.

Recommended Storage Protocol:

  • Solvent Choice: Use high-purity, degassed solvents. For long-term storage, aprotic solvents like acetonitrile or ethyl acetate are often preferable to protic solvents like methanol or ethanol, which can participate in certain degradation reactions.

  • Temperature: Store solutions at low temperatures, ideally at ≤ -20°C. For short-term storage (a few days), 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.[1] Phenolic compounds can be light-sensitive and prone to photolytic degradation.

  • Inert Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.

Q3: I've observed peak splitting or the appearance of new, smaller peaks in my HPLC analysis of a stored solution. What could be the cause?

A3: The appearance of new peaks or changes in the primary peak shape in your chromatogram strongly suggests chemical degradation. The new peaks represent degradation products. Peak splitting or tailing of the parent peak could indicate the presence of a closely related impurity or an isomer formed during storage.

Causality:

  • Hydrolysis: If your solvent contains water, hydrolysis of the propiophenone moiety is a possibility, although generally slow for this structure.

  • Oxidation: As mentioned in A1, oxidation is a primary degradation pathway for phenols. This can be catalyzed by trace metal ions in your solvent or buffer.

  • Solvent Interaction: The compound may react with the solvent itself, especially if using reactive solvents or under conditions of high energy input (e.g., heat).

  • pH Effects: If using a buffered solution, the pH can significantly influence stability. Both highly acidic and highly alkaline conditions can catalyze the degradation of ketones and phenols.

To confirm degradation, we recommend performing a forced degradation study (see Troubleshooting Guide) to intentionally generate and identify potential degradation products.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or other impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique. A reversed-phase HPLC method using a C18 column coupled with a UV detector is highly effective.[2] The method should be validated to ensure it can separate the parent compound from all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, especially in complex matrices like plasma or formulation buffers, LC-MS/MS is the gold standard.[3][4] It allows for the identification of unknown degradation products by analyzing their mass-to-charge ratio.

A well-developed HPLC or LC-MS method is the cornerstone of any stability study.[2]

Troubleshooting Guide: Investigating Solution Instability

This section provides a systematic approach to diagnosing and resolving stability issues with this compound solutions.

Issue: Unexpected loss of compound concentration or poor reproducibility in assays.

This is a critical issue that points directly to compound instability. The following workflow will help you systematically identify the root cause.

G Troubleshooting Workflow for Compound Instability start Start: Observe Assay Inconsistency or Concentration Loss check_prep Step 1: Verify Solution Preparation - Correct weighing? - Correct solvent volume? - Full dissolution? start->check_prep check_storage Step 2: Review Storage Conditions - Temperature correct? - Protected from light? - Container appropriate? check_prep->check_storage Prep OK check_analytics Step 3: Validate Analytical Method - Is the method stability-indicating? - Calibrators fresh? - System suitability passed? check_storage->check_analytics Storage OK forced_degradation Step 4: Perform Forced Degradation Study (See Protocol Below) check_analytics->forced_degradation Method OK identify_cause Step 5: Analyze Degradation Data - Identify key stress factors (e.g., pH, Light, Temp) forced_degradation->identify_cause mitigate Step 6: Implement Corrective Actions - Adjust solvent/buffer pH - Add antioxidant - Optimize storage identify_cause->mitigate end End: Achieve Stable Solution and Reproducible Results mitigate->end

Caption: Systematic workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule. It helps identify likely degradation pathways and validates the stability-indicating nature of your analytical method.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)[2]

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Calibrated pH meter

  • Photostability chamber (or a light source with controlled output)

  • Temperature-controlled oven and water bath

  • Validated HPLC or LC-MS/MS method

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the stress medium. Include a control sample stored under ideal conditions (-20°C, protected from light).

Stress ConditionReagent/SetupIncubation Time (Example)Objective
Acid Hydrolysis 0.1 M HCl2, 6, 24 hours at 60°CTest stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH1, 4, 12 hours at room tempTest stability in alkaline conditions.
Oxidation 3% H₂O₂2, 6, 24 hours at room tempTest susceptibility to oxidation.
Thermal Stress Solution in oven24, 48, 72 hours at 80°CTest stability at high temperature.
Photostability Photostability chamberExpose to ICH Q1B guidelinesTest sensitivity to light.
  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples before analysis. Analyze all samples, including the control, using your validated analytical method.

  • Data Interpretation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize the major degradation peaks. This data will reveal the compound's vulnerabilities.

G Forced Degradation Experimental Workflow cluster_stress Incubate Under Stress prep_stock Prepare 1 mg/mL Stock Solution prep_samples Dilute Stock into Stress Conditions prep_stock->prep_samples acid Acid/Heat base Base/RT oxid Oxidative thermal Thermal photo Photolytic control Prepare & Store Control Sample (-20°C, Dark) sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC/LC-MS control->analysis sampling->analysis data_interp Calculate % Degradation & Identify Products analysis->data_interp

Caption: Workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector or set to an absorbance maximum (e.g., ~254 nm or ~280 nm, typical for phenolic compounds).

  • Injection Volume: 10 µL

Method Development & Validation:

  • Inject Stressed Samples: Inject the samples generated from the Forced Degradation Study (Protocol 1).

  • Assess Resolution: Examine the chromatograms to ensure that the main compound peak is well-resolved from all new peaks (degradation products). The resolution factor between the parent peak and the closest eluting peak should be >1.5.

  • Optimize Gradient: If resolution is poor, adjust the gradient slope, initial/final mobile phase composition, or flow rate to improve separation.

  • Peak Purity Analysis: If you have a PDA detector, perform a peak purity analysis on the this compound peak in the chromatograms of the stressed samples. This will confirm that the peak is not co-eluting with any degradation products.

This protocol provides a robust starting point for developing a method that can confidently assess the stability of your compound in any solution.

References

  • SynQuest Laboratories, Inc. (n.d.). 2-Hydroxy-2-methylpropiophenone Safety Data Sheet.
  • Watson International. (n.d.). 2-hydroxy-2-methylpropiophenone Safety Data Sheet.
  • SIELC Technologies. (2018). 2-Hydroxy-2-methylpropiophenone HPLC Method. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 2'-Hydroxy-5'-methylpropiophenone. This guide is designed to provide field-proven insights and practical troubleshooting strategies to address the unique reactivity challenges posed by this versatile but often stubborn ketone. As scientists, we understand that unexpected results are part of the discovery process. This resource aims to turn those challenges into successes by explaining the causality behind experimental choices and providing robust, self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding this compound.

Q1: Why is my reaction with this compound proceeding so slowly or not at all?

A: The low reactivity is primarily due to a combination of electronic and steric factors originating from its structure. The carbonyl group, the primary site for many reactions, is significantly deactivated by the adjacent hydroxyl group at the 2'-(ortho) position. This deactivation occurs through two main mechanisms:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen. This stabilizes the ground state of the molecule, increasing the activation energy required for a nucleophile to attack the carbonyl carbon.

  • Electronic Effects: The hydroxyl group is an electron-donating group via resonance, which increases the electron density on the aromatic ring and, subsequently, the carbonyl carbon. This reduces the carbon's electrophilicity, making it less attractive to nucleophiles.[1][2]

Q2: I'm observing consumption of my reagent without product formation, especially with organometallics or strong bases. What's happening?

A: The proton of the 2'-hydroxyl group is phenolic and therefore acidic. It will readily react with and neutralize basic or nucleophilic reagents, such as Grignard reagents, organolithiums, or strong bases like LDA. This means at least one equivalent of your reagent is consumed in an acid-base reaction before any desired reaction at the carbonyl or α-carbon can occur.

Q3: Can the ortho-hydroxyl and para-methyl groups cause steric hindrance?

A: Yes. The ortho-hydroxyl group, in particular, contributes to steric hindrance around the carbonyl center. This "ortho effect" can impede the approach of bulky nucleophiles or reagents.[3][4] While the 5'-methyl group is more distant, the overall substitution pattern makes the carbonyl environment more crowded than in a simple, unsubstituted propiophenone.[5][6]

Troubleshooting Guides: From Problem to Protocol

This section provides in-depth, problem-oriented guides to tackle specific experimental failures.

Guide 1: Low Yield in Nucleophilic Addition to the Carbonyl Group

Common Scenarios: Grignard reactions, Wittig reactions, Aldol condensations, reductions with hydride reagents.

Root Cause Analysis: The primary culprits are the deactivation of the carbonyl by the ortho-hydroxyl group and the consumption of the nucleophile by the acidic phenolic proton.

cluster_problem Problem: Low Reactivity Problem This compound H_Bond Intramolecular H-Bonding Problem->H_Bond stabilizes ground state Electronic Electronic Deactivation (e- donation) Problem->Electronic reduces C=O electrophilicity Steric Steric Hindrance Problem->Steric blocks nucleophile

Caption: Factors contributing to the low reactivity of the target ketone.

Solution A: Protection of the Hydroxyl Group

The most robust strategy is to temporarily mask the hydroxyl group with a protecting group. This eliminates both the acidic proton and the intramolecular hydrogen bonding. Silyl ethers are an excellent choice due to their ease of installation, stability, and clean removal under specific conditions.[7][8][9]

Table 1: Comparison of Common Hydroxyl Protecting Groups

Protecting GroupReagentTypical Conditions (Protection)Deprotection ConditionsStability Notes
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleDMF, Room TempTBAF in THF; or mild acid (e.g., AcOH)Stable to bases, organometallics, mild oxidation/reduction.
MOM (Methoxymethyl)MOM-Cl, DIPEACH₂Cl₂, 0 °C to RTStrong Acid (e.g., HCl in MeOH)Stable to bases, nucleophiles. Acid-labile.
Bn (Benzyl)BnBr, NaH or K₂CO₃THF or DMF, 0 °C to RTH₂, Pd/C (Hydrogenolysis)Very stable to acidic and basic conditions.

Step-by-Step Protocol: TBDMS Protection

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

  • Addition of Base: Add imidazole (1.5 eq). Stir at room temperature until fully dissolved.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected ketone, which can be purified by flash chromatography.

Solution B: Lewis Acid Catalysis

For some reactions, a Lewis acid can be used to coordinate with both the carbonyl and hydroxyl oxygens. This breaks the intramolecular hydrogen bond and significantly increases the electrophilicity of the carbonyl carbon, activating it towards nucleophilic attack.

Recommended Lewis Acids:

  • Boron trifluoride etherate (BF₃·OEt₂): Effective for promoting additions.

  • Titanium tetrachloride (TiCl₄): A strong Lewis acid, useful for more challenging substrates.

  • Magnesium bromide (MgBr₂): Can be generated in situ and is effective in aldol-type reactions.

Experimental Consideration: A stoichiometric amount of the Lewis acid is often required. The reaction must be performed under strictly anhydrous conditions.

Guide 2: Failure in α-Carbon Functionalization

Common Scenarios: α-Halogenation, enolate formation for alkylation or acylation.

Root Cause Analysis: The phenolic proton (pKa ~10) is far more acidic than the α-protons on the ethyl group (pKa ~19-20). Any base added will preferentially deprotonate the hydroxyl group to form a phenoxide. This phenoxide is electron-rich and deactivates the molecule towards forming a second negative charge (the enolate) at the α-position.

Start Reaction Failure at α-Carbon? Cause Cause: Phenolic proton is more acidic than α-protons. Start->Cause Yes Solution Primary Solution: Protect the Hydroxyl Group Cause->Solution Protocol Follow Protocol for TBDMS or other protection Solution->Protocol Proceed Proceed with α-functionalization (e.g., LDA, -78 °C) Protocol->Proceed Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Proceed->Deprotect Final Final Product Deprotect->Final

Caption: Troubleshooting workflow for α-functionalization reactions.

Solution: A Two-Step Protected Pathway

Protection of the hydroxyl group is the most reliable and often the only viable solution.

Step-by-Step Protocol: α-Alkylation via a Protected Intermediate

  • Protection: Protect the 2'-hydroxyl group using the TBDMS protection protocol described in Guide 1, Solution A . Purify the resulting silyl ether.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the protected ketone (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).

  • Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA, 1.1 eq) in THF via syringe. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add your electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Deprotection: Dissolve the crude, alkylated product in THF. Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and stir at room temperature until TLC indicates complete removal of the TBDMS group.

  • Final Purification: Perform an aqueous workup and purify the final product by flash column chromatography.

References
  • [Reference 1] BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link][1]

  • [Reference 2] Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link][6]

  • [Reference 3] Jack Westin. (n.d.). Protecting Groups. Organic Chemistry. [Link][9]

  • [Reference 4] ResearchGate. (2008). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. [Link][5]

  • [Reference 6] Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. [Link][2]

  • [Reference 7] University of California, Davis. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link][10]

  • [Reference 8] Various Authors. (n.d.). Protecting Groups. University of Evansville. [Link][11]

  • [Reference 9] Wikipedia. (n.d.). Ortho effect. [Link][3]

  • [Reference 10] WordPress.com. (n.d.). Ortho effect in Substituted Benzene – A to Z Chemistry. [Link][4]

  • [Reference 11] ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link][8]

Sources

Technical Support Center: 2'-Hydroxy-5'-methylpropiophenone Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2'-Hydroxy-5'-methylpropiophenone (CAS: 938-45-4).[1][2] This guide is designed for researchers, analytical chemists, and formulation scientists to troubleshoot common issues encountered during method development and routine analysis. We will explore the causality behind experimental choices, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with considerations for Gas Chromatography (GC) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that influence its analysis?

A1: The analytical behavior of this compound is primarily dictated by its structure: a propiophenone core with a hydroxyl (-OH) and a methyl (-CH₃) group on the phenyl ring. The key feature is the phenolic hydroxyl group. This group makes the compound acidic and highly polar, leading to potential challenges in reversed-phase HPLC, such as strong secondary interactions with silica-based columns.[3][4] Its aromatic structure provides strong UV absorbance, making UV detection a straightforward choice for HPLC.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for quantifying this compound in various matrices, including bulk materials and formulated products. For trace-level quantification in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[5] Gas Chromatography (GC) can also be used, but often requires derivatization of the polar hydroxyl group to improve peak shape and prevent on-column adsorption.

Q3: Why is method validation crucial for this compound?

A3: Analytical method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[6] For this compound, this ensures that reported results regarding its identity, purity, or concentration are reliable and accurate.[7] Key validation parameters include specificity, linearity, accuracy, precision, and robustness, as outlined by guidelines from the ICH and FDA.[6][8][9]

HPLC Method Troubleshooting Guide

This section addresses specific issues encountered during the HPLC analysis of this compound.

Issue 1: Asymmetric Peak Shape (Peak Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?

A: Peak tailing is the most common issue for phenolic compounds like this and is often caused by secondary interactions between the analyte's hydroxyl group and residual silanol groups on the silica-based stationary phase (e.g., C18).[4][10] These interactions create a secondary, stronger retention mechanism that broadens the latter half of the peak.

Causality & Solutions:

  • Mobile Phase pH: The primary cause is the ionization of residual silanol groups (Si-OH → Si-O⁻) on the column packing.[11] These ionized sites can strongly interact with the polar analyte.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.0 using an acidifier like formic acid or phosphoric acid (0.1% v/v is typical).[4][11] This ensures the silanol groups are fully protonated (Si-OH), minimizing unwanted ionic interactions.

  • Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates tailing.[11]

    • Solution: Use a modern, high-purity, Type B silica column that is end-capped. End-capping chemically derivatizes most of the residual silanols, making the surface more inert.[10][12] Columns with polar-embedded phases can also provide shielding and improve peak shape.[12]

  • Column Contamination or Degradation: Over time, strongly retained matrix components can bind to the column, or the stationary phase can degrade, exposing more active silanol sites.[4]

    • Solution: Implement a column washing protocol. If a void has formed at the head of the column, reversing and flushing it (if the manufacturer permits) can sometimes resolve the issue.[10] Regular use of guard columns is highly recommended to protect the analytical column.

// Nodes problem [label="Problem:\nPeak Tailing (Tf > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="Cause 1:\nSecondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2:\nColumn Contamination/Void", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3:\nSample Overload", fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Solution:\nLower Mobile Phase pH to 2.5-3.0\n(e.g., 0.1% Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution:\nUse End-Capped or\nPolar-Embedded Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nWash Column with Strong Solvent\n(Isopropanol). Use Guard Column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nReduce Injection Concentration\nor Volume", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> {cause1, cause2, cause3}; cause1 -> {solution1a, solution1b}; cause2 -> solution2; cause3 -> solution3; } } Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: Poor Resolution from Impurities or Other Analytes

Q: I cannot separate this compound from a closely eluting impurity. What should I try?

A: Achieving adequate resolution requires optimizing the selectivity (α) and efficiency (N) of your chromatographic system.

Causality & Solutions:

  • Mobile Phase Strength: If the organic modifier percentage is too high, analytes will elute too quickly and bunch together.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase for an isocratic method, or flatten the slope of the gradient. This will increase retention and allow more time for separation.

  • Mobile Phase Selectivity: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivity.

    • Solution: If using acetonitrile, switch to methanol, or try a ternary mixture. Methanol is a protic solvent that can form hydrogen bonds, which may change the elution order and improve resolution for phenolic compounds.

  • Column Efficiency: Low efficiency (broad peaks) can prevent the separation of closely eluting compounds.

    • Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the theoretical plate count (N).[10] Ensure your HPLC system is optimized for smaller particle columns to minimize extra-column dispersion.[12]

Issue 3: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What is causing this variability?

A: Stable retention times are critical for reliable peak identification and integration. Drifting retention is typically due to changes in the mobile phase, temperature, or column equilibration.

Causality & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inadequate Column Equilibration The stationary phase requires sufficient time to fully equilibrate with the mobile phase at the start of each run. A non-equilibrated column will produce shifting retention times, especially in gradient methods.Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.
Mobile Phase Composition Change Volatile organic solvents (especially acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.Prepare fresh mobile phase daily. Keep solvent bottles loosely capped or use a system designed to limit evaporation.
Temperature Fluctuations Retention in reversed-phase HPLC is an exothermic process. A small increase in ambient temperature can decrease viscosity and retention, causing earlier elution.Use a thermostatically controlled column compartment and set it to a stable temperature slightly above ambient (e.g., 30-35 °C).
Pump or Seal Issues Inconsistent flow from the HPLC pump due to air bubbles, worn seals, or faulty check valves will cause fluctuating retention times.Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Perform routine maintenance on pump seals and check valves.
Experimental Protocols
Protocol 1: General-Purpose Reversed-Phase HPLC Method

This method serves as a robust starting point for the analysis of this compound.

1. System Preparation:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • System Purge: Purge all lines to remove air bubbles.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (determine optimal λmax by running a UV scan of a standard).

  • Run Time: 15 minutes.

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 10.1 min: 40% B

    • 15.0 min: 40% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration (e.g., 10 µg/mL).

4. System Suitability Test (SST):

  • Before sample analysis, inject the working standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for retention time should be < 1.0%, RSD for peak area should be < 2.0%, and the USP tailing factor should be ≤ 1.5.[4]

// Nodes start [label="Start:\nPrepare Mobile Phase & Samples", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purge [label="Purge HPLC System", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate Column\n(10-15 column volumes)", fillcolor="#F1F3F4", fontcolor="#202124"]; sst [label="Perform System Suitability Test (SST)\n(5 replicate injections)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sst [label="SST Criteria Met?\n(RSD < 2%, Tf < 1.5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Troubleshoot System\n(See Guide)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject_samples [label="Inject Samples, Standards, & QCs", fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="Process Data & Report Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> purge; purge -> equilibrate; equilibrate -> sst; sst -> check_sst; check_sst -> inject_samples [label=" Yes"]; check_sst -> troubleshoot [label="No "]; troubleshoot -> equilibrate; inject_samples -> process; } } Caption: A self-validating experimental workflow for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

For cleaning up samples from complex matrices (e.g., creams, lotions) before HPLC analysis.[10][12]

1. Cartridge Selection & Conditioning:

  • Cartridge: A reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).

  • Conditioning: Wash the cartridge sequentially with 3-5 mL of methanol, followed by 3-5 mL of deionized water. Do not let the sorbent bed go dry.

2. Sample Loading:

  • Dissolve/disperse a known amount of the sample in a water-miscible solvent.

  • Acidify the sample extract with formic acid to ensure the analyte is in its neutral form.

  • Load the extract onto the SPE cartridge at a slow, steady flow rate.

3. Washing:

  • Wash the cartridge with 3-5 mL of acidified water to remove polar interferences.

4. Elution:

  • Elute the retained this compound with a small volume (e.g., 2-4 mL) of methanol or acidified methanol.

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for injection.

References
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenolic Compounds. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. (2025). Benchchem.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
  • Application Note: A Validated HPLC-MS/MS Bioanalytical Method for the Quantification of Propiophenone in Human Plasma. (2025). Benchchem.
  • Application Note: Quantitative Analysis of 2-Hydroxy-2-methylpropiophenone in Human Plasma by LC-MS/MS. (2025). Benchchem.
  • Separation of 2-Hydroxy-2-methylpropiophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • This compound 95%. (n.d.). Sigma-Aldrich.
  • ANALYTICAL METHOD VALIDATION IN PHARMA. (2024). pharmaceuticals.com.
  • A Review on Step-by-Step Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • 2′-Hydroxy-5′-methylpropiophenone, CAS 938-45-4. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet frustrating challenge in analytical chromatography: peak tailing, specifically concerning the analysis of 2'-Hydroxy-5'-methylpropiophenone. This guide is structured for researchers, analytical scientists, and drug development professionals who rely on high-performance liquid chromatography (HPLC) for accurate quantification and purity assessment. Here, we will dissect the root causes of peak tailing for this phenolic ketone and provide a systematic, science-backed approach to troubleshooting and resolution.

Understanding the Culprit: Why Does this compound Exhibit Peak Tailing?

Peak tailing is visually identified as an asymmetry in a chromatographic peak, where the back half of the peak is broader than the front half.[1] For a quantitative method, a tailing peak is more than a cosmetic issue; it compromises resolution, reduces sensitivity, and can lead to significant inaccuracies in peak integration and, therefore, quantification.[1][2]

The structure of this compound itself holds the primary clue to its challenging chromatographic behavior. It is a phenolic compound, meaning it possesses a hydroxyl group directly attached to an aromatic ring. This hydroxyl group is weakly acidic and is the main contributor to the most common cause of peak tailing in reversed-phase HPLC.

The issue arises from secondary interactions between the analyte and the stationary phase. While the primary retention mechanism on a C18 column is hydrophobic interaction, the polar hydroxyl group of the analyte can engage in unwanted interactions with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[2][3] These silanol groups are also weakly acidic and can lead to strong, undesirable hydrogen bonding or even ionic interactions, causing a portion of the analyte molecules to be retained longer, which results in a "tail".[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the specific issues you might be encountering.

Q1: My peak for this compound is tailing significantly. What is the most likely cause?

A1: The most probable cause is the interaction between the phenolic hydroxyl group of your analyte and active silanol groups on your HPLC column's stationary phase.[3] This is a classic example of secondary retention mechanisms interfering with the desired hydrophobic retention. At certain pH values, both the phenolic analyte and the silanol groups can become ionized (negatively charged), leading to electrostatic interactions that delay the elution of some analyte molecules, causing the peak to tail.[1][3]

Q2: How does the mobile phase pH affect the peak shape, and what is the optimal pH to use?

A2: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this compound.[5][6] The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanols on the column.

  • Stationary Phase (Residual Silanols): Residual silanols on silica-based columns are acidic, with a pKa generally in the range of 3.8 to 4.2.[3] Above this pH, they become deprotonated and negatively charged (Si-O⁻), creating active sites for secondary interactions.

The Causality: To achieve a sharp, symmetrical peak, you want to suppress the ionization of both the analyte and the silanol groups.[8] By operating at a low mobile phase pH (e.g., pH 2.5 - 3.5), you ensure that the phenolic hydroxyl group is protonated (neutral) and, critically, that the vast majority of the surface silanols are also in their neutral (Si-OH) form.[4] This minimizes the secondary ionic interactions that cause tailing. A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]

Recommendation: Start with a mobile phase pH of 2.7 to 3.0 . This can be achieved by adding a small concentration (typically 0.1% v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[9]

Q3: I've lowered the pH, but the tailing persists. What should I try next?

A3: If pH adjustment alone is insufficient, consider the following factors in a systematic manner. The workflow below provides a logical sequence for troubleshooting.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_ph 1. Verify & Optimize Mobile Phase - Is pH between 2.5-3.5? - Is the buffer/acid concentration adequate (e.g., 0.1% HCOOH)? - Is the mobile phase freshly prepared? start->check_ph check_column 2. Evaluate the Column - Is the column old or contaminated? - Are you using a modern, high-purity, end-capped column? - Could there be a void at the column inlet? check_ph->check_column Yes, but tailing persists solution_ph Adjust pH to 2.7-3.0. Use 0.1% Formic Acid. check_ph->solution_ph No check_sample 3. Assess Sample & Injection - Is the sample concentration too high (overload)? - Is the injection solvent stronger than the mobile phase? check_column->check_sample Yes, but tailing persists solution_column Wash column (see protocol). Replace with a new, end-capped column. check_column->solution_column No check_system 4. Inspect the HPLC System - Is there excessive extra-column volume (long tubing)? - Are fittings properly connected (no dead volume)? check_sample->check_system Yes, but tailing persists solution_sample Dilute the sample. Dissolve sample in initial mobile phase. check_sample->solution_sample No solution_system Use shorter, narrower ID tubing. Check and remake fittings. check_system->solution_system No end_node Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) check_system->end_node Yes, issue resolved solution_ph->end_node solution_column->end_node solution_sample->end_node solution_system->end_node

Sources

Technical Support Center: Scaling Up 2'-Hydroxy-5'-methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Hydroxy-5'-methylpropiophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthesis. As a key intermediate in various pharmaceutical and fine chemical applications, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth, field-proven insights based on established chemical principles to help you navigate the common challenges associated with this process.

The primary and most industrially relevant route to this compound is the Fries rearrangement of 4-methylphenyl propionate (also known as p-cresyl propionate).[1] This reaction, while powerful, is notorious for challenges related to regioselectivity, yield, and side-product formation. This guide will focus on troubleshooting this specific pathway.

Experimental Workflow Overview

The synthesis is typically a two-step process. First, an esterification of p-cresol with a propionylating agent forms the precursor, 4-methylphenyl propionate. Second, this ester undergoes a Lewis acid-catalyzed Fries rearrangement to yield the target hydroxyaryl ketone.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Work-up & Purification p_cresol p-Cresol esterification Esterification (Base Catalyst) p_cresol->esterification prop_chloride Propionyl Chloride prop_chloride->esterification ester 4-Methylphenyl propionate esterification->ester rearrangement Fries Rearrangement (Heat) ester->rearrangement ester->rearrangement lewis_acid Lewis Acid (AlCl₃) lewis_acid->rearrangement crude_product Crude Product Mix (ortho/para isomers, side products) rearrangement->crude_product workup Acidic Work-up (Quench) crude_product->workup crude_product->workup purification Purification (Distillation/ Crystallization) workup->purification final_product Pure 2'-Hydroxy-5'- methylpropiophenone purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Fries Rearrangement

This section addresses the most common problems encountered during the scale-up of the Fries rearrangement step.

Question 1: My overall yield is extremely low. What are the primary causes?

Answer: Low yield is a frequent issue stemming from several potential root causes. Systematically investigating these factors is key to improving your process.

  • Cause A: Inactive or Insufficient Lewis Acid Catalyst. The Fries rearrangement requires a strong Lewis acid, typically aluminum chloride (AlCl₃), in at least stoichiometric amounts. The catalyst complexes with both the starting ester's carbonyl oxygen and the product's phenolic oxygen, meaning it is consumed as a reagent, not just a catalyst.

    • Solution:

      • Ensure Anhydrous Conditions: AlCl₃ reacts violently with water, rendering it inactive. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Use Sufficient Catalyst: A molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the ester is often necessary for consistent results.[2] For scale-up, you may need to empirically determine the optimal ratio.

      • Check Catalyst Quality: Use freshly opened or properly stored anhydrous AlCl₃. Old or improperly stored catalyst may have absorbed atmospheric moisture.

  • Cause B: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is consumed. Be aware that prolonged heating at very high temperatures can lead to side product formation.[2]

  • Cause C: Competing Side Reactions. The primary side reaction is the cleavage of the ester bond, which regenerates p-cresol.[3] This intermolecular acylation can compete with the desired intramolecular rearrangement.

    • Solution: Optimizing reaction temperature is crucial. While higher temperatures favor the desired ortho-product, excessively high temperatures can promote cleavage and other decomposition pathways, reducing overall yield.[2] A temperature range of 120-160°C is a typical starting point.[1][2]

  • Cause D: Product Loss During Work-up. The phenolic product can be partially soluble in the aqueous phase during the acidic quench, especially if the pH is not strongly acidic.

    • Solution: Ensure the reaction mixture is quenched by pouring it slowly onto a mixture of ice and concentrated hydrochloric acid.[4] This breaks down the aluminum complexes and ensures the phenolic product remains protonated and less water-soluble. Thoroughly extract the aqueous layer with a suitable organic solvent.

Question 2: The primary product is the wrong isomer, 4'-Hydroxy-3'-methylpropiophenone (para product). How can I improve selectivity for the ortho product?

Answer: Controlling regioselectivity is the most critical challenge in this synthesis. The formation of the ortho vs. para isomer is governed by thermodynamic versus kinetic control.[1][5]

  • Cause: Reaction Conditions Favor the Para (Kinetic) Product.

    • Explanation: At lower temperatures, the acylium ion attacks the sterically more accessible para position, which is the kinetically favored pathway. The ortho product is thermodynamically more stable because the hydroxyl and carbonyl groups can form a stable six-membered chelate ring with the aluminum ion. Achieving this thermodynamic product requires higher energy input (i.e., higher temperature) to overcome the activation barrier for ortho attack and to allow for potential equilibration from the para to the ortho product.[1]

    • Solution:

      • Increase Reaction Temperature: This is the most significant factor. Temperatures in the range of 120-160°C strongly favor the formation of the ortho product.[1][2] In contrast, lower temperatures (e.g., < 80°C) will increase the proportion of the para product.[6]

      • Choice of Solvent: The use of non-polar solvents tends to favor the formation of the ortho product.[1] However, many large-scale Fries rearrangements are run neat (without solvent) to maximize throughput and simplify purification.[1] If a solvent is used, options like monochlorobenzene or o-dichlorobenzene are common choices.[2][7] Highly polar solvents can increase the ratio of the para product.[5]

ParameterConditionPredominant ProductRationale
Temperature Low (< 80°C)para-isomerKinetic Control[1][5]
High (> 120°C)ortho-isomerThermodynamic Control (Chelate Stability)[1][2]
Solvent Polarity High (e.g., Nitrobenzene)para-isomerIncreased solvent stabilization of intermediates[1][5]
Low/Noneortho-isomerFavors intramolecular chelation[1]

Question 3: My final product is difficult to purify and contaminated with p-cresol. What's the best approach?

Answer: Contamination with the starting phenol (p-cresol) and the undesired para-isomer are the main purification hurdles.

  • Cause A: Incomplete Reaction or Ester Cleavage. As discussed in Q1, p-cresol arises from the cleavage of the ester precursor.

    • Solution:

      • Optimize Reaction Conditions: First, revisit the reaction conditions (temperature, time, catalyst load) to minimize the formation of this side product.

      • Aqueous Base Wash: After the initial acidic work-up and extraction, you can perform a wash with a mild aqueous base, such as a dilute sodium bicarbonate solution. Phenols are more acidic than the product, and p-cresol can be selectively deprotonated and extracted into the aqueous layer. Be cautious, as using a strong base (like NaOH) may deprotonate and extract your desired product as well.

  • Cause B: Similar Physical Properties of Isomers. The ortho and para isomers often have close boiling points, making simple distillation challenging.

    • Solution:

      • Fractional Vacuum Distillation: For liquid products, a carefully controlled fractional distillation under vacuum is the standard industrial method. Use an efficient distillation column to achieve separation.

      • Crystallization: If the product is a solid or can be induced to crystallize, this can be an excellent method for separating isomers. Experiment with different solvent systems to find one that selectively crystallizes the desired ortho-isomer.

G Start Problem: Low Yield or Poor Selectivity Catalyst Was Anhydrous AlCl₃ used in >1.1 eq? Start->Catalyst Temp Was Reaction T > 120°C? Workup Was reaction quenched in HCl/ice? Temp->Workup Yes Sol_Temp Increase T to 120-160°C to favor ortho isomer. Temp->Sol_Temp No Catalyst->Temp Yes Sol_Catalyst Use fresh, anhydrous AlCl₃. Ensure sufficient molar ratio. Catalyst->Sol_Catalyst No Sol_Workup Ensure proper quench and thorough extraction. Workup->Sol_Workup No Success Re-run with optimized conditions. Workup->Success Yes Sol_Temp->Success Sol_Catalyst->Success Sol_Workup->Success

Caption: Troubleshooting decision tree for the Fries rearrangement step.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different Lewis acid besides AlCl₃? A: Yes, other Lewis acids like TiCl₄, BF₃, or SnCl₄ can be used. Strong Brønsted acids like HF or methanesulfonic acid are also effective.[3][7] However, AlCl₃ remains the most common and cost-effective choice for industrial scale, despite the challenges in handling it. In recent years, solid acid catalysts like zeolites have been explored to create a more environmentally friendly process, but they can suffer from deactivation.[3][8]

  • Q: What is the mechanism of the Fries Rearrangement? A: The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester.[5] This polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. This electrophile then attacks the activated aromatic ring in a classic electrophilic aromatic substitution reaction to form the ortho and para products.[1][9]

  • Q: Are there any major safety concerns? A: Yes. Aluminum chloride reacts exothermically and violently with water, releasing corrosive HCl gas. The reaction must be conducted in a well-ventilated fume hood with strict exclusion of moisture. The acidic work-up also produces significant amounts of HCl gas.[4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

Reference Experimental Protocol

This protocol is a representative procedure designed to favor the ortho-isomer product. Researchers must perform their own risk assessment and optimization.

Part A: Synthesis of 4-Methylphenyl Propionate

  • To a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add p-cresol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry, inert solvent like dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of p-cresol.

  • Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, dilute NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylphenyl propionate. This is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Part B: Fries Rearrangement to this compound

  • Set up a dry, three-neck flask with a mechanical stirrer, condenser (with a gas outlet to a scrubber), and a thermometer. Ensure the system is under a dry, inert atmosphere (N₂ or Ar).

  • Charge anhydrous aluminum chloride (1.3 eq) to the flask.

  • Begin stirring and slowly add the 4-methylphenyl propionate (1.0 eq) from Part A. The addition may be exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 130-140°C. Maintain this temperature and monitor the reaction by TLC/HPLC. The reaction may take several hours.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • In a separate, large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • CAUTION: EXOTHERMIC REACTION AND GAS EVOLUTION. Slowly and carefully pour the warm reaction mixture onto the ice/acid mixture with vigorous stirring.

  • Extract the resulting mixture three times with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by fractional vacuum distillation to isolate this compound.

References

  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4438-4449. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Bagno, A., D'Amico, A., & Scipioni, A. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 59(3), 386-394. Retrieved from [Link]

  • steph du. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7473-98-5,2-Hydroxy-2-methylpropiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). EP2297076A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • HD-Chemicals. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. Chemistry – A European Journal, e202203525. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

  • Scribd. (2020, March 18). Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxy-5'-methylpropiophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work involving the stability and degradation of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is an organic compound featuring a phenolic hydroxyl group and a ketone, making it susceptible to specific degradation pathways. While stable under standard storage conditions (cool, dry, and dark), its stability can be compromised by exposure to light, heat, strong oxidizing agents, and certain pH conditions.[1][2][3] Understanding these sensitivities is crucial for accurate experimental design and interpretation of results. This guide will walk you through potential degradation issues and their solutions.

Troubleshooting Guide: Investigating Degradation of this compound

Unexpected degradation of this compound can manifest as impure samples, altered biological activity, or the appearance of unknown peaks in analytical chromatograms. The following table outlines common issues, their probable causes, and recommended solutions.

Issue Observed Probable Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC/LC-MS after storage. Photodegradation: The phenolic and ketone functional groups can absorb UV light, leading to radical formation and subsequent degradation.[2][4]Store the compound and solutions in amber vials or protect them from light. Minimize exposure to ambient light during experimental procedures.
Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents. This can be accelerated by heat and light.[1][2]- Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing.- Consider adding an antioxidant if compatible with your experimental system.- Avoid sources of ignition and high heat.[1]
Loss of parent compound concentration over time in aqueous solutions. Hydrolytic Degradation (pH-dependent): While the molecule lacks highly labile groups like esters, extreme pH conditions can catalyze degradation, potentially through mechanisms involving the phenolic hydroxyl group.[5]- Maintain solutions at a neutral or slightly acidic pH if possible.- Use freshly prepared solutions for your experiments.- Perform stability studies at different pH values to determine the optimal range.
Discoloration of the solid compound or solutions (e.g., turning yellow or brown). Oxidation and Polymerization: Oxidation of the phenol can lead to the formation of colored quinone-type structures. Subsequent polymerization of degradation products can also cause discoloration.- Store the solid compound under an inert atmosphere.- For solutions, follow the recommendations for preventing oxidative degradation.
Inconsistent results in biological assays. Formation of active/interfering degradation products: Degradation products may have their own biological activity or interfere with the assay, leading to variability in results.- Regularly check the purity of your compound stock using a suitable analytical method (e.g., HPLC).- If degradation is suspected, purify the compound before use.- Characterize any major degradation products to understand their potential impact.

Frequently Asked Questions (FAQs)

Here we address specific questions that researchers may have regarding the degradation of this compound.

Q1: What are the likely degradation products of this compound under oxidative conditions?

A1: Under oxidative conditions, the primary site of attack is likely the phenolic hydroxyl group. Oxidation can lead to the formation of a phenoxy radical, which can then participate in a variety of reactions. Potential degradation products could include quinone-type species formed from the oxidation of the aromatic ring. Additionally, cleavage of the bond between the carbonyl group and the aromatic ring can occur, especially under more forceful oxidative conditions, potentially leading to the formation of 4-methylcatechol and propionic acid derivatives. The degradation of similar dihydroxyacetophenones in the presence of hydrogen peroxide is known to proceed through ring-opening to form smaller carboxylic acids.[6]

Q2: My experiment involves UV irradiation. How can I minimize the degradation of this compound?

A2: this compound has structural similarities to 2-hydroxy-2-methylpropiophenone, a known photoinitiator that degrades upon UV exposure to form radicals.[4][7][8] Therefore, significant degradation under UV light is expected. To mitigate this:

  • Use the lowest effective UV intensity and exposure time.

  • Incorporate a UV filter to block wavelengths that are most likely to be absorbed by the compound if they are not essential for your experiment.

  • Work in a controlled atmosphere (e.g., under nitrogen) to prevent photo-oxidation.

  • If possible, use a photosensitizer that absorbs at a different wavelength and transfers energy to your target, potentially sparing the this compound.

Q3: Is thermal degradation a significant concern for this compound?

A3: Yes, thermal degradation can be a concern, particularly at elevated temperatures. Thermal decomposition of organic compounds can proceed through free radical mechanisms.[9] For this compound, heating can lead to the cleavage of the C-C bond between the ketone and the aromatic ring. The hazardous decomposition products are primarily carbon oxides.[1][2] It is recommended to avoid prolonged exposure to high temperatures. If heating is necessary, it should be done under a controlled atmosphere.

Q4: What are the expected metabolic pathways for this compound in a biological system?

  • Phase I Metabolism:

    • Oxidation: Hydroxylation of the aromatic ring or the propyl side chain.

    • Reduction: The ketone group can be reduced to a secondary alcohol.

    • Demethylation: Although less common for an aromatic methyl group, it is a possibility.

  • Phase II Metabolism:

    • Glucuronidation or Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate, which increases water solubility and facilitates excretion.

Q5: How can I set up a forced degradation study for this compound?

A5: A forced degradation study is essential to understand the stability of the molecule and to develop stability-indicating analytical methods. Here is a general protocol:

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with a UV detector or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and, if possible, characterize the major degradation products using LC-MS.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

G Potential Degradation Pathways parent This compound photo_intermediate Radical Intermediates parent->photo_intermediate UV Light oxidative_intermediate Phenoxy Radical / Quinone parent->oxidative_intermediate Oxidizing Agents (e.g., H₂O₂) thermal_products Cleavage Products (e.g., 4-methylphenol, propionyl radical) parent->thermal_products Heat metabolic_phase1 Phase I Metabolites (Hydroxylated/Reduced) parent->metabolic_phase1 Metabolism (Phase I) photo_products Photodegradation Products photo_intermediate->photo_products oxidative_products Ring-Opened Products (e.g., Carboxylic Acids) oxidative_intermediate->oxidative_products metabolic_phase2 Phase II Conjugates (Glucuronides/Sulfates) metabolic_phase1->metabolic_phase2 Metabolism (Phase II)

Caption: Potential Degradation Pathways

Forced Degradation Experimental Workflow

The diagram below outlines the workflow for a forced degradation study.

G Forced Degradation Workflow start Start: this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid, 105°C) stress_conditions->thermal photo Photochemical (UV light, RT) stress_conditions->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC / LC-MS sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Products analysis->evaluation

Caption: Forced Degradation Workflow

References

  • Bansal, G., et al. (2008). Forced degradation studies of glipizide. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-9.
  • Synquest Labs. (n.d.). 2-Hydroxy-2-methylpropiophenone Safety Data Sheet.
  • Sigma-Aldrich. (2015). 2-Hydroxy-2-methylpropiophenone Safety Data Sheet.
  • TCI Chemicals. (n.d.). 2-Hydroxy-2-methylpropiophenone Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound Product Page.
  • Rice, F. O., & Johnston, W. R. (1937). The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. V. The Strength of Bonds in Organic Molecules. Journal of the American Chemical Society, 59(1), 21-27.
  • Alfa Chemistry. (n.d.). 2-Hydroxy-2-methylpropiophenone.
  • ChemicalBook. (2019). 2-Hydroxy-2-methylpropiophenone- an effective photoinitiator.
  • ChemicalBook. (2023). 2-Hydroxy-2-methylpropiophenone: properties and applications.
  • Wikipedia. (n.d.). Mephedrone.
  • Zwirchmayr, N. S., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Cellulose, 25(7), 3815-3826.

Sources

Technical Support Center: Enhancing the Biological Activity of 2'-Hydroxy-5'-methylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxy-5'-methylpropiophenone derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome common challenges and optimize the biological activity of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, characterization, and biological evaluation of this compound derivatives.

Q1: What are the known biological activities of this compound and its derivatives?

This compound and its derivatives have been investigated for a range of biological activities. Propiophenone derivatives, in general, have shown potential as antimicrobial, anti-inflammatory, and local anesthetic agents.[][2] Specifically, derivatives of 2,4-dihydroxy-5-methylacetophenone, a structurally related compound, have demonstrated antifungal activity against various plant fungal pathogens.[3] Furthermore, the introduction of different functional groups can significantly modulate the biological profile of the parent compound. For instance, the formation of Schiff bases has been shown to enhance the biological activity of related phenolic compounds.[4]

Q2: I am having trouble synthesizing my target this compound derivative. What are some common synthetic challenges?

The synthesis of this compound derivatives can present several challenges. A common synthetic route involves the Friedel-Crafts acylation of p-cresol with propionyl chloride, followed by further modifications. Potential issues include:

  • Low yields in Friedel-Crafts acylation: This can be due to suboptimal reaction conditions, such as temperature and catalyst choice. Aluminum chloride is a common catalyst for this reaction.[5]

  • Side reactions: The hydroxyl group on the aromatic ring can interfere with the acylation reaction. Protecting the hydroxyl group before acylation and deprotecting it afterward might be necessary.

  • Purification difficulties: The final product may be difficult to separate from starting materials and byproducts. Techniques like column chromatography or fractional distillation are often required for purification.[6]

Q3: My compound shows lower than expected antioxidant activity in a DPPH or ABTS assay. What could be the issue?

Lower than expected antioxidant activity in common assays like DPPH and ABTS can stem from several factors:

  • Solubility Issues: Lipophilic compounds may not be fully dissolved in aqueous assay media, leading to an underestimation of their antioxidant capacity.[7] Consider using an appropriate co-solvent like ethanol or DMSO, ensuring the final concentration does not interfere with the assay. The ABTS assay is often more suitable for lipophilic compounds as the radical is soluble in both aqueous and organic solvents.[7]

  • Reagent Degradation: The DPPH and ABTS radical solutions are sensitive to light and temperature.[7] It is crucial to prepare fresh solutions daily and store them protected from light.

  • Incorrect pH: The antioxidant activity of phenolic compounds can be pH-dependent.[7] Ensure your buffer solutions are at the correct pH for the assay.

  • Reaction Kinetics: The reaction between your compound and the radical may be slow. Ensure you are allowing for a sufficient and consistent incubation time for all samples.[8]

Q4: How can I improve the water solubility of my this compound derivative to enhance its bioavailability?

Low water solubility is a common challenge for phenolic compounds and can limit their biological application.[9] Several strategies can be employed to improve solubility:

  • Salt Formation: If your derivative contains an acidic or basic functional group, converting it to a salt can significantly increase its aqueous solubility.

  • Prodrug Approach: Esterification of the phenolic hydroxyl group can create a more water-soluble prodrug that is later hydrolyzed in vivo to release the active compound.[9]

  • Formulation with Excipients: Using cyclodextrins, liposomes, or other drug delivery systems can help to solubilize hydrophobic compounds.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental issues you may encounter.

Troubleshooting Inconsistent Results in Antimicrobial Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates. Inconsistent inoculum size.Ensure a standardized and uniform microbial suspension is used for each replicate. Use a spectrophotometer to adjust the turbidity of the inoculum.
Uneven diffusion of the compound in the agar.Ensure the agar has a uniform depth. Allow the compound to diffuse into the agar for a set period before incubation.
Incomplete dissolution of the compound.Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the assay medium. Include a solvent control to account for any effects of the solvent on microbial growth.
No zone of inhibition observed for a potentially active compound. Compound concentration is too low.Test a wider range of concentrations to determine the Minimum Inhibitory Concentration (MIC).[10]
The compound is not stable under assay conditions.Verify the stability of your compound at the incubation temperature and in the assay medium.
The chosen microbial strain is resistant.Test against a panel of different microbial strains, including both Gram-positive and Gram-negative bacteria.[10]
Troubleshooting Poor Yields in Chemical Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation. Inactive catalyst.Use freshly opened or properly stored aluminum chloride.
Incorrect reaction temperature.Optimize the reaction temperature. Friedel-Crafts reactions are often performed at low temperatures to minimize side reactions.[5]
Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products. Isomerization or rearrangement reactions.Consider using a milder Lewis acid catalyst.
Competing side reactions.Protect reactive functional groups, such as the hydroxyl group, before performing the acylation.
Difficulty in product purification. Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative purification method.

III. Experimental Protocols

This section provides step-by-step protocols for key experiments.

Protocol 1: General Procedure for the Synthesis of a this compound Derivative (Schiff Base Formation)

This protocol describes a general method for synthesizing a Schiff base derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine of choice

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of your derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Your test compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

  • Preparation of test compound solutions: Prepare a series of dilutions of your test compound in the same solvent.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your test compound solution (or positive control/blank solvent) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

IV. Visualizations

Workflow for Improving Biological Activity

The following diagram illustrates a general workflow for enhancing the biological activity of this compound derivatives.

G cluster_0 Initial Steps cluster_1 Optimization cluster_2 Advanced Testing A Synthesize Parent Compound (this compound) B Initial Biological Screening (e.g., Antioxidant, Antimicrobial) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Design & Synthesize Derivatives (e.g., Schiff bases, esters) C->D E In-depth Biological Evaluation D->E E->C Iterative Refinement F Lead Compound Identification E->F G In vivo Studies F->G H Toxicity & Safety Assessment G->H I Preclinical Development H->I

Caption: A workflow for the systematic improvement of biological activity.

Troubleshooting Logic for Antioxidant Assays

This diagram provides a logical flow for troubleshooting unexpected results in antioxidant assays.

G Start Low Antioxidant Activity Observed Q1 Is the compound fully dissolved? Start->Q1 A1 Improve solubility: - Use appropriate co-solvent - Consider different assay (e.g., ABTS) Q1->A1 No Q2 Are the reagents fresh? Q1->Q2 Yes End Re-run Assay A1->End A2 Prepare fresh radical solutions daily Store protected from light Q2->A2 No Q3 Is the assay pH correct? Q2->Q3 Yes A2->End A3 Verify buffer pH Q3->A3 No Q4 Is the incubation time sufficient? Q3->Q4 Yes A3->End A4 Optimize and standardize incubation time Q4->A4 No Q4->End Yes A4->End

Caption: A decision tree for troubleshooting antioxidant assay results.

V. References

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity.

  • Troubleshooting variability in dimethylmethoxy chromanol antioxidant assay results.

  • Propiophenone Impurities.

  • 2-Hydroxy-2-methylpropiophenone synthesis.

  • Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes.

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.

  • Process for the preparation of aromatic alpha-hydroxy ketones.

  • Synthesis, crystal structure, biological and docking studies of 5-hydroxy-2-{[(2-methylpropyl)iminio]methyl}phenolate.

  • Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives.

Sources

Technical Support Center: Troubleshooting Solubility of 2'-Hydroxy-5'-methylpropiophenone in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2'-Hydroxy-5'-methylpropiophenone. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Understanding the Solubility Challenge

This compound (CAS No. 938-45-4) is an aromatic ketone with a chemical structure that presents a classic solubility dilemma.[1] Its molecular architecture consists of:

  • A hydrophilic phenolic hydroxyl (-OH) group , which can engage in hydrogen bonding with water.

  • A hydrophobic (lipophilic) core , comprising the benzene ring, a methyl group, and a propiophenone side chain.

The limited aqueous solubility arises because the large hydrophobic portion of the molecule dominates its interaction with water, making it difficult to dissolve directly in aqueous buffers.[2] This guide provides a systematic approach to overcoming this issue.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 938-45-4[1]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Light yellow to orange clear liquid[1]
Density ~1.070 g/mL at 25 °C

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you from the simplest and most common solubilization methods to more advanced techniques suitable for sensitive applications.

Decision Workflow for Solubilization Strategy

Before selecting a method, use the following workflow to determine the most appropriate strategy based on your experimental constraints.

Solubilization Workflow start Start: Need to dissolve This compound in aqueous media q_solvent Is a small percentage of organic co-solvent tolerable in your final solution? start->q_solvent ans_solvent_yes Use Co-Solvent Method (e.g., DMSO, Ethanol) Prepare concentrated stock. q_solvent->ans_solvent_yes Yes q_ph Can the pH of your aqueous medium be raised to >10 without adverse effects? q_solvent->q_ph No end_solvent Ensure final co-solvent conc. is low (<1%) and use a vehicle control. ans_solvent_yes->end_solvent ans_ph_yes Use pH Adjustment Method Deprotonate to form the soluble phenoxide salt. q_ph->ans_ph_yes Yes ans_advanced Use Advanced Methods: Cyclodextrin Inclusion Complex or Micellar Solubilization. q_ph->ans_advanced No end_ph Confirm compound stability at high pH and buffer capacity of the final medium. ans_ph_yes->end_ph end_advanced Ideal for sensitive biological assays (e.g., cell culture). Requires specific protocol development. ans_advanced->end_advanced

Caption: Decision workflow for selecting a solubilization method.

Q1: I need to make a high-concentration stock solution. What solvents should I start with?

Answer: For preparing a concentrated stock solution, the most straightforward approach is to use a water-miscible organic co-solvent.[3] Co-solvents work by reducing the polarity of the aqueous environment, which lowers the energy penalty required to dissolve a hydrophobic compound.[]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of organic molecules. It is a standard choice for preparing stock solutions for biological assays.

  • Ethanol (Absolute or 95%): A less toxic alternative to DMSO, suitable for many applications. Aqueous ethanol mixtures are often effective for extracting phenolic compounds.[5][6]

  • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400): Often used in pharmaceutical formulations due to their low toxicity.[3]

Causality: These solvents are effective because they possess both polar (e.g., hydroxyl, sulfoxide) and non-polar (e.g., hydrocarbon) regions. This amphiphilic character allows them to effectively bridge the gap between the hydrophobic compound and the aqueous medium. See Protocol 1 for a detailed methodology.

Q2: My final experiment is in an aqueous buffer. How do I use a co-solvent stock without introducing artifacts?

Answer: This is a critical consideration. The key is to prepare a highly concentrated stock in your chosen co-solvent and then perform a serial dilution into your aqueous buffer, ensuring the final concentration of the co-solvent is minimal (typically <1% v/v , and often as low as 0.1% v/v ).

Self-Validating System (Trustworthiness):

  • Determine the Maximum Tolerable Co-solvent Concentration: Before your main experiment, test the effect of the co-solvent alone on your system (e.g., cell viability, enzyme activity, assay signal).

  • Run a Vehicle Control: This is non-negotiable. Every experiment should include a control group that is treated with the exact same concentration of co-solvent (without the compound) as the experimental groups. This allows you to subtract any background effects of the solvent itself.

  • Check for Precipitation: After diluting the stock into your aqueous buffer, visually inspect the solution for any cloudiness or precipitate. If observed, you have exceeded the solubility limit in that final medium, and you must adjust your concentrations or methodology.

Q3: Can I improve solubility by adjusting the pH of my aqueous medium?

Answer: Yes, this is a highly effective technique for phenolic compounds. The hydroxyl group on the benzene ring is weakly acidic.[2] By raising the pH of the solution with a base, you can deprotonate the hydroxyl group to form a negatively charged phenoxide ion. This ion is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[7][8]

Mechanism of pH-Mediated Solubilization:

pH Mechanism cluster_0 Low pH (Insoluble) cluster_1 High pH (Soluble) struct1 Phenol Form (Less Soluble) struct2 Phenoxide Form (More Soluble) struct1->struct2 + OH⁻ struct2->struct1 + H⁺

Sources

Technical Support Center: Catalyst Selection for 2'-Hydroxy-5'-methylpropiophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2'-Hydroxy-5'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the synthesis of this valuable hydroxy aryl ketone. Our focus is on explaining the causality behind experimental choices to empower you to overcome challenges and optimize your reaction outcomes.

The synthesis of this compound, a key intermediate for various pharmaceuticals, is most commonly achieved via the Fries rearrangement of p-cresyl propionate (4-methylphenyl propionate).[1][2] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by an acid.[3][4] The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and overall process viability.

This guide is structured to address the most common issues encountered during this synthesis, providing clear, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about catalyst selection and reaction optimization.

Category A: Catalyst Selection & Performance

Q1: What are the main types of catalysts for synthesizing this compound via Fries Rearrangement?

There are three primary categories of acid catalysts used for the Fries rearrangement:

  • Lewis Acids: This is the traditional and most common category. Catalysts like aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are highly effective.[5] They work by coordinating to the carbonyl oxygen of the ester, facilitating the formation of a highly electrophilic acylium ion intermediate.[4]

  • Brønsted Acids: Strong protic acids such as hydrogen fluoride (HF), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid can also catalyze the reaction.[1] These are often considered more environmentally benign alternatives to stoichiometric Lewis acids.[5]

  • Solid Acids (Heterogeneous Catalysts): To overcome the challenges of corrosive and non-reusable homogeneous catalysts, solid acids like zeolites (e.g., BEA, FAU) and sulfated zirconia have been explored.[6][7] These offer significant advantages in terms of catalyst separation, recovery, and potential for continuous flow processes.

Q2: Why is a stoichiometric amount of AlCl₃ required for the Fries rearrangement, and can I use less?

A stoichiometric or even excess amount of a Lewis acid like AlCl₃ is typically required because it forms complexes with both the phenolic ester starting material and the hydroxy aryl ketone product.[5] The product, with its hydroxyl and carbonyl groups, acts as a Lewis base and effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Using sub-stoichiometric amounts will result in an incomplete reaction and low conversion. This requirement is a major drawback, leading to difficult workups and significant waste generation.[3]

Q3: My solid acid catalyst (zeolite) is deactivating quickly. What is the cause and how can I fix it?

Catalyst deactivation is a known issue when using zeolites for the Fries rearrangement.[5] The primary causes are:

  • Coking: The accumulation of condensed organic species (coke) on the catalyst surface and within its pores.[6]

  • Product Inhibition: Strong adsorption of the phenolic product onto the acid sites of the catalyst, blocking access for new reactant molecules.[6][7]

Troubleshooting Steps:

  • Regeneration: The performance of zeolite catalysts can often be fully restored by oxidative thermal regeneration (i.e., carefully burning off the coke in a stream of air at elevated temperatures).[6]

  • Solvent Choice: The choice of solvent can influence deactivation. Non-polar solvents may reduce coking in some instances.

  • Pre-treatment: Ensure the zeolite is properly dehydrated before the reaction, as the presence of water can negatively impact performance.[6]

Category B: Reaction Selectivity & Yield

Q4: My reaction produces a mixture of isomers. How can I control the regioselectivity to favor the desired 2'-hydroxy (ortho) product?

The Fries rearrangement is ortho,para-selective.[1] The formation of this compound (the ortho product) versus 4'-Hydroxy-5'-methylpropiophenone (the para product) is highly dependent on reaction conditions. This provides a powerful handle for controlling the outcome.

  • Temperature: This is the most critical factor. Higher reaction temperatures favor the formation of the ortho product, while lower temperatures favor the para product.[1] The ortho-isomer can form a more stable bidentate complex with the Lewis acid catalyst (e.g., aluminum), making it the thermodynamically favored product at higher temperatures.[1]

  • Solvent Polarity: The use of non-polar solvents promotes the formation of the ortho product. As solvent polarity increases, the ratio of the para product also increases.[1][4] This is because polar solvents can solvate the intermediates differently, favoring the pathway to the para product.

Table 1: Influence of Reaction Conditions on Ortho/Para Selectivity

ConditionEffect on Product RatioRationale
Low Temperature Favors Para IsomerKinetically controlled product formation.
High Temperature Favors Ortho IsomerThermodynamically controlled; formation of a stable bidentate complex.[1]
Non-Polar Solvent Favors Ortho IsomerPromotes an intramolecular reaction mechanism within a solvent cage.[4]
Polar Solvent Favors Para IsomerStabilizes separated ion pairs, favoring intermolecular acylation at the sterically more accessible para position.[4][6]

Q5: My reaction yield is consistently low. What are the most common culprits?

Low yields in Friedel-Crafts type reactions, including the Fries rearrangement, can stem from several factors:

  • Poor Reagent Quality: Ensure your starting ester (p-cresyl propionate), solvent, and catalyst are pure and anhydrous. Moisture will violently react with and deactivate Lewis acid catalysts like AlCl₃.[5][8]

  • Sub-optimal Temperature/Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC. As discussed in Q4, the temperature must be carefully selected to balance reaction rate and desired selectivity.

  • Inefficient Catalyst: The catalyst may be deactivated (see Q3) or an insufficient amount was used (see Q2).

  • Steric Hindrance: If the aromatic ring or the acyl group is heavily substituted, the reaction yield can drop due to steric constraints.[3][4]

  • Side Reactions: At very high temperatures, unwanted side reactions or decomposition can occur.

Troubleshooting Guides

This section provides a logical workflow to diagnose and solve common experimental problems.

Guide 1: Diagnosing Low Product Yield

When faced with low yield, a systematic approach is necessary to identify the root cause. The following decision tree illustrates a troubleshooting workflow.

G start Start: Select Catalyst for Fries Rearrangement q1 Primary Goal? start->q1 a1 High Ortho-Selectivity & High Reactivity q1->a1 Selectivity a2 Environmental Friendliness & Catalyst Reusability q1->a2 Green Chemistry a3 Cost-Effectiveness at Lab Scale q1->a3 Simplicity c1 Use Traditional Lewis Acids (AlCl₃, TiCl₄) a1->c1 c2 Use Solid Acid Catalysts (Zeolites, Sulfated Zirconia) a2->c2 c3 Use Brønsted Acids (MSA) or AlCl₃ a3->c3 opt1 Optimize for Ortho-Selectivity: - High Temperature - Non-polar Solvent c1->opt1 opt2 Considerations: - Potential for lower activity - Catalyst deactivation & regeneration c2->opt2 opt3 Considerations: - Stoichiometric amounts needed - Corrosive, difficult workup c3->opt3

Sources

Technical Support Center: Synthesis of 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2'-Hydroxy-5'-methylpropiophenone. This valuable hydroxyaryl ketone is a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals.[1][2] Its synthesis, typically achieved via the Fries rearrangement of 4-methylphenyl propionate or a direct Friedel-Crafts acylation of p-cresol, is robust. However, the success of the synthesis is critically dependent on a well-executed work-up and purification procedure.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the causality behind each procedural choice, empowering you to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up and purification of this compound in a direct question-and-answer format.

Section 1: Reaction Quenching & Initial Work-up

Q1: How do I properly quench the reaction mixture after a Fries rearrangement or Friedel-Crafts acylation using Aluminum Chloride (AlCl₃)?

A: This is the most critical and potentially hazardous step of the work-up. The reaction mixture contains a large amount of AlCl₃, which reacts violently and exothermically with water.[3] A controlled quench is essential to ensure safety and prevent product degradation.

  • Expert Insight: The product, a phenol, forms a solid complex with the AlCl₃ catalyst.[4] The primary goal of the quench is to hydrolyze the aluminum salts and break this complex to liberate the free hydroxyketone.

  • Recommended Protocol:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice-water bath to manage the exothermic reaction.

    • Very slowly and carefully, add the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[3] Pouring the reaction mixture into the ice/acid is safer than adding water to the reaction flask.

    • The HCl is crucial. It keeps the resulting aluminum salts (like Al(OH)₃) soluble in the aqueous phase as chloro-complexes, preventing the formation of a thick, gelatinous precipitate that can trap your product.[3]

    • Stir the mixture vigorously until all the dark, sludgy material has dissolved and two distinct layers are visible.

Q2: I've added the reaction mixture to ice water, and now I have a thick, gooey, or solid precipitate that won't dissolve. What happened and how do I fix it?

A: This is a common problem and usually indicates incomplete hydrolysis of the aluminum salts, often due to an insufficient amount of acid during the quench. The precipitate is likely a mixture of your product complexed with aluminum hydroxide.

  • Causality: Without sufficient acid, the AlCl₃ hydrolyzes to form insoluble Al(OH)₃. This gelatinous solid can physically trap the product, making extraction impossible and leading to significant yield loss.

  • Solution:

    • Return the mixture to the ice bath.

    • Slowly add more concentrated HCl portion-wise with vigorous stirring.

    • Continue adding acid until the precipitate dissolves completely and the mixture separates into a clear aqueous layer and an organic layer. You may need to transfer the mixture to a larger beaker to accommodate the added volume.

    • Once dissolved, proceed with the liquid-liquid extraction.

Q3: My organic and aqueous layers are not separating well and an emulsion has formed. What should I do?

A: Emulsions are common in these work-ups due to the presence of partially hydrolyzed aluminum salts and phenolic compounds acting as surfactants.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[5]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break the physical suspension. You will need to re-separate the filtrate.[5]

Section 2: Purification and Isolation

Q4: How can I effectively remove unreacted p-cresol from my crude product?

A: Unreacted p-cresol is a very common impurity. Since it is also a phenol, its properties are similar to the product, but its acidity can be exploited for separation.

  • Primary Method: Acid-Base Extraction. This is the most efficient method.[6]

    • After the initial acidic quench and separation, wash the organic layer with a dilute aqueous base solution. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often sufficient.

    • Mechanism: The basic wash deprotonates the acidic p-cresol, forming the water-soluble sodium p-cresolate salt, which partitions into the aqueous layer. Your product, being a less acidic phenol, will be only minimally deprotonated by a weak base, remaining in the organic layer.

    • Caution: Using a strong base like sodium hydroxide (NaOH) can deprotonate your desired product as well, pulling it into the aqueous layer and causing yield loss.[7][8] Stick to weaker bases unless your product is significantly less acidic than p-cresol.

    • Perform 2-3 washes with the basic solution, followed by a final wash with brine to remove any remaining aqueous base.

Q5: My reaction produced a mixture of the desired para-isomer (this compound) and the ortho-isomer. How do I separate them?

A: The Fries rearrangement is known to produce both ortho and para isomers.[1][9] The ratio is often dependent on reaction conditions like temperature and solvent.[1] Low temperatures tend to favor the para product (thermodynamic control), while high temperatures favor the ortho product (kinetic control).[1]

  • Separation Strategies:

    • Fractional Crystallization: This is the preferred method if the crude product is a solid. The two isomers often have different solubilities in a given solvent system. By carefully choosing a solvent, you can selectively crystallize the desired, often less soluble, para-isomer.

    • Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography is the most reliable method. The isomers have slightly different polarities and will separate on the column. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.

Q6: My crude product is a dark oil that won't crystallize. What are some effective recrystallization techniques?

A: Oiling out instead of crystallizing is a common sign of impurities. If you have already removed acidic impurities like p-cresol, the oil may contain isomeric impurities or other byproducts.

  • Troubleshooting Crystallization:

    • Purity First: Ensure the oil is as pure as possible before attempting recrystallization. A quick pass through a small plug of silica gel can sometimes remove the impurities that are inhibiting crystallization.

    • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold.[10]

    • Two-Solvent Recrystallization: This is often very effective for oils.[11]

      • Dissolve the oil in a minimum amount of a "good" solvent in which it is very soluble (e.g., ethanol, acetone, or ethyl acetate).

      • Warm the solution, and then slowly add a "poor" solvent in which the product is insoluble (e.g., water or hexane) dropwise until the solution just becomes cloudy (the cloud point).[11]

      • Add a drop or two of the "good" solvent to make it clear again, then allow the solution to cool slowly and undisturbed.

    • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the cooled solution.

Solvent System Comments
Ethanol/WaterA common and effective choice for polar compounds. Dissolve in hot ethanol, add hot water until cloudy.
Hexane/Ethyl AcetateGood for compounds of intermediate polarity. Dissolve in a minimal amount of ethyl acetate and add hexane.
Toluene/HexaneCan be effective if the product is less polar.
WaterUnlikely to be a good single solvent for this organic compound, but useful as an anti-solvent.[12]

Q7: My final product has a low melting point and a broad melting range. What does this indicate?

A: A low and broad melting range is a classic sign of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. The likely culprits are residual starting materials (p-cresol), the ortho-isomer, or solvent trapped in the crystals. Further purification by recrystallization or chromatography is necessary.

Section 3: Yield and Purity

Q8: My final yield is very low. Where could I have lost my product during the work-up?

A: Product loss can occur at multiple stages:

  • Incomplete Quench: Product trapped in insoluble aluminum salts is a major source of loss.

  • Aggressive Base Wash: Using strong NaOH can extract your phenolic product into the aqueous layer along with the p-cresol.

  • Emulsions: Significant product can be lost in the emulsified layer if it is discarded.

  • Multiple Transfers: Each transfer between flasks and funnels leaves some product behind.

  • Recrystallization: Using too much solvent will keep more of your product dissolved even when cold. Not cooling the crystallization mixture sufficiently will also reduce the recovered yield.

Q9: What analytical techniques are best for confirming the identity and purity of my this compound?

A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. It will clearly distinguish between the ortho and para isomers and identify major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities and byproducts.[13]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.

Experimental Protocols & Workflows

Workflow Diagram: General Work-up Procedure

Workup_Flowchart cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture (Product-AlCl₃ Complex) Quench Quench (Ice + HCl) Reaction->Quench Slow Addition Extract Extract (e.g., CH₂Cl₂, EtOAc) Quench->Extract Wash_Base Wash (aq. NaHCO₃) Extract->Wash_Base Removes p-cresol Wash_Brine Wash (Brine) Wash_Base->Wash_Brine Dry Dry (Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product (Oil or Solid) Concentrate->Crude_Product Purify Purification Step (See Decision Tree) Crude_Product->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the work-up and isolation of this compound.

Protocol 1: Standard Aqueous Work-up
  • Preparation: Prepare a large beaker containing a 1:1 mixture of crushed ice and concentrated HCl. Place it in a secondary container (ice bath).

  • Quenching: After cooling the reaction flask in an ice bath, slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. The rate of addition should be controlled to keep the temperature of the slurry below 20 °C.

  • Hydrolysis: Stir the mixture vigorously for 15-30 minutes, or until all dark solids have dissolved and two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (2 x 50 mL). Combine the organic layers.[7]

  • Washing: Wash the combined organic layers sequentially with:

    • 5% aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted p-cresol.

    • Deionized water (1 x 50 mL).

    • Saturated brine (1 x 50 mL) to aid in drying.[14]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Decision Tree: Choosing a Purification Method

Purification_Decision_Tree Start Crude Product Obtained Is_Solid Is the crude product a solid? Start->Is_Solid Is_Mixture Does NMR/GC show a mixture of isomers? Start->Is_Mixture If an oil Is_Pure Is the melting point sharp and correct? Is_Solid->Is_Pure Yes Recrystallize Purify by Recrystallization Is_Solid->Recrystallize No Is_Pure->Recrystallize No Done Product is Pure Is_Pure->Done Yes Is_Mixture->Recrystallize No, single product oil Column Purify by Column Chromatography Is_Mixture->Column Yes Recrystallize->Is_Pure Column->Done

Caption: Decision tree to guide the selection of an appropriate purification technique.

References

  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?
  • Wikipedia. (n.d.). Fries rearrangement.
  • University of California, Santa Cruz. (n.d.).
  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020).
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  • MIT OpenCourseWare. (n.d.). 8.
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  • University of Michigan. (n.d.).
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  • BenchChem. (2025). troubleshooting Mdpbp synthesis impurities.
  • ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone synthesis.
  • Google Patents. (2022). US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
  • National Institutes of Health. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. PMC.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2002).
  • Google Patents. (2011).
  • BenchChem. (2025).
  • National Institutes of Health. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • SynArchive. (2002). Fries rearrangement in methane sulfonic acid, an environmental friendly acid.
  • Google Patents. (2014).
  • BioMed Central. (2018). Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida.
  • YouTube. (2023).
  • ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone(7473-98-5) IR Spectrum.
  • Sigma-Aldrich. (n.d.). 2-hydroxy-5-methylpropiophenone research.
  • MDPI. (2022). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology.
  • Cayman Chemical. (2023).
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  • BenchChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • PubMed. (2022).

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 2'-Hydroxy-5'-methylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of substituted aromatic ketones, such as the derivatives of 2'-Hydroxy-5'-methylpropiophenone, subtle shifts in substituent positions can drastically alter biological activity and chemical properties. This guide provides an in-depth comparison of modern spectroscopic techniques, offering a robust, multi-faceted approach to structural elucidation. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating system for your research.

The Challenge: Differentiating Isomers

The primary challenge in characterizing this compound and its derivatives lies in distinguishing between its structural isomers. For instance, this compound, 3'-Hydroxy-4'-methylpropiophenone, and 4'-Hydroxy-3'-methylpropiophenone possess the same molecular formula and weight, yet their distinct substitution patterns on the aromatic ring demand a sophisticated analytical strategy for differentiation. This guide will focus on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently assign the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. When comparing isomers of hydroxy-methylpropiophenone, the aromatic region (typically δ 6.5-8.0 ppm) is particularly informative.[2]

Causality Behind Spectral Differences: The electronic environment dictates the chemical shift of a proton. Electron-donating groups, like the hydroxyl (-OH) and methyl (-CH₃) groups, shield nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing carbonyl group (-C=O) deshields protons, shifting their signals downfield. The coupling constants (J-values) between adjacent protons are highly dependent on their spatial relationship (ortho, meta, or para), providing definitive evidence of the substitution pattern.[2]

  • Ortho-coupling (³J): Typically 6-10 Hz, observed between protons on adjacent carbons.

  • Meta-coupling (⁴J): Smaller, around 2-4 Hz, between protons separated by three bonds.

  • Para-coupling (⁵J): Generally very small or not observed (0-1 Hz).

Comparative ¹H NMR Data for Hydroxy-Methylpropiophenone Isomers:

Proton This compound (Predicted) 4'-Hydroxy-3'-methylpropiophenone (Predicted) Distinguishing Features
-OH ~12.0 ppm (s, 1H) - Intramolecular H-bonding with carbonyl~5.0-6.0 ppm (br s, 1H)The strong downfield shift in the 2'-hydroxy isomer is due to hydrogen bonding with the adjacent carbonyl group, a key diagnostic feature.
Aromatic H's ~7.6 (d, 1H), ~7.3 (dd, 1H), ~6.9 (d, 1H)~7.8 (d, 1H), ~7.7 (dd, 1H), ~6.9 (d, 1H)The splitting patterns are crucial. For the 2'-hydroxy-5'-methyl isomer, one expects to see distinct ortho and meta couplings. The 4'-hydroxy-3'-methyl isomer will also show characteristic ortho and meta couplings, but the chemical shifts will differ due to the altered positions of the substituents relative to the carbonyl group.
-CH₂- (propionyl) ~3.0 ppm (q, 2H)~2.9 ppm (q, 2H)Generally similar, but minor shifts can be observed.
-CH₃ (propionyl) ~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)Typically very similar across isomers.
-CH₃ (aromatic) ~2.3 ppm (s, 3H)~2.2 ppm (s, 3H)The chemical shift of the aromatic methyl group can provide clues about its position relative to the other functional groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms and information about their chemical environment. The carbonyl carbon is particularly diagnostic, resonating far downfield (190-215 ppm).[3]

Comparative ¹³C NMR Data for Hydroxy-Methylpropiophenone Isomers:

Carbon This compound (Predicted) 4'-Hydroxy-3'-methylpropiophenone (Predicted) Distinguishing Features
C=O ~205 ppm~198 ppmThe position of the carbonyl carbon is influenced by conjugation and hydrogen bonding.
Aromatic C's 6 distinct signals6 distinct signalsThe number of signals confirms the lack of symmetry. The specific chemical shifts are diagnostic of the substitution pattern.
-CH₂- (propionyl) ~36 ppm~31 ppmThe chemical shift of the methylene carbon can be influenced by the proximity of the hydroxyl group.
-CH₃ (propionyl) ~8 ppm~8 ppmGenerally consistent across isomers.
-CH₃ (aromatic) ~20 ppm~16 ppmThe position of the methyl group on the ring will affect its chemical shift.
2D NMR Techniques: The Definitive Connectivity Map

For unambiguous assignment, especially with complex overlapping signals in the 1D spectra, 2D NMR is indispensable.[1]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4] This is invaluable for tracing the connectivity of the aromatic protons and confirming the substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.[5] This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[5] This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework by connecting fragments. For example, an HMBC correlation from the propionyl -CH₂- protons to the aromatic carbon at the point of attachment confirms the propiophenone core structure.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For hydroxypropiophenone derivatives, the key absorptions are the carbonyl (C=O) and hydroxyl (O-H) stretches.

Causality Behind IR Absorptions: The position of the C=O stretch is sensitive to its electronic environment. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[3] Intramolecular hydrogen bonding, as seen in the 2'-hydroxy isomer, will further lower the C=O stretching frequency and result in a broad O-H stretch.

Comparative IR Data for Hydroxy-Methylpropiophenone Isomers:

Functional Group This compound 4'-Hydroxy-3'-methylpropiophenone Distinguishing Features
O-H Stretch (cm⁻¹) ~3400-3000 (broad)~3600-3200 (broad)The O-H stretch in the 2'-hydroxy isomer is often broader and may appear at a lower frequency due to strong intramolecular hydrogen bonding.
C=O Stretch (cm⁻¹) ~1645-1655~1660-1670The lower frequency of the carbonyl stretch in the 2'-hydroxy isomer is a strong indicator of the ortho-hydroxy substitution.[7]
Aromatic C=C Stretch (cm⁻¹) ~1600, ~1450-1500~1600, ~1450-1500Generally similar, but the pattern can provide some clues.
C-H Bending (out-of-plane) (cm⁻¹) ~800-900~800-900The pattern of these bands can sometimes help to determine the substitution pattern on the aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Protocol for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[8] Electron Ionization (EI) is a common technique for this class of compounds.

Causality Behind Fragmentation: The fragmentation of propiophenone derivatives is often driven by cleavage adjacent to the carbonyl group (α-cleavage). The loss of the ethyl group (M-29) is a common fragmentation pathway, leading to a resonance-stabilized acylium ion. The presence of the hydroxyl and methyl groups on the aromatic ring will influence the subsequent fragmentation of the benzoyl cation.

Comparative MS Data for Hydroxy-Methylpropiophenone Isomers:

Ion This compound 4'-Hydroxy-3'-methylpropiophenone Distinguishing Features
Molecular Ion (M⁺) m/z 164m/z 164Confirms the molecular formula.
[M-29]⁺ (Loss of C₂H₅) m/z 135m/z 135A prominent peak in both isomers, corresponding to the respective hydroxy-methylbenzoyl cation.
Further Fragmentation Fragments arising from the hydroxy-methylbenzoyl cation.Fragments arising from the hydroxy-methylbenzoyl cation.High-resolution mass spectrometry may be required to differentiate the exact masses of subsequent fragment ions, though the patterns are often very similar.

Experimental Protocol for GC-MS Analysis

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

A Self-Validating, Multi-Technique Approach

Relying on a single technique can lead to ambiguity. A truly robust structural confirmation employs a combination of these methods, where the results of one technique validate the others.

Logical Workflow for Structural Confirmation

Caption: An integrated approach for unambiguous structural confirmation.

Conclusion

The structural confirmation of this compound derivatives requires a methodical and comparative analytical approach. While ¹H NMR provides the most detailed initial picture, particularly through the analysis of aromatic proton coupling patterns and the diagnostic downfield shift of the 2'-hydroxyl proton, a truly confident assignment is achieved through the synergy of multiple techniques. The characteristic carbonyl stretch in the IR spectrum corroborates the presence and electronic environment of the ketone, while mass spectrometry confirms the molecular weight and provides complementary structural clues through fragmentation. For ultimate certainty, especially in distinguishing closely related isomers, 2D NMR techniques are the final arbiters, mapping out the precise atomic connectivity. By following the integrated workflow presented in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific inquiry.

References

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  • ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • World Scientific. (2025, February 6). Recent Developments in Mass Spectrometry for the Detection of Non-Volatile Plastic Food Packaging Contaminants. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • PubMed Central (PMC). (2011, September 2). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Retrieved from [Link]

  • Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2'-Hydroxy-5'-methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to a comprehensive guide dedicated to the synthesis and rigorous spectroscopic validation of 2'-Hydroxy-5'-methylpropiophenone. This molecule is a valuable hydroxyaryl ketone intermediate, pivotal in the synthesis of various pharmaceuticals and specialty chemicals. Ensuring the precise identity and purity of such intermediates is not merely a procedural step but the bedrock of reliable and reproducible downstream applications.

This guide is structured to provide not just a protocol but a deep dive into the chemical logic—the "why" behind the "how." We will explore the primary synthesis route via the Fries rearrangement, compare it with a viable alternative, and then meticulously detail the multi-technique spectroscopic approach required to unequivocally confirm the structure and purity of the target compound. For researchers in organic synthesis and drug development, mastering this level of validation is critical for accelerating discovery and ensuring the integrity of their work.

Comparative Overview of Synthesis Strategies

The synthesis of this compound (our target molecule) primarily involves the rearrangement or acylation of a substituted phenol. The two most logical and common approaches are the Fries Rearrangement of an ester and the direct Friedel-Crafts Acylation of a phenol.

  • Primary Method: The Fries Rearrangement The Fries rearrangement is a classic and powerful method for converting a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1] In our case, the starting material is p-cresyl propionate. The reaction involves the migration of the propionyl group from the phenolic oxygen to the carbon atoms of the aromatic ring.[1]

  • Alternative Method: Friedel-Crafts Acylation A more direct, alternative route is the Friedel-Crafts acylation of p-cresol with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction also introduces the propionyl group onto the aromatic ring.[2]

Table 1: Comparison of Synthesis Routes

FeatureFries Rearrangement of p-cresyl propionateDirect Friedel-Crafts Acylation of p-cresol
Principle Intramolecular rearrangement of an acyl group.Intermolecular electrophilic aromatic substitution.
Key Reagents p-cresyl propionate, Lewis Acid (e.g., AlCl₃).p-cresol, Propionyl Chloride, Lewis Acid (e.g., AlCl₃).
Regioselectivity Temperature-dependent. High temps (>140°C) favor the ortho product (target); low temps favor the para product.[1][3]The hydroxyl group is a strong ortho, para-director. A mixture of isomers is highly likely.
Advantages Can be tuned to favor the desired ortho isomer. Starts from a stable ester.A more direct C-C bond formation.
Disadvantages Requires careful temperature control to manage regioselectivity. The starting ester must be synthesized first.Poor regioselectivity often leads to a mixture of ortho and para products, complicating purification. The free hydroxyl group can coordinate with the Lewis acid.

From a practical standpoint, the Fries rearrangement offers superior control for obtaining the desired 2'-hydroxy (ortho) isomer, which is crucial for minimizing complex purification steps. Therefore, we will focus our detailed protocol on this more selective method.

Reaction Mechanisms and Experimental Workflows

A sound understanding of the underlying mechanism is key to troubleshooting and optimizing a synthesis. The Fries rearrangement proceeds via the formation of an acylium ion, which then acts as an electrophile.[4]

Mechanism: The Fries Rearrangement

The diagram below outlines the accepted mechanism. The choice of reaction conditions, particularly temperature, is critical. Higher temperatures provide the thermodynamic driving force to favor the formation of the more stable ortho product, which is stabilized by an intramolecular hydrogen bond and a bidentate complex with the aluminum catalyst.[1]

Fries_Mechanism cluster_start Step 1: Lewis Acid Complexation cluster_ion Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_finish Step 4: Workup Start p-cresyl propionate Complex Initial Carbonyl-AlCl₃ Complex Start->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion + p-cresoxide-AlCl₃ Complex Complex->Acylium Rearrangement Ortho Ortho Attack (Favored at High Temp) Acylium->Ortho Para Para Attack (Favored at Low Temp) Acylium->Para Workup Aqueous Workup (H₃O⁺) Ortho->Workup Para->Workup Ortho_Product 2'-Hydroxy-5'-methyl- propiophenone (Target) Para_Product 4'-Hydroxy-5'-methyl- propiophenone (Isomer) Workup->Ortho_Product Workup->Para_Product

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Experimental Workflow: From Synthesis to Validation

The overall process involves the synthesis of the starting ester, the rearrangement reaction itself, purification, and finally, a comprehensive spectroscopic analysis to confirm the product's identity.

Workflow Start Starting Materials (p-cresol, propionyl chloride) Ester Step 1: Synthesize p-cresyl propionate Start->Ester Fries Step 2: Fries Rearrangement with AlCl₃ Ester->Fries Workup Step 3: Reaction Quench & Aqueous Workup Fries->Workup Purify Step 4: Purification (Column Chromatography) Workup->Purify Product Pure 2'-Hydroxy-5'- methylpropiophenone Purify->Product Analysis Step 5: Spectroscopic Validation Product->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR IR FT-IR Analysis->IR MS Mass Spec Analysis->MS

Caption: Overall experimental workflow for synthesis and validation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of this compound

Part A: Synthesis of p-cresyl propionate

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add p-cresol (10.8 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (15.3 mL, 110 mmol) to the stirred solution.

  • Add propionyl chloride (9.6 mL, 110 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

  • After addition, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor progress with Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude p-cresyl propionate, which can be used in the next step without further purification.

Part B: Fries Rearrangement

  • In a flame-dried 500 mL flask, place anhydrous aluminum chloride (AlCl₃) (16.0 g, 120 mmol).

  • Heat the AlCl₃ under vacuum to ensure it is completely dry, then cool to room temperature under nitrogen.

  • Add the crude p-cresyl propionate (16.4 g, 100 mmol) to the flask.

  • Slowly heat the reaction mixture with stirring to 140-150 °C. Caution: The reaction can be exothermic.

  • Maintain this temperature for 3-4 hours. The mixture will become a dark, viscous slurry.

  • Cool the reaction to room temperature, then carefully cool to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl (20 mL) to hydrolyze the aluminum complexes.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to isolate the pure this compound.

Spectroscopic Validation: The Definitive Proof

This section forms the core of our validation process. Each technique provides a unique piece of the structural puzzle. The combined data allows for unequivocal confirmation.

Logic of Spectroscopic Analysis

The goal is to confirm the presence of all functional groups and the specific substitution pattern of the target molecule, distinguishing it from the starting material and the undesired para-isomer.

Validation_Logic cluster_decision Data Integration Start Purified Product IR FT-IR Analysis Broad O-H stretch (~3300 cm⁻¹)? Sharp C=O stretch (~1650 cm⁻¹)? Start->IR NMR NMR Analysis (¹H & ¹³C) Correct proton signals & coupling? Correct number of carbon signals? Evidence of ortho substitution? Start->NMR MS Mass Spec Analysis Correct Molecular Ion Peak (m/z 164.20)? Key fragments (e.g., acylium ion)? Start->MS Decision All data consistent? IR->Decision NMR->Decision MS->Decision Confirm Structure Confirmed: 2'-Hydroxy-5'- methylpropiophenone Reject Structure Incorrect or Impure Decision->Confirm Yes Decision->Reject No

Sources

A Comparative Guide to the Biological Activity of 2'-Hydroxy-5'-methylpropiophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the propiophenone scaffold, particularly with hydroxyl and methyl substitutions on the phenyl ring, represents a privileged structure. These compounds and their derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the biological activities of 2'-Hydroxy-5'-methylpropiophenone and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their antimicrobial, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols for their evaluation.

Introduction to this compound and its Analogs

This compound is an aromatic ketone characterized by a propiophenone backbone with a hydroxyl group at the 2' position and a methyl group at the 5' position of the phenyl ring. This core structure is a versatile starting material for the synthesis of a wide array of derivatives, including chalcones, flavanones, Schiff bases, and hydrazones. The presence of the phenolic hydroxyl group is crucial, as it can act as a hydrogen bond donor and a site for chelation with metal ions, significantly influencing the biological properties of the resulting analogs.[1] The exploration of these analogs is driven by the need for new therapeutic agents to combat challenges such as antimicrobial resistance and chronic inflammatory diseases.

Comparative Biological Activities

The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents on the aromatic rings. This section compares the antimicrobial, antioxidant, and anti-inflammatory activities of various classes of these derivatives.

Antimicrobial Activity

Analogs of this compound, particularly their hydrazone and Schiff base derivatives, have demonstrated notable antimicrobial and antifungal activities.[2] The imine or azomethine group (>C=N-) in Schiff bases is a key pharmacophore that contributes to their biological efficacy.[3][4]

A study on 2-hydroxy-4-methyl-5-chloro propiophenone hydrazones revealed their potential against a panel of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[2] The formation of metal complexes with these ligands can further enhance their antimicrobial potency. This enhancement is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.

Table 1: Comparative Antimicrobial Activity of Propiophenone Analogs

Analog ClassDerivative ExampleTest OrganismActivity (e.g., Zone of Inhibition/MIC)Reference
Hydrazones2-Hydroxy-4-methyl-5-chloro propiophenone hydrazoneStaphylococcus aureusModerate to good[2]
Escherichia coliModerate[2]
Schiff BasesSchiff base of 2-hydroxyacetophenone and FurfurylamineBacillus subtilisGood[3]
Pseudomonas aeruginosaModerate[3]
Pyrazolines3-(2-Hydroxy-3-substituted-5-methylphenyl)-5-(3,4-methylenedioxyphenyl)-2-pyrazolineS. typhiGood[5]

Note: The data presented is a qualitative summary from the cited literature. Quantitative data such as MIC (Minimum Inhibitory Concentration) values are crucial for a precise comparison.

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as chloro, and the formation of heterocyclic rings like pyrazoline can significantly modulate the antimicrobial spectrum and potency.[5]

Antioxidant Activity

The phenolic hydroxyl group in this compound analogs is a key determinant of their antioxidant activity.[1] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress. Chalcones, which are α,β-unsaturated ketones derived from the condensation of an acetophenone with an aromatic aldehyde, are a well-studied class of antioxidants.[6]

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of additional hydroxyl or methoxy groups on the aromatic rings of these analogs can enhance their antioxidant capacity.[7][8] For instance, the presence of a catechol (3',4'-dihydroxy) moiety in the B-ring of a chalcone analog significantly increases its radical scavenging ability.[7]

Table 2: Comparative Antioxidant Activity (DPPH Scavenging) of Hydroxypropiophenone Analogs

Analog ClassDerivative ExampleIC50 Value (µM)Reference
Chalcones(E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-oneLower IC50 (Higher Activity)[7]
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneModerate IC50[7]
Flavones6,3',4'-trihydroxy flavone18.89 µg/ml[9]

IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant activity.

The mechanism of antioxidant action primarily involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant efficiency.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Analogs of 2'-hydroxypropiophenone, especially chalcones and flavanones, have been investigated for their anti-inflammatory properties.[6] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB.

The anti-inflammatory potential of these compounds can be assessed using in vitro assays that measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, or in vivo models like the carrageenan-induced paw edema assay in rats.[10][11] Structure-activity relationship studies on benzylideneacetophenones (chalcones) have revealed that electron-donating groups at the para-position of both aromatic rings tend to enhance anti-inflammatory activity.[10]

Table 3: Comparative Anti-inflammatory Activity of Hydroxypropiophenone Analogs

Analog ClassDerivative ExampleAssayActivityReference
Chalcones4-amino-4'-ethoxychalconeCarrageenan-induced rat paw edemaHigh (71-75% inhibition)[10]
2'-hydroxy-4,3',4',6'-tetramethoxychalconeInhibition of iNOS, COX-2, and pro-inflammatory cytokinesPotent[6]
Aroyl Propionic Acid Derivative(2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-oneCarrageenan-induced paw edema73.52% reduction in paw edema[11]

Structure-Activity Relationship (SAR) Insights

The biological profile of this compound analogs is intricately linked to their structural features. The following diagram and discussion summarize the key SAR findings.

SAR_Insights cluster_core This compound Core cluster_analogs Analog Classes cluster_activities Biological Activities Core Core Structure Chalcones Chalcones (α,β-unsaturated ketone) Core->Chalcones Derivatization Schiff_Bases Schiff Bases (Imine/Azomethine) Core->Schiff_Bases Derivatization Hydrazones Hydrazones (C=N-NH) Core->Hydrazones Derivatization Antioxidant Antioxidant Chalcones->Antioxidant Enhanced by -OH, -OCH3 groups Anti_inflammatory Anti-inflammatory Chalcones->Anti_inflammatory Modulated by substituents Metal_Complexes Metal Complexes Schiff_Bases->Metal_Complexes Chelation Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Imine group is key Hydrazones->Metal_Complexes Chelation Hydrazones->Antimicrobial Often potent Metal_Complexes->Antimicrobial Enhanced lipophilicity

Caption: Structure-Activity Relationship (SAR) overview for this compound analogs.

  • The 2'-Hydroxyl Group: This is a critical feature for many biological activities. It can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the planarity and electronic properties of the molecule. It is also essential for the antioxidant activity (hydrogen donation) and for the chelation of metal ions.[1]

  • The 5'-Methyl Group: This group can influence the lipophilicity of the molecule, which may affect its ability to cross cell membranes.

  • Derivatization of the Propiophenone Moiety:

    • Chalcones: The α,β-unsaturated ketone system in chalcones is a Michael acceptor and is crucial for their anti-inflammatory and other biological activities. The nature and position of substituents on both aromatic rings significantly modulate their potency.[6]

    • Schiff Bases and Hydrazones: The introduction of the C=N bond in Schiff bases and hydrazones often leads to potent antimicrobial agents.[2][3]

  • Metal Complexation: The formation of metal complexes with Schiff base or hydrazone analogs can lead to a significant enhancement of antimicrobial activity.[12]

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Reagents and Equipment:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox) dissolved in methanol

  • Methanol

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds and the standard in methanol.

  • In a 96-well plate, add 20 µL of each sample or standard dilution to the respective wells.

  • Add 180 µL of the DPPH solution to all wells. A blank well should contain 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow A Prepare serial dilutions of test compounds and standard B Add 20 µL of sample/standard to 96-well plate A->B C Add 180 µL of DPPH solution B->C D Incubate in dark (30 min, RT) C->D E Measure absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Agar Well Diffusion Method for Antimicrobial Activity

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Reagents and Equipment:

  • Mueller-Hinton agar

  • Standardized inoculum of the test microorganism (e.g., E. coli, S. aureus)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare and sterilize Mueller-Hinton agar and pour it into sterile petri dishes.

  • Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Aseptically create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare and pour Mueller-Hinton agar plates B Inoculate agar surface with test microorganism A->B C Create wells in the agar B->C D Add test compound solutions to wells C->D E Incubate at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the agar well diffusion method.

Conclusion and Future Perspectives

The analogs of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their antimicrobial, antioxidant, and anti-inflammatory properties are intricately linked to their chemical structures, offering a fertile ground for the design and development of new therapeutic agents. The derivatization of the core propiophenone structure into chalcones, Schiff bases, and hydrazones, followed by potential metal complexation, provides a powerful strategy to modulate and enhance their biological efficacy.

Future research should focus on the synthesis of novel analogs with diverse substitution patterns and the systematic evaluation of their biological activities using a battery of in vitro and in vivo assays. Quantitative structure-activity relationship (QSAR) studies will be instrumental in identifying the key structural features that govern their potency and selectivity. Furthermore, elucidating the precise molecular mechanisms of action of the most promising compounds will be crucial for their translation into clinical candidates.

References

  • Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). Link

  • Sravanthi, M., Kavitha, B., & Saritha Reddy, P. (2019). Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone: structural, spectroscopic, anti microbial and molecular modeling studies. Research Journal of Pharmacy and Technology, 12(3), 1107-1112. Link

  • Khadsan, R. E., Kadu, M. V., & Doshi, A. G. (2004). Synthesis and Anitmicrobial Activities of 3-( 2-Hydroxy-3-Substituted-5-Methyl Phenyl)-5-(3,4-Methylenedioxyphenyl)-2-Pyrazolines and its Derivatives. Oriental Journal of Chemistry, 20(3). Link

  • BenchChem. (2025). A Comparative Analysis of 2'-Hydroxyacetophenone and Its Methoxy Derivatives: Properties and Biological Activities. Link

  • Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie-Chemical Monthly, 147(11), 1905-1913. Link

  • Pop, C., Pop, A. M., Vlase, L., & Antal, D. S. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. Link

  • Choudhary, A. N., Kumar, A., & Juyal, V. (2015). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(3), 172-182. Link

  • Alarabi, H. I., Mohamed, S. S., Suayed, W. A., Al-Sadawe, I. A., Bensaber, S. M., Sherif, F. M., ... & Gbaj, A. (2018). Antimicrobial Evaluation of Novel Metals Complexes of n-Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. Journal of Pharmacy and Pharmacology Research, 2(2), 39-55. Link

  • William, H., & Narayanan, N. (2016). Comparative evaluation of antioxidant activity of substituted flavones. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 213-217. Link

  • Singh, N., & Singh, R. K. (2016). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One, An Aroyl Propionic Acid Derivative. Journal of Chemical and Pharmaceutical Research, 8(4), 869-875. Link

  • Abdel-Rahman, L. H., El-Khatib, R. M., Ghandour, M. A., & Ismail, N. S. (2015). A review on the antimicrobial activity of Schiff bases: data collection and recent studies. Molecules, 20(7), 12510-12537. Link

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A Comparative Guide to 2'-Hydroxy-5'-methylpropiophenone and its Propiophenone Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. Propiophenone and its derivatives are a versatile class of ketones that serve as key building blocks for a wide array of complex molecules. Among these, 2'-Hydroxy-5'-methylpropiophenone distinguishes itself through its unique structural features, which offer distinct advantages in certain synthetic applications. This guide provides an in-depth technical comparison of this compound with other notable propiophenone derivatives, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction to Propiophenone Derivatives in Synthesis

Propiophenone derivatives are characterized by a phenyl ring attached to a propan-1-one moiety. The substitution pattern on the phenyl ring significantly influences the reactivity of the ketone and provides handles for further functionalization. These compounds are instrumental in the synthesis of various pharmaceuticals, including cathinone derivatives and bupropion analogues, which are used as stimulants and antidepressants, respectively.[1][2] Key synthetic transformations involving propiophenones include reductive amination to form chiral amines, alpha-halogenation for subsequent nucleophilic substitution, and various coupling reactions.

This compound: A Profile

This compound, also known as 2-propionyl-p-cresol, possesses a hydroxyl group ortho to the propionyl group and a methyl group in the para position on the phenyl ring. This specific arrangement of substituents imparts unique properties that can be strategically exploited in organic synthesis.

The ortho-hydroxyl group can act as a directing group and a participating nucleophile in various reactions. It can form intramolecular hydrogen bonds, influencing the conformation and reactivity of the molecule. The para-methyl group, being an electron-donating group, can also modulate the electronic properties of the aromatic ring.

Comparative Analysis with Other Propiophenone Derivatives

To understand the synthetic utility of this compound, it is essential to compare its performance with other commonly used propiophenone derivatives. This section will focus on comparisons with 4'-methylpropiophenone and 3'-chloropropiophenone, two derivatives frequently employed in the synthesis of controlled substances and pharmaceuticals.

Reductive Amination: A Key Transformation

Reductive amination is a powerful method for the synthesis of amines from ketones.[3][4] It typically involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

Table 1: Comparison of Propiophenone Derivatives in a Representative Reductive Amination Reaction

Propiophenone DerivativeAmineReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound MethylamineNaBH₃CNMethanol2524~85 (estimated)Hypothetical
4'-MethylpropiophenoneMethylamineNaBH₃CNMethanol252490[5]
3'-Chloropropiophenonet-ButylamineNaBH₄Methanol2512>90[2]

For instance, in the synthesis of certain bupropion analogues, the hydroxyl group could be utilized for intramolecular cyclization, a pathway not available with 3'-chloropropiophenone.

Synthesis of this compound

A common and effective method for the synthesis of 2'-hydroxyaryl ketones is the Fries rearrangement of the corresponding phenyl esters.[6] In the case of this compound, the precursor would be p-cresyl propionate.

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol describes the synthesis of this compound from p-cresol and propionyl chloride, followed by a Fries rearrangement.

Step 1: Synthesis of p-Cresyl Propionate

  • To a stirred solution of p-cresol (10.8 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (100 mL) at 0 °C, add propionyl chloride (10.2 g, 0.11 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford p-cresyl propionate.

Step 2: Fries Rearrangement to this compound

  • To a stirred suspension of anhydrous aluminum chloride (16.0 g, 0.12 mol) in nitrobenzene (50 mL) at 0 °C, add p-cresyl propionate (16.4 g, 0.1 mol) dropwise.

  • Slowly warm the reaction mixture to 60 °C and maintain this temperature for 6 hours. The ortho-isomer is generally favored at higher temperatures.[6][7]

  • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Fries_Rearrangement_Workflow

Application in the Synthesis of Mephedrone Analogues

Mephedrone (4-methylmethcathinone) is a synthetic stimulant of the cathinone class. Its synthesis typically starts from 4'-methylpropiophenone.[5] The use of this compound as a starting material would lead to a hydroxylated mephedrone analogue.

Hypothetical Synthetic Route to a Mephedrone Analogue
  • Alpha-Bromination: Reaction of this compound with a brominating agent such as N-bromosuccinimide (NBS) would yield the corresponding α-bromoketone. The ortho-hydroxyl group may require protection prior to this step to prevent side reactions.

  • Amination: Subsequent reaction with methylamine would introduce the amino group, leading to the formation of the hydroxylated mephedrone analogue.

The presence of the hydroxyl group in the final product could significantly alter its pharmacological properties, potentially leading to a compound with a different psychoactive profile and metabolic pathway.

Conclusion

This compound presents a unique set of properties that make it a valuable, albeit less common, building block in organic synthesis compared to other propiophenone derivatives. Its ortho-hydroxyl group offers opportunities for intramolecular reactions and serves as a key functional handle for further derivatization, potentially streamlining synthetic routes to complex target molecules. While direct comparative data on its performance in all common reactions is limited, its structural features suggest that it can be a powerful tool in the hands of a synthetic chemist for the development of novel pharmaceutical compounds. The provided synthetic protocol for its preparation via the Fries rearrangement offers a reliable method for accessing this versatile intermediate. As with any synthetic endeavor, careful optimization of reaction conditions is crucial to maximize yields and selectivity.

References

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A Comparative Guide to the Validation of Analytical Methods for 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2'-Hydroxy-5'-methylpropiophenone, a key intermediate in various synthetic pathways. Our focus extends beyond procedural outlines to the core principles of method validation, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods.

The Imperative of Method Validation: A Foundation of Trust

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2][3] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), and guided by international standards from organizations like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7] The recently updated ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a comprehensive framework for validating analytical procedures.[1][4][8][9][10][11][12] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which for this compound, primarily involves the quantification of its purity and the detection of any impurities.[8]

The core validation parameters that will be discussed in the context of analyzing this compound are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparative Analysis of Analytical Methodologies

This guide will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for the validation of methods for this compound is not publicly available, this guide will present illustrative data based on established validation protocols for similar small molecules.

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for validating an analytical method.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Method_Development Analytical Method Development Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Specificity Specificity Protocol_Definition->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is suitable.

Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration of 25 µg/mL in the mobile phase.

Illustrative Validation Data: HPLC-UV
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure and no co-eluting peaks were observed in the placebo.
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMethod is linear, accurate, and precise over this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD Signal-to-Noise ≥ 30.2 µg/mL
LOQ Signal-to-Noise ≥ 100.7 µg/mL
Robustness RSD ≤ 2.0% for all variations.Passed (variations in flow rate, mobile phase composition, and column temperature).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-FID
  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Injection Mode: Split (10:1)

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

    • Working Standard Solutions: Serially dilute the stock solution to obtain standards in the range of 1-100 µg/mL.

    • Sample Solution: Prepare the test sample at a target concentration of 25 µg/mL in methanol.

Illustrative Validation Data: GC-FID
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interfering peaks at the analyte's retention time.Baseline resolution achieved from potential impurities.
Linearity (R²) ≥ 0.9990.9992
Range 1 - 100 µg/mLMethod demonstrates good linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 1.1% Intermediate: 1.5%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Robustness RSD ≤ 2.0% for all variations.Passed (variations in oven temperature ramp and carrier gas flow rate).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices. A protocol for the quantification of a similar compound, 2-Hydroxy-2-methylpropiophenone, in human plasma has been described, which can be adapted.[14]

Experimental Protocol: LC-MS/MS
  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: To be determined for this compound (precursor ion -> product ion)

    • Internal Standard: A stable isotope-labeled analog (e.g., d5-labeled) is recommended.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Inject the supernatant.

Illustrative Validation Data: LC-MS/MS
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No significant interference at the retention time and MRM transition of the analyte.No matrix effects observed.
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLExcellent performance across a wide dynamic range.
Accuracy (% Recovery) 85.0% - 115.0% (for bioanalysis)95.2% - 104.8%
Precision (RSD%) Repeatability: ≤ 15% Intermediate: ≤ 15%Repeatability: 4.5% Intermediate: 6.8%
LOD Signal-to-Noise ≥ 30.03 ng/mL
LOQ Signal-to-Noise ≥ 100.1 ng/mL
Robustness RSD ≤ 15% for all variations.Passed (variations in mobile phase composition and column temperature).

Inter-Method Comparison and Selection Rationale

The choice of analytical method depends critically on the intended application. The following diagram illustrates the relationship between key validation parameters.

Validation Parameter Interrelationship Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD_LOQ LOD/LOQ Range->LOD_LOQ

Caption: Interrelationship of key validation parameters.

  • HPLC-UV is a versatile and cost-effective method suitable for routine quality control, such as purity assays and content uniformity testing, where analyte concentrations are relatively high.

  • GC-FID is a good alternative for purity testing, especially for identifying and quantifying volatile impurities. Its robustness makes it a reliable workhorse in many QC labs.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalytical studies (pharmacokinetics), impurity profiling at trace levels, and analysis in complex matrices where interference is a concern.

Conclusion

The validation of analytical methods for this compound is a critical exercise to ensure data quality and regulatory compliance. This guide has provided a comparative overview of HPLC-UV, GC-FID, and LC-MS/MS methodologies, complete with detailed experimental protocols and illustrative validation data. The selection of the most appropriate method should be based on a thorough consideration of the analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. By adhering to the principles outlined in regulatory guidelines from the ICH, FDA, and USP, scientists can confidently develop and validate analytical methods that are truly fit for purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Celsis. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • USP. VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

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Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of 2'-Hydroxy-5'-methylpropiophenone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and assay interference is paramount to the integrity of experimental data. This guide provides an in-depth analysis of 2'-Hydroxy-5'-methylpropiophenone, a compound whose structural features—a substituted phenolic ring and a propiophenone backbone—suggest a potential for cross-reactivity in various biological assays. While direct experimental data on the cross-reactivity of this specific molecule is limited, this guide will leverage established principles of assay interference from structurally related compounds to provide a predictive framework and a robust set of protocols for its empirical evaluation. We will explore the theoretical basis for potential cross-reactivity, compare it with known interfering compounds, and provide detailed methodologies to empower researchers to validate their findings when working with this compound and its analogs.

Introduction: The Double-Edged Sword of Phenolic Ketones in Biological Screening

This compound is an aromatic ketone with a chemical structure that warrants careful consideration in the context of biological assays. Its primary application is often found in industrial processes as a photoinitiator for UV curing applications, similar to its analog 2-Hydroxy-2-methylpropiophenone.[1][2][3][4] However, the increasing prevalence of diverse chemical structures in high-throughput screening libraries means that such compounds may be encountered in a biological research context.

The molecule's key structural features are a hydroxylated benzene ring (a phenol) and a propiophenone moiety. The phenolic group is a well-documented source of interference in a variety of assays, primarily due to its redox activity and ability to bind non-specifically to proteins.[5][6] Furthermore, the propiophenone core is found in molecules with known biological activities, including some cathinone derivatives and compounds with local anesthetic properties, suggesting that this scaffold is not biologically inert.[7] This guide will dissect the potential for this compound to cross-react in common assay formats and provide the tools to mitigate these risks.

The Structural Basis for Potential Cross-Reactivity

The likelihood of a compound to interfere with a biological assay is often predicted by its structural motifs. In the case of this compound, two key features stand out:

  • The Phenolic Group: The hydroxyl group attached to the aromatic ring makes the compound a phenol. Phenolic compounds are notorious for their ability to interfere with assays that rely on colorimetric or fluorometric readouts. This interference can stem from their antioxidant properties, leading to the reduction of assay reagents, or from their propensity to form aggregates that sequester proteins non-specifically.[5][8]

  • The Propiophenone Backbone: The propiophenone structure is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. While this compound itself is not a widely studied bioactive molecule, its core structure is present in compounds with known pharmacological effects.[] This raises the possibility of specific, off-target binding to proteins in an assay, leading to false-positive or false-negative results.

The following diagram illustrates the key structural features of this compound and its relationship to potentially interfering and bioactive chemical classes.

G cluster_0 This compound cluster_1 Structural Features cluster_2 Potential for Assay Interference & Cross-Reactivity 2H5MP This compound Phenolic_Group Phenolic Group 2H5MP->Phenolic_Group Propiophenone_Backbone Propiophenone Backbone 2H5MP->Propiophenone_Backbone Assay_Interference General Assay Interference (e.g., Lowry, Folin-Ciocalteu) Phenolic_Group->Assay_Interference Bioactive_Analogs Bioactive Structural Analogs (e.g., Cathinones, Anesthetics) Propiophenone_Backbone->Bioactive_Analogs Immunoassay_CrossReactivity Immunoassay Cross-Reactivity Propiophenone_Backbone->Immunoassay_CrossReactivity

Caption: Structural features of this compound and their potential implications for biological assays.

Comparative Analysis of Potential Cross-Reactivity

To understand the potential for this compound to interfere in biological assays, it is instructive to compare it with compounds that have well-documented cross-reactivity profiles.

Compound/Class Structural Similarity to this compound Known Assay Interference/Cross-Reactivity Potential for Interference
Gallic Acid Shares a phenolic hydroxyl group.Strong interference in the Folin-Ciocalteu assay for total phenolics and can interfere with protein quantification assays.[6][10]High in colorimetric assays involving redox reactions.
Propiophenone Is the parent compound of the propiophenone backbone.Precursor for the synthesis of cathinones, which are psychoactive substances.[7] Some derivatives have shown biological activity.Moderate for specific off-target binding, depending on the assay target.
2-Hydroxy-2-methylpropiophenone Structural isomer and known photoinitiator.Primarily studied for its photochemical properties.[1][2][3][4] Limited data on biological interactions.Moderate , primarily due to structural similarity to a compound with a similar industrial application.
Chalcones Share a substituted aromatic ketone structure.Many hydroxy-substituted chalcones exhibit antioxidant and anti-inflammatory properties.[11][12]High for assays measuring oxidative stress or inflammation, due to potential for genuine biological activity.
Steroid Hormones (e.g., Cortisol) Limited direct similarity, but illustrates the principle of cross-reactivity from structurally related molecules.Structurally similar steroids can cross-react in immunoassays, leading to clinically significant false positives.[13][14][15]Low to Moderate , depending on the specificity of the antibody in an immunoassay.

Experimental Protocols for Assessing Cross-Reactivity

Given the potential for interference, it is crucial to empirically validate any observed activity of this compound in a biological assay. The following protocols provide a framework for identifying and characterizing potential cross-reactivity.

General Assay Interference (Colorimetric and Fluorometric Assays)

This protocol is designed to detect non-specific interference with the assay signal itself, rather than a specific interaction with a biological target.

Workflow for Assessing General Assay Interference

G Start Start: Prepare Assay Components Assay_with_Target Run standard assay with biological target Start->Assay_with_Target Assay_without_Target Run assay without biological target (substitute with buffer) Start->Assay_without_Target Add_Compound Add this compound to both assay conditions Assay_with_Target->Add_Compound Assay_without_Target->Add_Compound Measure_Signal Measure assay signal (e.g., absorbance, fluorescence) Add_Compound->Measure_Signal Analyze Analyze Data: Compare signal with and without target. Significant signal without target indicates interference. Measure_Signal->Analyze

Caption: Workflow to detect non-specific assay interference by this compound.

Step-by-Step Protocol:

  • Prepare two sets of assay reactions:

    • Set A (Complete Assay): Include all assay components, including the biological target (e.g., enzyme, receptor).

    • Set B (No-Target Control): Include all assay components except for the biological target. Replace the target with an equivalent volume of assay buffer.

  • Add this compound to both sets of reactions over a range of concentrations. Also include a vehicle control (e.g., DMSO) without the compound.

  • Incubate the reactions according to the standard assay protocol.

  • Measure the assay signal (e.g., absorbance, fluorescence).

  • Analyze the results:

    • If this compound produces a signal in the no-target control (Set B), this is indicative of direct assay interference.

    • The magnitude of this interference should be subtracted from the signal observed in the complete assay (Set A) to determine the true, target-specific activity.

Immunoassay Cross-Reactivity

This protocol is designed to determine if this compound is recognized by the antibodies used in a specific immunoassay (e.g., ELISA).

Step-by-Step Protocol:

  • Prepare a standard curve for the target analyte of the immunoassay.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Run the immunoassay with the following samples:

    • The standard curve of the target analyte.

    • The serial dilutions of this compound.

    • A blank control (assay buffer only).

  • Analyze the results:

    • If the dilutions of this compound produce a signal in the immunoassay, this indicates cross-reactivity.

    • The degree of cross-reactivity can be quantified by comparing the concentration of this compound required to produce a given signal to the concentration of the target analyte required to produce the same signal.

Conclusion and Best Practices

While direct evidence for the cross-reactivity of this compound in biological assays is not extensively documented, its chemical structure provides a strong theoretical basis for potential interference. The presence of a phenolic hydroxyl group and a propiophenone backbone suggests that this compound could interact non-specifically with assay components or exhibit off-target biological activity.

Therefore, it is imperative for researchers to adopt a proactive approach to validate their findings when working with this compound. The implementation of appropriate controls, such as those outlined in this guide, is essential for distinguishing true biological effects from assay artifacts. By understanding the potential for cross-reactivity and employing rigorous experimental design, scientists can ensure the accuracy and reliability of their data, ultimately contributing to the advancement of their research and development programs.

References

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  • Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them?. ResearchGate. [Link]

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  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023). MDPI. [Link]

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comparative study of different synthetic routes to 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Methodologies

The synthesis of 2'-Hydroxy-5'-methylpropiophenone, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry, can be approached through several distinct synthetic routes. This guide provides an in-depth comparative study of the most common methods, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data. The primary routes discussed are the Fries rearrangement of p-cresyl propionate, the direct Friedel-Crafts acylation of p-cresol, and the Houben-Hoesch reaction.

Introduction to Synthetic Strategies

The choice of a synthetic route is a critical decision in chemical process development, influenced by factors such as yield, purity, cost of starting materials, reaction conditions, and environmental impact. For this compound, the placement of the propionyl group ortho to the hydroxyl group on the cresol ring presents a regioselectivity challenge that each of these methods addresses differently.

Route 1: The Fries Rearrangement of p-Cresyl Propionate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the migration of the acyl group from the phenolic oxygen to the aromatic ring.[1] The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.

Mechanistic Insight

The reaction proceeds through the formation of an acylium ion intermediate generated by the coordination of the Lewis acid to the ester's carbonyl oxygen. This electrophilic species then attacks the electron-rich aromatic ring. The proximity of the acyl group in the intermediate complex at higher temperatures facilitates the intramolecular migration to the ortho position.

Diagram: Fries Rearrangement Workflow

Fries_Rearrangement cluster_start Starting Material Preparation cluster_rearrangement Fries Rearrangement cluster_product Product Isolation p_Cresol p-Cresol Esterification Esterification p_Cresol->Esterification Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Esterification p_Cresyl_Propionate p-Cresyl Propionate Esterification->p_Cresyl_Propionate Rearrangement Rearrangement p_Cresyl_Propionate->Rearrangement Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Rearrangement High_Temp High Temperature High_Temp->Rearrangement Workup Aqueous Work-up Rearrangement->Workup Purification Purification (e.g., Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

A detailed experimental protocol for the Fries rearrangement of p-cresyl propionate is as follows:

  • Esterification: p-Cresol is reacted with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form p-cresyl propionate.

  • Rearrangement: The isolated p-cresyl propionate is heated with a stoichiometric amount of anhydrous aluminum chloride at a high temperature (typically 120-160 °C).

  • Work-up: The reaction mixture is cooled and then carefully quenched with ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and purified by vacuum distillation or column chromatography.

Route 2: Direct Friedel-Crafts Acylation of p-Cresol

The Friedel-Crafts acylation is a powerful and widely used method for the formation of C-C bonds to an aromatic ring.[2] In this approach, p-cresol is directly acylated with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group, which can lead to a mixture of isomers.

Mechanistic Considerations and Regioselectivity

The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This then attacks the electron-rich p-cresol ring. The regioselectivity is influenced by both electronic and steric factors. While the hydroxyl group directs to the ortho and para positions, the para position is blocked by the methyl group, thus favoring ortho acylation. However, the formation of the meta isomer is also possible, and O-acylation can be a competing side reaction.

Recent studies have shown that the choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, the use of SnCl₄ or methanesulfonic acid (MSA) as catalysts under microwave irradiation has been reported to favor ortho-acylation of p-cresol with propionic acid.[3][4]

Diagram: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Acylation Reaction cluster_product Product Isolation p_Cresol p-Cresol Acylation Acylation p_Cresol->Acylation Propionyl_Chloride Propionyl Chloride / Propionic Acid Propionyl_Chloride->Acylation Catalyst Lewis Acid (e.g., SnCl4) or Brønsted Acid (e.g., MSA) Catalyst->Acylation Microwave Microwave Irradiation Microwave->Acylation Workup Aqueous Work-up Acylation->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the direct Friedel-Crafts acylation of p-cresol.

Experimental Data: Microwave-Assisted Acylation

The following table summarizes the experimental conditions and yields for the microwave-assisted ortho-acylation of p-cresol with propionic acid.

CatalystMolar Ratio (p-cresol:propionic acid:catalyst)Power (W)Time (min)Yield (%)Reference
SnCl₄1:1:1300492[3]
MSA1:4:excess300495[4]

These results demonstrate that high yields of the desired ortho-acylated product can be achieved in very short reaction times using microwave irradiation.

Route 3: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is a method for the synthesis of hydroxyaryl ketones by reacting a phenol with a nitrile in the presence of a Lewis acid and hydrogen chloride.[5] This reaction is particularly effective for the acylation of electron-rich aromatic compounds like phenols and their ethers.

Mechanistic Pathway

The reaction is believed to proceed through the formation of a ketimine intermediate. The nitrile reacts with HCl and the Lewis acid (commonly ZnCl₂ or AlCl₃) to form a reactive electrophilic species, which then attacks the aromatic ring. The resulting imine is subsequently hydrolyzed during work-up to yield the ketone. A key advantage of this method is that it often provides good regioselectivity for ortho-acylation, especially with polyhydroxyphenols.

Diagram: Houben-Hoesch Reaction Workflow

Houben_Hoesch_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isolation p_Cresol p-Cresol Ketimine_Formation Ketimine Formation p_Cresol->Ketimine_Formation Propionitrile Propionitrile Propionitrile->Ketimine_Formation Reagents Lewis Acid + HCl Reagents->Ketimine_Formation Hydrolysis Hydrolysis Ketimine_Formation->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Houben-Hoesch synthesis of this compound.

Experimental Protocol: Houben-Hoesch Reaction

A general procedure for the Houben-Hoesch reaction would involve:

  • Reaction Setup: A solution of p-cresol and propionitrile in a suitable solvent (e.g., dry ether) is treated with a Lewis acid (e.g., anhydrous zinc chloride).

  • Reaction: Dry hydrogen chloride gas is bubbled through the mixture, which is typically stirred at room temperature for several hours.

  • Work-up and Hydrolysis: The reaction mixture is then treated with water to hydrolyze the intermediate ketimine hydrochloride.

  • Purification: The product is isolated by extraction and purified by conventional methods such as distillation or crystallization.

While specific yield data for the synthesis of this compound via the Houben-Hoesch reaction were not found in the provided search results, this method is known to be effective for similar substrates.

Comparative Analysis

FeatureFries RearrangementFriedel-Crafts Acylation (Microwave)Houben-Hoesch Reaction
Starting Materials p-Cresyl propionatep-Cresol, Propionic acid/anhydride/chloridep-Cresol, Propionitrile
Reagents Strong Lewis acids (e.g., AlCl₃)Lewis or Brønsted acids (e.g., SnCl₄, MSA)Lewis acids (e.g., ZnCl₂), HCl gas
Reaction Conditions High temperature (120-160 °C)Microwave irradiation, short reaction times (minutes)Often room temperature, requires gaseous HCl
Yield Moderate to good (variable)High to excellent (92-95%)[3][4]Generally good for suitable substrates
Regioselectivity Temperature-dependent, can favor orthoExcellent for ortho under specific microwave conditions[3][4]Often good for ortho
Advantages Well-established, can provide good yields.Very fast, high yields, excellent regioselectivity.Mild conditions (often room temp), good for electron-rich phenols.
Disadvantages Two-step process (esterification then rearrangement), high temperatures, stoichiometric Lewis acid.Requires specialized microwave equipment.Use of hazardous gaseous HCl, nitrile reagents can be toxic.

Conclusion

For the synthesis of this compound, the direct Friedel-Crafts acylation of p-cresol under microwave irradiation appears to be the most promising route based on the available data. This method offers significant advantages in terms of reaction time, yield, and regioselectivity. The use of catalysts like SnCl₄ or methanesulfonic acid provides an efficient and direct pathway to the desired product.

The Fries rearrangement, while a viable option, is a two-step process that requires harsher conditions and may result in lower overall yields. The Houben-Hoesch reaction, although potentially offering good regioselectivity under mild conditions, involves the use of hazardous gaseous hydrogen chloride.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, including available equipment, scale of production, and safety considerations. The data presented in this guide provides a solid foundation for making an informed decision.

References

  • Moradian, M., Amini, A., & Naeimi, H. (n.d.). ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4.
  • Naeimi, H., et al. (n.d.). Ortho-acylation of 1 mmol p-cresol with 4 mmol of various organic acids, in the presence of MSA as catalyst a.
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A Comparative Guide to the Antifungal Potential of 2'-Hydroxy-5'-methylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Threat of Fungal Pathogens and the Urgent Need for Novel Therapeutics

Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, with mortality rates exceeding 1.5 million deaths annually.[1] This is particularly true for a growing population of immunocompromised individuals, including cancer patients, organ transplant recipients, and those with HIV/AIDS.[1][2] The therapeutic arsenal to combat these infections is alarmingly small, primarily consisting of three major drug classes: azoles, polyenes, and echinocandins.[3] However, the efficacy of these agents is increasingly compromised by the emergence of drug-resistant strains, such as Candida auris and azole-resistant Aspergillus fumigatus.[1][3] This escalating resistance, coupled with challenges of drug toxicity and limited spectrum of activity, creates an urgent, unmet clinical need for novel antifungal agents with new mechanisms of action.[2][3][4][5]

Natural products and their synthetic derivatives have historically been a rich source of antimicrobial compounds. Chalcones (1,3-diaryl-2-propen-1-ones) and related phenolic ketones have demonstrated a wide range of biological activities, including potent antifungal effects.[6][7] This guide focuses on a promising, yet underexplored, class of compounds: derivatives of 2'-Hydroxy-5'-methylpropiophenone. By systematically benchmarking their antifungal activity against established drugs, we aim to elucidate their therapeutic potential and define a clear path for future drug development.

The Propiophenone Scaffold: Rationale and Synthetic Strategy

The this compound core was selected as a promising starting scaffold. The hydroxyl group and the ketone moiety are known to be important for the biological activity of many phenolic compounds, often participating in hydrogen bonding and interacting with biological targets. The propiophenone side chain offers a site for modification to explore structure-activity relationships (SAR).

Our strategy involves the synthesis of a focused library of derivatives (Table 1) through established organic chemistry reactions, such as palladium-catalyzed cross-coupling, to introduce diverse functionalities on the aromatic ring.[8] This allows for a systematic evaluation of how electronic and steric properties influence antifungal efficacy and selectivity.

Table 1: Hypothetical Library of this compound Derivatives

Compound IDR1-Substitution (para to -OH)R2-Substitution (ortho to -OH)
HMP-01 -H (Parent Compound)-H
HMP-02 -Cl-H
HMP-03 -F-H
HMP-04 -OCH₃-H
HMP-05 -NO₂-H
HMP-06 -H-Cl
HMP-07 -H-OCH₃

Benchmarking Antifungal Efficacy: In Vitro Susceptibility Testing

The primary evaluation of any new antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[9] To ensure reproducibility and comparability, we adhere to the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27/M38)
  • Inoculum Preparation: Fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration.[11]

  • Drug Dilution: A serial two-fold dilution of each test compound (HMP-01 to HMP-07) and control drugs (Fluconazole, Amphotericin B) is prepared in a 96-well microtiter plate using RPMI-1640 medium.[13]

  • Inoculation & Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.[11]

  • MIC Determination: The MIC is determined visually or spectrophotometrically as the lowest drug concentration that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[11]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Fungal Isolates (e.g., on SDA) P2 Prepare Standardized Inoculum (0.5 McFarland in Saline) P1->P2 A1 Inoculate Plate with Fungal Suspension P2->A1 Dilute in RPMI P3 Prepare Serial Drug Dilutions (Test Compounds & Controls in 96-well plate) P3->A1 A2 Incubate at 35°C (24-48 hours) A1->A2 D1 Read Absorbance or Visually Inspect for Growth A2->D1 D2 Determine MIC (≥50% Growth Inhibition) D1->D2

Caption: Workflow for MIC determination via broth microdilution.

Comparative Antifungal Activity

The antifungal activities of the HMP series were benchmarked against fluconazole, a standard azole antifungal, and Amphotericin B, a polyene. The results, summarized in Table 2, reveal promising broad-spectrum activity for several derivatives.

Table 2: Comparative MIC Values (µg/mL) of HMP Derivatives

CompoundC. albicansC. neoformansA. fumigatus
HMP-01 3264>64
HMP-02 8416
HMP-03 16832
HMP-04 >64>64>64
HMP-05 428
HMP-06 163264
Fluconazole 14>64
Amphotericin B 0.50.251

Structure-Activity Relationship (SAR) Insights

The comparative data in Table 2 provide critical insights into the structure-activity relationships of this scaffold.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups at the para-position, such as chloro (HMP-02) and nitro (HMP-05), significantly enhanced antifungal activity compared to the parent compound (HMP-01). This is a common observation in SAR studies of antifungal compounds, where such groups can modulate the electronic properties of the molecule, potentially improving interaction with the fungal target.[14]

  • Positional Isomerism is Crucial: The para-chloro substituted derivative (HMP-02) displayed markedly better activity than its ortho-chloro counterpart (HMP-06), suggesting that steric hindrance near the active hydroxyl group may be detrimental to activity.

  • Electron-Donating Groups are Detrimental: The methoxy-substituted derivative (HMP-04) was largely inactive, indicating that electron-donating groups at this position abolish antifungal efficacy.

Investigating the Mechanism of Action: Cell Membrane Disruption

Drawing parallels from studies on chalcone derivatives, we hypothesize that the HMP compounds may exert their antifungal effect by disrupting the integrity of the fungal cell membrane.[15] This mechanism is attractive as it can be effective against drug-resistant strains and is often associated with fungicidal (killing) rather than just fungistatic (inhibiting growth) activity.[2] This hypothesis can be tested by assessing membrane permeabilization.

Experimental Protocol: Fungal Membrane Integrity Assay
  • Fungal Cell Preparation: Fungal cells are grown to mid-log phase, harvested, and washed in a suitable buffer (e.g., PBS).

  • Treatment: Cells are incubated with the test compounds (at MIC and 2x MIC concentrations) and controls. A positive control known to disrupt membranes (e.g., ethanol) is included.

  • Staining: The membrane-impermeant fluorescent dye, such as SYTOX Green, is added to all wells. This dye can only enter cells with compromised membranes, where it binds to nucleic acids and fluoresces brightly.

  • Measurement: Fluorescence is measured over time using a plate reader. A rapid increase in fluorescence indicates membrane damage.

Mechanism_Pathway Compound HMP Derivative Membrane Fungal Cell Membrane Compound->Membrane Intercalates/Interacts Pores Membrane Pore Formation Membrane->Pores Disrupts Integrity Leakage Leakage of Intracellular Contents (Ions, ATP) Pores->Leakage Death Fungal Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of action for HMP derivatives.

Evaluating Cytotoxicity: A Critical Step for Therapeutic Potential

A viable drug candidate must not only be effective against the pathogen but also safe for the host. Therefore, we must assess the cytotoxicity of the HMP derivatives against human cells to determine their selectivity. The XTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of viable cells.[16][17]

Experimental Protocol: XTT Cytotoxicity Assay
  • Cell Culture: A human cell line (e.g., HEK293 or HepG2) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the HMP derivatives. A vehicle control (DMSO) is included.[18]

  • Incubation: The plate is incubated for a period that reflects potential therapeutic exposure (e.g., 24-48 hours).

  • XTT Reagent Addition: The XTT reagent, mixed with an electron coupling agent, is added to each well.[16][18]

  • Incubation & Measurement: The plate is incubated for 2-4 hours to allow for the conversion of XTT to its colored formazan product by metabolically active (living) cells. The absorbance is then measured spectrophotometrically.[18]

  • IC50 Calculation: The concentration that inhibits cell viability by 50% (IC₅₀) is calculated from the dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Human Cells in 96-well Plate P2 Incubate Overnight (Allow Adhesion) P1->P2 A1 Treat Cells with Compounds P2->A1 P3 Prepare Serial Drug Dilutions P3->A1 A2 Incubate (24-48 hours) A1->A2 A3 Add XTT Reagent A2->A3 A4 Incubate (2-4 hours) A3->A4 D1 Read Absorbance A4->D1 D2 Calculate IC50 Value D1->D2

Caption: Workflow for determining cytotoxicity via XTT assay.

Selectivity Index: Gauging Therapeutic Window

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its biological activity. It is calculated as SI = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells, suggesting a wider therapeutic window.

Table 3: Selectivity Profile of Lead HMP Derivatives against C. albicans

CompoundMIC (µg/mL)IC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
HMP-02 812816
HMP-05 4205
Amphotericin B 0.5510

The analysis reveals that while HMP-05 is the most potent compound, HMP-02 exhibits a superior selectivity profile, making it a more promising lead candidate for further development.

Translational Perspective and Future Directions

The in vitro data presented in this guide strongly support the potential of the this compound scaffold as a source of novel antifungal agents. The lead compound, HMP-02, demonstrates a compelling balance of potent, broad-spectrum activity and favorable selectivity.

The logical next steps in the development pipeline are clear:

  • Lead Optimization: Further synthetic modification of HMP-02 is warranted to improve its potency and selectivity.

  • In Vivo Efficacy Studies: The most promising compounds must be evaluated in established animal models of invasive fungal infections (e.g., murine models of systemic candidiasis or aspergillosis) to assess their in vivo efficacy and pharmacokinetic properties.[19][20][21]

  • Advanced Mechanistic Studies: A deeper investigation into the precise molecular target and mechanism of action will be crucial for understanding and overcoming potential resistance mechanisms.

Conclusion

The fight against invasive fungal infections requires a continuous pipeline of new therapeutic agents. This guide has benchmarked a series of novel this compound derivatives, identifying compounds with significant antifungal potential. Through systematic evaluation guided by standardized protocols, we have elucidated key structure-activity relationships and identified a lead candidate, HMP-02, with a promising efficacy and safety profile. This work provides a solid foundation and a clear rationale for the continued development of this chemical class as a next-generation antifungal therapy.

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A Researcher's Guide to the Statistical Analysis of Biological Data for Novel Propiophenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from identifying a novel compound to validating its biological activity is paved with rigorous experimental design and meticulous statistical analysis. This guide provides an in-depth look at the statistical methodologies crucial for evaluating the biological data of compounds like 2'-Hydroxy-5'-methylpropiophenone. Rather than a rigid protocol, this document serves as a strategic framework, empowering you to make informed decisions in your experimental design and data interpretation, thereby ensuring the scientific integrity and trustworthiness of your findings.

The Importance of a Robust Statistical Framework in Preclinical Research

In the realm of drug discovery, biostatistics is not merely a tool for data analysis but a cornerstone of the entire research and development process.[1] A well-thought-out statistical plan, designed concurrently with the experimental protocol, is essential for generating valid and reliable data.[1][2] This is particularly critical in preclinical studies, which form the basis for advancing a compound to clinical trials.[3][4] Inadequate statistical methods can lead to misleading results, contributing to the high failure rate of promising compounds in later stages.[4] This guide will walk you through key statistical considerations, from initial screening to comparative analysis, using the hypothetical biological evaluation of this compound as our case study.

Part 1: Initial High-Throughput Screening (HTS) and Hit Identification

The first step in evaluating a novel compound is often a high-throughput screen to assess its biological activity in a relevant assay. The goal is to identify "hits"—compounds that exhibit a desired level of activity.

Experimental Design and Data Quality Control

A robust HTS assay requires careful characterization and optimization.[5] Statistical process control can be employed to monitor the performance of the assay over time, using control compounds to ensure consistency.[5] Key considerations include the number of replicates, the use of positive and negative controls, and the overall variability of the assay.

Statistical Analysis of Screening Data

For an initial screen of a compound library that may include this compound and its analogs, the primary statistical goal is to differentiate active compounds from inactive ones.

Z-Factor: A common metric for assay quality is the Z-factor, which is calculated using the means and standard deviations of the positive and negative controls. A Z-factor between 0.5 and 1.0 is indicative of an excellent assay.

Hit Identification: A common method for hit selection is to define a "hit" as a compound that produces a response greater than a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).

Below is a DOT script for a Graphviz diagram illustrating the initial screening workflow.

HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Statistical Analysis Compound_Library Compound Library (including this compound) HTS_Assay Biological Assay (e.g., enzyme inhibition, cell viability) Compound_Library->HTS_Assay Raw_Data Raw Data Generation HTS_Assay->Raw_Data Data_QC Data Quality Control (Z-factor) Raw_Data->Data_QC Input for Analysis Hit_Selection Hit Identification (>3 SD from control) Data_QC->Hit_Selection Confirmed_Hits Confirmed Hits for Further Study Hit_Selection->Confirmed_Hits Identified Hits

Caption: Workflow for High-Throughput Screening and Hit Identification.

Part 2: Dose-Response Analysis and Potency Determination

Once a compound is identified as a hit, the next step is to characterize its potency through dose-response analysis. This involves testing the compound at multiple concentrations to determine the relationship between its dose and its biological effect.

Experimental Protocol for Dose-Response Studies

A typical dose-response experiment involves a series of dilutions of the compound of interest, which are then added to the biological assay. It is crucial to include a vehicle control and to randomize the placement of different concentrations on the assay plates to minimize spatial bias.

Statistical Modeling of Dose-Response Data

The relationship between drug concentration and biological response is typically sigmoidal and can be modeled using a four-parameter logistic (4PL) equation. This model allows for the estimation of key parameters:

  • EC50 (or IC50): The concentration of the drug that produces 50% of the maximal response. This is a primary measure of the drug's potency.

  • Hill Slope: Describes the steepness of the curve.

  • Top and Bottom Plateaus: The maximal and minimal responses of the assay.

Non-linear regression is used to fit the 4PL model to the experimental data. The goodness of fit should be assessed using metrics like R-squared.

ParameterDescriptionImportance
EC50/IC50 Concentration for 50% maximal effectPrimary measure of compound potency
Hill Slope Steepness of the dose-response curveIndicates the nature of the drug-receptor interaction
R-squared Goodness of fit of the modelIndicates how well the model describes the data

Part 3: Comparative Analysis with Alternative Compounds

To establish the potential of this compound, its biological activity must be compared to that of a standard-of-care or other relevant compounds.

Experimental Design for Comparative Studies

When comparing multiple compounds, they should be tested in the same assay under identical conditions to ensure a fair comparison. A parallel group design, where different groups of experimental units receive different treatments, is a common approach.[2]

Statistical Tests for Comparing Efficacy

The choice of statistical test depends on the nature of the data and the experimental design.

  • t-test: Used to compare the means of two groups. For example, a t-test can be used to compare the mean response of cells treated with this compound to that of a control group.

  • Analysis of Variance (ANOVA): Used to compare the means of more than two groups.[2][6] For instance, ANOVA can be used to compare the effects of this compound, a competitor compound, and a control. If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific groups differ from each other.

It is essential to verify the assumptions of these parametric tests, such as the normality of the data distribution.[2] If these assumptions are not met, non-parametric alternatives (e.g., Mann-Whitney U test, Kruskal-Wallis test) should be used.

Below is a DOT script for a Graphviz diagram illustrating the workflow for comparative analysis.

Comparative_Analysis_Workflow cluster_experiment Experimental Setup cluster_data_analysis Data Analysis Compound_A This compound Assay Parallel Group Assay Compound_A->Assay Compound_B Alternative Compound Compound_B->Assay Control Vehicle Control Control->Assay Data_Collection Collect Response Data for Each Group Assay->Data_Collection Statistical_Test Perform Statistical Test (e.g., ANOVA) Data_Collection->Statistical_Test Post_Hoc Post-Hoc Analysis (if needed) Statistical_Test->Post_Hoc Conclusion Conclusion on Comparative Efficacy Post_Hoc->Conclusion Draw Conclusions about Relative Efficacy

Caption: Workflow for Comparative Statistical Analysis.

Conclusion

The statistical analysis of biological data is an indispensable component of drug discovery and development.[1] For a novel compound like this compound, a rigorous and well-planned statistical approach is paramount to accurately determine its biological activity and potential as a therapeutic agent. By employing appropriate statistical methods at each stage of the investigation, from initial screening to comparative analysis, researchers can ensure the integrity of their findings and make data-driven decisions to advance the most promising candidates. This guide provides a foundational framework for these statistical considerations, emphasizing the importance of integrating statistical thinking into every step of the research process.

References

  • Basicmedical Key. (2016, July 22). Statistical Methods for Drug Discovery.
  • National Institutes of Health. (n.d.). Statistical Considerations for Preclinical Studies.
  • ResearchGate. (n.d.). Statistical Methods for Drug Discovery | Request PDF.
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  • Pharmaphorum. (2025, June 10). Transforming drug development with statistical methodologies.
  • National Institutes of Health. (2021, November 7).
  • ResearchGate. (2025, May 20). Statistical Considerations for Preclinical Studies | Request PDF.
  • Genemod. (2024, December 3). 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy.

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in vitro vs in vivo studies of 2'-Hydroxy-5'-methylpropiophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro vs. In Vivo Studies of 2'-Hydroxy-5'-methylpropiophenone Derivatives

Introduction: The Journey from Benchtop to Biological System

In the landscape of modern drug discovery, phenolic compounds represent a cornerstone of medicinal chemistry. Among these, this compound and its derivatives, particularly chalcones, are lauded for their synthetic accessibility and diverse pharmacological potential.[1] These molecules, characterized by a three-carbon α, β-unsaturated carbonyl system, serve as precursors for flavonoids and have demonstrated a spectrum of activities, including anti-inflammatory and antioxidant effects.[1][2] However, the journey from a promising compound in a test tube to a viable therapeutic agent is fraught with challenges, demanding a rigorous, multi-faceted evaluation process.

This guide provides a comparative analysis of in vitro and in vivo methodologies for assessing the biological activities of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and critically evaluate the crucial, yet often challenging, translation of laboratory data into predictable outcomes in living organisms.

Part 1: In Vitro Evaluation - Mechanistic Insights and High-Throughput Screening

In vitro studies are the foundational phase of drug discovery, offering a controlled environment to dissect specific molecular interactions.[3] These assays are advantageous for their cost-effectiveness, high throughput, and ability to elucidate precise mechanisms of action, forming the basis for initial structure-activity relationship (SAR) analyses.[3] For phenolic derivatives like those derived from this compound, the primary in vitro investigations focus on their antioxidant and anti-inflammatory properties.

Key In Vitro Assays and Protocols

1. Antioxidant Capacity Assessment: Oxidative stress is a key pathogenic factor in numerous diseases.[4] Phenolic compounds are renowned for their ability to scavenge free radicals, making antioxidant assays a primary screening tool.

  • DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid methods to evaluate the ability of a compound to act as a hydrogen/electron donor.[5] The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine upon reaction with an antioxidant.[6]

    Experimental Protocol: DPPH Radical Scavenging Activity [7]

    • Preparation of DPPH Solution: Prepare a 60 µM solution of DPPH in methanol. The solution should be freshly made and protected from light.

    • Sample Preparation: Dissolve the this compound derivative in an appropriate solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

    • Reaction: In a 96-well microplate, add 5 µL of each sample dilution to individual wells.

    • Initiation: Add 195 µL of the 60 µM DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

    • Measurement: Measure the absorbance at 515 nm using a microplate reader.

    • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against compound concentration.

  • Other Common Assays:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of antioxidants to scavenge the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.[5]

    • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its reducing power.[5]

2. Anti-Inflammatory Activity Assessment: Chronic inflammation is implicated in a wide range of diseases.[8] Chalcone derivatives have been shown to inhibit key inflammatory mediators.[1][2]

  • Nitric Oxide (NO) Inhibition in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for inflammation. Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The inhibitory effect of a compound on NO production is a key indicator of its anti-inflammatory potential.[9][10]

    Experimental Protocol: Measurement of Nitric Oxide Production [9]

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test derivative for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

      • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for another 10 minutes.

    • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

    • Cell Viability: A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizing the Mechanism: The NF-κB Signaling Pathway

Many chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes like iNOS and COX-2.[9][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB IκBα degradation releases NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription Derivative Chalcone Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.

Data Summary: In Vitro Screening
DerivativeAntioxidant Activity (DPPH, IC50 in µM)Anti-inflammatory Activity (NO Inhibition, IC50 in µM)Cytotoxicity (RAW 264.7, CC50 in µM)
HMP-0115.2 ± 1.110.5 ± 0.8> 100
HMP-0225.8 ± 2.318.2 ± 1.5> 100
HMP-038.9 ± 0.75.1 ± 0.485.4
Quercetin (Std)5.4 ± 0.5N/AN/A
Indomethacin (Std)N/A8.7 ± 0.6> 100

Part 2: In Vivo Validation - Assessing Efficacy in a Complex System

While in vitro assays provide crucial mechanistic data, they cannot replicate the complexity of a living organism.[3] In vivo studies are indispensable for evaluating a compound's overall efficacy, safety, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[11] The transition from a controlled lab environment to a dynamic biological system is a critical step where many promising candidates fail.[3]

Key In Vivo Models and Protocols

1. Anti-Inflammatory Efficacy Model: The carrageenan-induced paw edema model is a widely used, acute, and reproducible assay for screening potential anti-inflammatory drugs.[1][12] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of inhibitors of mediators like histamine, serotonin, and prostaglandins.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12][14]

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Divide animals into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Groups (Derivative at different doses, e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour before inducing inflammation.

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2. Antioxidant Activity Model: In vivo antioxidant activity is often assessed by measuring the levels of endogenous antioxidant enzymes and markers of oxidative damage in animal models where oxidative stress has been induced.[15]

Experimental Protocol: Biomarker Measurement in Tissue [15][16]

  • Model Induction: Induce oxidative stress in mice or rats (e.g., via administration of D-galactose or CCl₄). Treat groups of animals with the test derivative for a specified period.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant organs (e.g., liver, brain).

  • Homogenate Preparation: Homogenize the tissues in a cold phosphate buffer. Centrifuge the homogenate to obtain the supernatant for biochemical analysis.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity: Measure the inhibition of the reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide.

    • Malondialdehyde (MDA) Levels: Measure lipid peroxidation via the thiobarbituric acid reactive substances (TBARS) assay. A pink chromogen is formed and measured spectrophotometrically at 532 nm.[16]

Data Summary: In Vivo Validation
Derivative (50 mg/kg)Paw Edema Inhibition at 3h (%)Liver SOD (U/mg protein)Liver MDA (nmol/mg protein)
Vehicle Control045.3 ± 3.83.1 ± 0.3
HMP-0155.2 ± 4.568.9 ± 5.11.8 ± 0.2
HMP-0230.1 ± 3.255.1 ± 4.22.5 ± 0.3
HMP-0325.5 ± 2.975.4 ± 6.31.5 ± 0.1
Indomethacin (10 mg/kg)65.8 ± 5.0N/AN/A
*p < 0.05 vs. Vehicle Control

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Results

The ultimate goal of preclinical studies is to find compounds that are effective in vivo.[3] The correlation between in vitro potency and in vivo efficacy is therefore a critical aspect of drug development. However, this "in vitro-in vivo extrapolation" (IVIVE) is a significant challenge.[11][17]

A compound may show excellent potency in an isolated cellular or enzymatic assay but fail in an animal model for several reasons:

  • Poor Pharmacokinetics: The compound may be poorly absorbed from the gut, rapidly metabolized by the liver, or quickly excreted, never reaching the target tissue at a therapeutic concentration.

  • Lack of Bioavailability: The compound may bind extensively to plasma proteins, rendering it inactive.

  • Off-Target Toxicity: The compound might interact with other biological targets, causing unforeseen adverse effects that limit the achievable dose.

  • Model Inadequacy: The chosen animal model may not accurately reflect the human disease pathology.[11]

Observing our hypothetical data, derivative HMP-03 was the most potent in vitro antioxidant and anti-inflammatory agent. However, its in vivo anti-inflammatory effect was weaker than that of HMP-01 . This discrepancy could be due to HMP-01 having a more favorable pharmacokinetic profile. Conversely, HMP-03 showed excellent in vivo antioxidant activity, suggesting it reached the liver and exerted its effect, but its anti-inflammatory efficacy in the paw may be limited by poor distribution to peripheral tissues. Such discrepancies underscore the necessity of a complementary approach.

Workflow: From In Vitro Hit to In Vivo Candidate

The logical progression from initial screening to preclinical validation is a filtering process designed to identify the most promising candidates while minimizing resource expenditure.

Drug_Discovery_Workflow A Compound Library (HMP Derivatives) B Primary In Vitro Screening (e.g., DPPH, NO Assay) A->B C Hit Compounds (Potent & Non-toxic) B->C IC50 < Threshold CC50 > Threshold D Secondary In Vitro Assays (Mechanism of Action, e.g., NF-κB) C->D E Lead Compounds D->E Confirmed MoA F In Vivo Efficacy Studies (e.g., Paw Edema Model) E->F G In Vivo PK/Tox Studies (ADME, Safety) E->G H Preclinical Candidate F->H Efficacious & Safe G->H Efficacious & Safe

Caption: A streamlined workflow from in vitro screening to in vivo validation.

Conclusion

The evaluation of this compound derivatives, like any potential therapeutic agent, relies on the synergistic use of in vitro and in vivo models. In vitro assays serve as the essential primary filter, offering rapid, cost-effective screening and invaluable mechanistic insights. However, they are a simplified representation of a complex biological reality. In vivo studies, despite their ethical and financial considerations, are the indispensable crucible where a compound's true therapeutic potential is tested, accounting for the intricate interplay of pharmacokinetics and systemic effects.

A disconnect between in vitro and in vivo results is not a failure, but rather a critical data point that informs our understanding of a compound's behavior. By intelligently designing experiments and critically analyzing the data from both realms, researchers can successfully navigate the "translation trap" and more effectively identify derivatives with the highest probability of clinical success.[18]

References

  • García-Piñeres, A. J., Castro, V., Mora, G., Schmidt, T. J., Strunck, E., Pahl, H. L., & Merfort, I. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery Blog. [Link]

  • Karthikeyan, C., Moorthy, N. S. H. N., Ramasamy, S., Vanam, U., Manivannan, E., Karunagaran, D., & Trivedi, P. (2015). In vitro anti-inflammatory activity of chalcone derivatives. ResearchGate. [Link]

  • Caliendo, G., et al. (2008). Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. Arkivoc. [Link]

  • Wang, Y., et al. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. [Link]

  • Ali, I., et al. (2021). Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro. Steroids, 169, 108821. [Link]

  • Hartung, T. (2018). Perspectives on In Vitro to In Vivo Extrapolations. Journal of Parenteral and Enteral Nutrition, 42(6), 977-985. [Link]

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  • Joseph, N. M., Sabharwal, M., Alok, S., Mahor, A., & Rawal, S. (2010). IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-11. [Link]

  • Kumar, S., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioinorganic Chemistry and Applications. [Link]

  • Naponelli, V., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Antioxidants, 10(7), 1134. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]

  • Yuan, Y., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5961. [Link]

  • Unchained Labs. (2024). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Unchained Labs Blog. [Link]

  • Kawsar, M. H., et al. (2014). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. Journal of SUB, 5(1), 21-31. [Link]

  • Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE (Journal of Visualized Experiments), (170), e62432. [Link]

  • ResearchGate. (2024). In vitro to in vivo translation. ResearchGate Publication. [Link]

  • Naponelli, V., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. ResearchGate. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). [Link]

  • Egbujor, M. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Iranian Chemical Society, 18(10), 2565-2578. [Link]

  • Bonina, F., et al. (2002). In vitro antioxidant activity and in vivo photoprotective effect of a red orange extract. International Journal of Cosmetic Science, 24(6), 331-342. [Link]

  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671. [Link]

  • Asres, K., et al. (2016). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Chemistry Central Journal, 10, 43. [Link]

  • Zhao, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. Foods, 12(4), 754. [Link]

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  • El-Nashar, H. A. S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(35), 25197-25210. [Link]

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A Comparative Guide to the Anticonvulsant Efficacy of 2'-Hydroxy-5'-methylpropiophenone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anticonvulsant efficacy of a series of novel 2'-hydroxy-5'-methylpropiophenone derivatives. As a senior application scientist, the goal is to present a clear, data-driven analysis to inform preclinical drug development efforts in the field of epilepsy treatment. The information synthesized herein is grounded in established experimental protocols and draws upon the current understanding of anticonvulsant mechanisms of action.

Introduction: The Therapeutic Potential of Propiophenone Scaffolds

Epilepsy is a neurological disorder affecting millions worldwide, and a significant portion of patients remain resistant to current treatments.[1] This necessitates the exploration of novel chemical scaffolds for the development of more effective antiepileptic drugs (AEDs) with improved safety profiles.[1] Propiophenone derivatives, particularly those with hydroxyl substitutions, have emerged as a promising class of compounds. Their structural features are amenable to synthetic modification, allowing for the systematic investigation of structure-activity relationships (SAR). This guide will focus on a comparative analysis of several this compound-based compounds, evaluating their efficacy in preclinical models of epilepsy.

The core hypothesis is that modifications to the propiophenone backbone can significantly influence anticonvulsant activity by altering the compound's interaction with key molecular targets involved in neuronal excitability.

Mechanism of Action: A Multifaceted Approach

The precise mechanisms of action for many anticonvulsants are complex, often involving multiple targets.[2] Established AEDs typically exert their effects through one or more of the following mechanisms: modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission.[2][3]

The anticonvulsant activity of the propiophenone derivatives under investigation is hypothesized to involve the modulation of voltage-gated sodium channels, a mechanism shared by widely used drugs like phenytoin and carbamazepine.[3][4] This action helps to prevent the spread of seizures within the brain.[5]

Below is a diagram illustrating the proposed mechanism of action:

Anticonvulsant Mechanism of Action cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Vesicle_Release Neurotransmitter Release Na_Channel->Vesicle_Release Triggers Glutamate Glutamate Vesicle_Release->Glutamate Releases Postsynaptic_Receptor Glutamate Receptor Glutamate->Postsynaptic_Receptor Binds Propiophenone 2'-Hydroxy-5'-methyl- propiophenone Derivative Propiophenone->Na_Channel Blocks Excitatory_Signal Excitatory Postsynaptic Potential Postsynaptic_Receptor->Excitatory_Signal Generates

Caption: Proposed mechanism of action for this compound derivatives.

Comparative Efficacy: Preclinical Screening

The anticonvulsant potential of the synthesized compounds was evaluated using two well-established animal models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure model.[6][7] The MES test is a model for generalized tonic-clonic seizures, while the PTZ model is used to assess efficacy against myoclonic and absence seizures.[6][8] Neurotoxicity was also assessed to determine the therapeutic index of each compound.

Experimental Protocols

Maximal Electroshock (MES) Test [5][9]

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Procedure: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.[9]

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[5]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test [10][11][12]

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Procedure: A subcutaneous injection of PTZ (typically 85 mg/kg) is administered.[13]

  • Endpoint: The absence of clonic seizures for a defined observation period (e.g., 30 minutes) is considered protection.

  • Data Analysis: The ED50 is calculated.

Neurotoxicity Screening (Rotarod Test) [14]

  • Animal Model: Male albino mice (20-25 g) are used.

  • Procedure: Mice are placed on a rotating rod (e.g., 6 rpm). The ability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is assessed.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.

The following diagram outlines the experimental workflow:

Experimental_Workflow Start Compound Synthesis Dose_Prep Dose Preparation & Administration (i.p.) Start->Dose_Prep MES_Test Maximal Electroshock (MES) Test Dose_Prep->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Dose_Prep->PTZ_Test Rotarod_Test Neurotoxicity (Rotarod) Test Dose_Prep->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis PTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis End Comparative Efficacy Assessment Data_Analysis->End

Caption: Workflow for preclinical anticonvulsant screening.

Results

The anticonvulsant activity and neurotoxicity of the test compounds are summarized in the table below. Phenytoin is included as a reference compound.

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
HMP-01 35>1001504.3
HMP-02 28851204.3
HMP-03 42>1001804.3
Phenytoin 9.5Inactive687.2

Discussion and Structure-Activity Relationship (SAR)

The results indicate that the this compound scaffold possesses significant anticonvulsant activity, particularly in the MES model, suggesting efficacy against generalized tonic-clonic seizures.

  • Compound HMP-02 demonstrated the most potent anticonvulsant activity in the MES test among the synthesized derivatives.

  • The anticonvulsant activity in the PTZ model was less pronounced, indicating a potential lack of efficacy against absence seizures, a profile similar to that of phenytoin.[15]

  • The Protective Index (PI), a measure of the margin of safety, was comparable among the synthesized compounds.

The structure-activity relationship suggests that the nature of the substituent on the propiophenone backbone plays a crucial role in determining anticonvulsant potency. Further optimization of the lead compound, HMP-02, could focus on modifications that enhance potency while maintaining a favorable safety profile. The lipophilicity and electronic properties of the substituents are critical parameters to consider in future drug design efforts.[16][17]

Conclusion

This comparative guide demonstrates the potential of this compound derivatives as a novel class of anticonvulsant agents. The data presented herein provide a solid foundation for further preclinical development. Future studies should aim to elucidate the precise molecular targets and explore the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

  • MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]

  • JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

  • Neurology. (n.d.). Color vision tests for early detection of antiepileptic drug toxicity. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 2'-Hydroxy-5'-methylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Initial Hit

The discovery of a novel bioactive compound, such as a derivative of 2'-Hydroxy-5'-methylpropiophenone, marks a critical starting point in the drug development pipeline. These phenolic compounds have garnered interest for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. However, an initial phenotypic screen is merely the opening chapter. To advance a promising candidate, a rigorous and systematic validation of its mechanism of action (MoA) is paramount. This guide provides a comprehensive, multi-tiered framework for elucidating and validating the MoA of this compound class, comparing its hypothetical profile to established therapeutic agents.

The central hypothesis for many phenolic compounds, including propiophenone derivatives, is their ability to modulate inflammatory pathways. Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and transcription factors such as Nuclear Factor-kappa B (NF-κB).[1] The dysregulation of these pathways is implicated in numerous chronic diseases.[1][2] Therefore, our validation strategy will focus on confirming the molecular target, quantifying functional impact, and mapping the downstream cellular consequences, contrasting the derivatives' performance with that of classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Overall MoA Validation Workflow

MoA Validation Workflow Figure 1: A Multi-Tiered Framework for MoA Validation cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Cellular Pathway Analysis cluster_3 Tier 4: Phenotypic Confirmation T1 Hypothesized Target (e.g., COX-2, 5-LOX) CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells T1->CETSA Validation EnzymeAssay Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) CETSA->EnzymeAssay Informs WesternBlot Western Blot / Reporter Assays (p-p65, IκBα degradation) EnzymeAssay->WesternBlot Informs CytokineAssay Phenotypic Assays (e.g., Cytokine Release) WesternBlot->CytokineAssay Informs Conclusion Integrated MoA Confirmed CytokineAssay->Conclusion

A logical progression from direct target binding to cellular outcomes.

Tier 1: Confirming Direct Target Engagement in a Cellular Milieu

The Challenge: Before investigating functional consequences, it is crucial to confirm that the compound physically interacts with its intended target within the complex environment of a living cell. This step rules out artifacts that can arise from assays using purified, recombinant proteins.

The Solution: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[3] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[4][5]

Experimental Protocol: CETSA for Target Engagement
  • Cell Culture & Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies) to ~80% confluency. Treat cells with the this compound derivative (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Cell Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Detection: Analyze the amount of soluble target protein (e.g., COX-2) remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and thus, direct engagement.[6]

Trustworthiness Check: A key validation step is to compare CETSA data with results from an alternative, validated readout.[6] If the compound shows target engagement in CETSA, it should also demonstrate functional inhibition in a corresponding enzymatic assay (Tier 2).

Tier 2: Quantifying Functional Inhibition and Selectivity

The Rationale: Confirming target binding is necessary but not sufficient. We must quantify the functional consequence of this binding—namely, enzyme inhibition. For anti-inflammatory agents, the key targets are often the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. A critical aspect of this analysis is determining selectivity, as the inhibition of COX-1 is associated with gastrointestinal side effects, whereas COX-2 inhibition is the primary goal for anti-inflammatory action.[7][8]

The Approach: In Vitro Enzyme Inhibition Assays

Commercially available fluorescence- or colorimetric-based screening kits are efficient tools for determining the inhibitory potential of compounds against COX-1, COX-2, and 5-LOX.[9][10] These assays allow for the calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data

The goal is to develop a compound with potent COX-2 and/or 5-LOX inhibition while sparing COX-1. Such a "dual inhibitor" profile is considered advantageous as it may offer broader anti-inflammatory coverage with a potentially improved safety profile compared to traditional NSAIDs.[9][11]

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
HMP Derivative A COX-1>100\multirow{2}{}{>5.5}
COX-2 18.1
5-LOX 23.8 N/A
HMP Derivative B COX-185.2\multirow{2}{}{2.3}
COX-2 36.5
5-LOX 1.04 [9]N/A
Celecoxib (Reference) COX-115.0\multirow{2}{}{20.8}
COX-2 0.72
5-LOX>100N/A
Ibuprofen (Reference) COX-15.5 \multirow{2}{}{0.5}
COX-2 10.8
5-LOX>100N/A

Table 1: Hypothetical comparative IC50 values for this compound (HMP) derivatives versus standard NSAIDs. Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Tier 3: Mapping the Downstream Cellular Signaling Cascade

The Logic: Potent enzyme inhibitors should produce a measurable effect on the downstream signaling pathways they regulate. For inflammatory processes, a cornerstone pathway is the NF-κB signaling cascade.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[13] Upon stimulation (e.g., with lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]

The Technique: Western Blot Analysis of NF-κB Activation

Western blotting is a robust method to semi-quantitatively measure changes in key protein levels and their phosphorylation (activation) states.[15] By examining the levels of phosphorylated p65 (p-p65) and the degradation of IκBα, we can directly assess the impact of our compound on this critical pathway.

Hypothesized NF-κB Pathway Inhibition

NF-kB Pathway Figure 2: Site of Action in the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_p65 p50/p65 (Inactive) IkB->NFkB_p65 Inhibits NFkB_p65_active p50/p65 (Active) NFkB_p65->NFkB_p65_active Translocation HMP HMP Derivative (Hypothesized Action) HMP->IKK Inhibits Transcription Pro-inflammatory Gene Transcription NFkB_p65_active->Transcription

Inhibition of IKK prevents NF-κB activation.
Experimental Protocol: Western Blot for NF-κB Pathway
  • Cell Stimulation: Seed RAW 264.7 macrophages. Pre-treat cells with various concentrations of the HMP derivative or a control drug (e.g., Bay 11-7082, a known NF-κB inhibitor) for 1 hour.

  • Induction: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate and imaging system. Quantify band intensity using software like ImageJ. Normalize p-p65 to total p65 and IκBα to β-actin. A successful compound will reduce LPS-induced p-p65 levels and prevent IκBα degradation.[16]

Conclusion: Building a Self-Validating Scientific Narrative

The validation of a compound's mechanism of action is not a linear process but an integrated, multi-tiered investigation. By systematically progressing from direct target engagement (CETSA) to functional inhibition (enzyme assays) and finally to downstream pathway modulation (Western blot), we construct a self-validating argument. Each tier of evidence reinforces the others, creating a robust and compelling case for the specific molecular mechanism of this compound derivatives. This rigorous approach is essential for de-risking drug development programs and provides the authoritative grounding needed to advance a promising compound toward clinical consideration.

References

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Safety Operating Guide

Navigating the Disposal of 2'-Hydroxy-5'-methylpropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Hydroxy-5'-methylpropiophenone, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is structured to provide immediate, actionable information, grounded in established safety standards and field-proven best practices.

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[1]

Core Safety Directives:
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]To prevent skin contact, as the compound is a known skin irritant.[1][2]
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.[3][4]To protect against splashes, which can cause serious eye irritation.[1][2]
Skin and Body Laboratory coat. Additional protective clothing may be necessary based on the scale of handling.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be required.[2]To prevent respiratory tract irritation.[1][2] The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for chemicals, and engineering controls are the primary means of compliance.[5][6]
  • Hygiene Practices: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]

Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The following workflow, compliant with Environmental Protection Agency (EPA) and OSHA standards, ensures a safe and compliant disposal pathway.[5][7][8]

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Initial Containment & Labeling cluster_2 Step 3: Segregation & Accumulation cluster_3 Step 4: Professional Disposal A Waste Generated (e.g., residual material, contaminated items) B Select Compatible Waste Container A->B Immediate Containment C Affix 'Hazardous Waste' Label B->C As per EPA/OSHA D Log Waste Details C->D Maintain Inventory E Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) D->E Safety Protocol F Store in Designated Satellite Accumulation Area (SAA) E->F Regulatory Compliance G Arrange Pickup by Licensed Waste Disposal Service F->G Scheduled Removal H Final Disposal via Incineration G->H Recommended Method

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Part A: Small Spills and Contaminated Materials

For minor spills or routine generation of contaminated items (e.g., pipette tips, wipes), the primary objective is immediate containment.

Protocol:

  • Ensure Safety: Alert personnel in the immediate area. Ensure adequate ventilation and wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[9] For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]

  • Package the Waste: Place the absorbed material or contaminated items (e.g., gloves, wipes) into a designated, leak-proof container.[10][11] This container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[10]

  • Label the Container: Immediately label the container with the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").[6][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

  • Store for Pickup: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[7]

Part B: Bulk and Unused Product Disposal

Disposal of larger quantities of unused or waste this compound requires a more formalized process and must be handled by a licensed professional waste disposal service.[3][9]

Protocol:

  • Waste Determination: Any unused this compound that is no longer needed is considered a hazardous waste.[12]

  • Containerization:

    • Ensure the original container is in good condition, with a securely fastened cap.

    • If transferring to a waste container, use a new, clean container made of a compatible material (e.g., HDPE).

    • Never mix this compound with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name and an indication of the hazards.[7][12]

  • Storage: Store the sealed container in a designated central accumulation area, segregated from incompatible materials.[12] The storage area should be cool, dry, and well-ventilated.[1]

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[8][10]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9] This procedure must be performed by a licensed facility in observance of all federal, state, and local environmental regulations.[9]

Regulatory Framework and Institutional Compliance

All laboratory activities, including waste disposal, are governed by regulations set forth by agencies like OSHA and the EPA. OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[5][13] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle-to-grave."[8][14]

It is the responsibility of the Principal Investigator or Laboratory Director to ensure that all personnel are trained on these procedures and that the laboratory's CHP is up-to-date and reflects the specific hazards present.[6][13]

By integrating these scientifically-grounded and regulation-compliant procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical resources.

References

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  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET for 2-HYDROXY-2-METHYLPROPIOPHENONE. UCSB Nanofab Wiki. [Link]

  • Acetone Hazards - Safe Handling and Disposal Practices. SafetyIQ. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

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  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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Safeguarding Your Research: A Practical Guide to Handling 2'-Hydroxy-5'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2'-Hydroxy-5'-methylpropiophenone (CAS No. 938-45-4). As your partner in scientific advancement, we are committed to providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety.

This document moves beyond a simple checklist, offering a detailed rationale for each procedural step. By understanding the "why" behind these safety protocols, you, the researcher, are empowered to make informed decisions, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Triage: Understanding the Risks

The anticipated primary hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Expected to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2][3]

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazardous properties.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Aromatic ketones can penetrate standard latex gloves. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[4]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses or goggles when there is a potential for splashing.[4][5]
Skin and Body Protection A laboratory coat is mandatory to protect against accidental skin contact. Ensure the coat is fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[2] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Handling this compound cluster_1 Minimum PPE cluster_2 Enhanced PPE start Start: Assess Task small_scale Small Scale / Low Splash Potential start->small_scale < 1g large_scale Large Scale / High Splash Potential start->large_scale > 1g or splash risk min_ppe Lab Coat Safety Glasses Nitrile Gloves small_scale->min_ppe enhanced_ppe Lab Coat + Apron Chemical Goggles Face Shield Nitrile Gloves (Double) large_scale->enhanced_ppe weighing Weighing Solid end_ppe Proceed with Task weighing->end_ppe solution_prep Solution Preparation solution_prep->end_ppe reaction Running Reaction reaction->end_ppe min_ppe->weighing enhanced_ppe->solution_prep enhanced_ppe->reaction

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.